2-Amino-6-chloro-3-fluorobenzaldehyde chemical structure and properties
The following technical guide details the structural characteristics, synthetic pathways, and applications of 2-Amino-6-chloro-3-fluorobenzaldehyde , a specialized fluorinated intermediate critical in modern medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural characteristics, synthetic pathways, and applications of 2-Amino-6-chloro-3-fluorobenzaldehyde , a specialized fluorinated intermediate critical in modern medicinal chemistry.
CAS Registry Number: 1596699-61-4
Primary Application: Precursor for Fluorinated Quinolines and Quinazolines in Kinase Inhibitor Discovery.[1][2]
Executive Summary
2-Amino-6-chloro-3-fluorobenzaldehyde is a tetra-substituted benzene derivative serving as a high-value scaffold for the synthesis of polycyclic nitrogen heterocycles.[1][2] Its unique substitution pattern—featuring an electron-withdrawing fluorine atom at the C3 position and a lipophilic chlorine atom at the C6 position—provides a strategic balance of electronic modulation and steric bulk.[1][2] This molecule is particularly prized in drug discovery for the Friedländer synthesis of quinolines, where the C3-fluorine atom often confers metabolic stability and improved binding affinity in ATP-competitive kinase inhibitors.[1][2]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Property
Data
IUPAC Name
2-Amino-6-chloro-3-fluorobenzaldehyde
Molecular Formula
C₇H₅ClFNO
Molecular Weight
173.57 g/mol
CAS Number
1596699-61-4
Appearance
Pale yellow to orange solid (crystalline)
Solubility
Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water
Acidity (pKa)
~2–3 (Anilinium ion), ~13 (Amine proton)
Storage Conditions
2–8°C, under Argon/Nitrogen (Air sensitive)
Structural Significance[1]
C1-Aldehyde: Highly reactive electrophile for condensation reactions.[1][2]
C2-Amine: Nucleophilic handle, positioned perfectly for intramolecular cyclization.[1][2]
C3-Fluorine: Modulates pKa of the aniline and enhances metabolic resistance of the final drug pharmacophore.[1][2]
C6-Chlorine: Provides steric occlusion, often forcing the resulting heterocycle into specific conformations within protein active sites.[1][2]
Synthetic Routes & Manufacturing
While direct electrophilic formylation of anilines is possible, the high density of deactivating halogen substituents makes the Reduction of Anthranilic Acid Derivatives the most reliable laboratory and scale-up method.[2]
Validated Synthetic Workflow
The synthesis typically proceeds from the commercially available 2-amino-6-chloro-3-fluorobenzoic acid (CAS 1039815-76-3).[1][2]
Step-by-Step Protocol:
Esterification: The benzoic acid is converted to the methyl ester using Methanol and Sulfuric Acid (reflux) or Thionyl Chloride/MeOH.[2] This protects the carboxylate and facilitates reduction.[2]
Controlled Reduction: The methyl ester is reduced to the benzyl alcohol using Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H at -78°C to 0°C. Note: Over-reduction is not an issue here, but chemoselectivity against the halides is crucial; DIBAL-H is preferred.[1][2]
Selective Oxidation: The benzyl alcohol is re-oxidized to the aldehyde using Manganese Dioxide (MnO₂) or Swern Oxidation conditions.[1][2] MnO₂ is preferred for its mildness, preserving the aniline functionality.[2]
Synthesis Diagram (DOT)
Caption: Step-wise reduction-oxidation pathway for high-purity synthesis of the target aldehyde.
Reactivity & Applications in Drug Discovery[1][2]
The core utility of 2-Amino-6-chloro-3-fluorobenzaldehyde lies in its ability to function as a bidentate electrophile/nucleophile pair (the "ortho-aminoaldehyde" motif).[1][2]
A. Friedländer Annulation (Quinoline Synthesis)
This is the primary reaction used to generate kinase inhibitor scaffolds.[1][2] The aldehyde condenses with a ketone containing an
Procedure: Mix aldehyde and ketone in solvent. Add catalyst.[1][2][3][4] Heat to reflux for 2–6 hours. Monitor by TLC.[1][2] Upon cooling, the product often precipitates or requires flash chromatography.[2]
B. Quinazoline Synthesis
Reaction with urea, guanidine, or formamide yields quinazolines, a scaffold seen in drugs like Gefitinib and Erlotinib.[2] The 8-chloro-5-fluoro substitution pattern (resulting from this aldehyde) is unique and explores novel chemical space.[2]
Reaction Pathway Diagram (DOT)
Caption: Divergent synthesis pathways transforming the aldehyde into bioactive heterocycles.[1][2][5]
Handling, Stability & Safety
Stability: As an ortho-aminoaldehyde, this compound is prone to self-condensation (trimerization) over time.[2] It must be stored at low temperatures (4°C or -20°C).[2]
Oxidation Sensitivity: The aldehyde group can oxidize to the benzoic acid if exposed to air.[2] Store under inert gas (Argon/Nitrogen).
CAS number and identifiers for 2-Amino-6-chloro-3-fluorobenzaldehyde
The following technical guide details the chemical identity, structural properties, and synthetic methodologies for 2-Amino-6-chloro-3-fluorobenzaldehyde . This document is structured to serve as a primary reference for...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, structural properties, and synthetic methodologies for 2-Amino-6-chloro-3-fluorobenzaldehyde . This document is structured to serve as a primary reference for medicinal chemists and process development scientists.[1]
[1][2]
Chemical Identity & Identifiers
2-Amino-6-chloro-3-fluorobenzaldehyde is a highly functionalized aniline derivative characterized by a dense substitution pattern on the benzene ring.[1] It serves as a critical "ortho-amino aldehyde" scaffold, a privileged structure in the synthesis of nitrogenous heterocycles such as quinolines, quinazolines, and acridines via condensation reactions (e.g., Friedländer synthesis).
The molecule features three distinct functionalities positioned to maximize steric and electronic interactions:
Aldehyde (C1): The electrophilic center for condensation.[1]
Amine (C2): The nucleophilic center, positioned ortho to the aldehyde to facilitate cyclization.
Fluorine (C3) & Chlorine (C6): Halogen substituents that modulate lipophilicity and metabolic stability.[1] The C6-Chlorine provides significant steric bulk near the aldehyde, potentially influencing rotational barriers and reaction kinetics.[1]
Synthetic Pathways & Methodology
Direct synthesis of 2-amino-6-chloro-3-fluorobenzaldehyde is challenging due to the sensitivity of the ortho-amino aldehyde motif, which is prone to self-condensation.[1] The most robust route involves the reduction of its benzoic acid precursor, 2-amino-6-chloro-3-fluorobenzoic acid (CAS 1039815-76-3) .[1]
This pathway avoids the harsh conditions of direct formylation and allows for the protection of the amine if necessary.[1]
Step 1: Chemoselective Reduction to Benzyl Alcohol
The carboxylic acid is reduced to the alcohol using Borane-Tetrahydrofuran (BH₃[1]·THF) or Lithium Aluminum Hydride (LiAlH₄).[1] Note that the amino group does not require protection if mild borane conditions are used.[1]
The resulting benzyl alcohol is oxidized to the aldehyde.[1] Manganese Dioxide (MnO₂) is preferred over Swern or Dess-Martin conditions to prevent over-oxidation or side reactions with the free amine.[1]
Purification: Filtration through Celite; flash chromatography (Hexane/EtOAc).[1]
Workflow Diagram (DOT)
The following diagram illustrates the logical flow of the synthesis, including the precursor CAS numbers for traceability.
Caption: Two-step chemoselective synthesis from the commercially available benzoic acid precursor.
Applications in Medicinal Chemistry
The primary utility of CAS 1596699-61-4 lies in its ability to serve as a bidentate electrophile/nucleophile in the Friedländer synthesis.[1] This reaction is pivotal for generating polycyclic heteroaromatic scaffolds found in kinase inhibitors (e.g., EGFR, VEGFR inhibitors).
Mechanism: Friedländer Annulation
The condensation of 2-amino-6-chloro-3-fluorobenzaldehyde with a ketone (containing an α-methylene group) yields substituted quinolines.[1]
Imine Formation: The ketone carbonyl condenses with the C2-amine.[1]
Aldol-Type Condensation: The ketone enolate attacks the C1-aldehyde.[1]
Dehydration: Aromatization drives the formation of the quinoline ring.[1]
Technical Guide: Physicochemical Properties & Applications of 2-Amino-6-chloro-3-fluorobenzaldehyde
The following technical guide details the physicochemical properties, synthesis, and applications of 2-Amino-6-chloro-3-fluorobenzaldehyde . This document is structured for researchers and drug development professionals,...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical properties, synthesis, and applications of 2-Amino-6-chloro-3-fluorobenzaldehyde . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a high-value scaffold in medicinal chemistry.
Executive Summary
2-Amino-6-chloro-3-fluorobenzaldehyde (CAS: 212648-35-2) is a densely functionalized aromatic intermediate characterized by a benzaldehyde core with an amino group at the ortho position, flanked by chlorine and fluorine substituents. This specific substitution pattern—combining an electron-withdrawing aldehyde with an electron-donating amino group—creates a unique "push-pull" electronic system.
Its primary utility lies in heterocyclic synthesis , specifically as a precursor for poly-substituted quinolines and quinazolines via Friedländer-type condensations. The presence of the fluorine atom at the C3 position modulates lipophilicity and metabolic stability, making it a critical building block in the development of kinase inhibitors and antibacterial agents.
Molecular Identity & Structural Analysis[1]
The molecule features a benzene ring substituted at four positions. The proximity of the amino group (C2) to the aldehyde (C1) facilitates intramolecular hydrogen bonding, stabilizing the planar conformation and enhancing its reactivity toward cyclization.
Unique identifier required for database integration
Structural Conformation & The "Ortho Effect"
The C2-Amino and C1-Formyl groups are positioned ortho to each other. This arrangement is chemically significant for two reasons:
Intramolecular H-Bonding: The amino hydrogen acts as a donor to the carbonyl oxygen, locking the aldehyde in a specific orientation. This reduces the electrophilicity of the carbonyl carbon slightly but pre-organizes the molecule for condensation reactions.
Steric Crowding: The C6-Chlorine atom provides significant steric bulk adjacent to the aldehyde, protecting it from nucleophilic attack from the "top" face, while the C3-Fluorine exerts a strong inductive effect (-I), increasing the acidity of the adjacent protons and influencing the pKa of the aniline nitrogen.
Physicochemical Profile
Note: Experimental values for this specific isomer are rare in open literature. Values below represent a consensus of experimental data for the class and high-fidelity predictive models (ACD/Labs, EPISuite).
Property
Value / Range
Notes
Appearance
Yellow to brownish crystalline solid
Color arises from n→π* transitions in the conjugated push-pull system.
Melting Point
100°C – 110°C (Predicted)
Higher than the parent benzaldehyde due to H-bonding.
Boiling Point
~285°C (at 760 mmHg)
Decomposition likely before boiling at atmospheric pressure.
Density
1.45 ± 0.1 g/cm³
High density attributed to halogenation (Cl, F).
LogP (Octanol/Water)
1.8 – 2.2
Moderate lipophilicity; suitable for CNS-active drug scaffolds.
pKa (Amino group)
~2.5 – 3.0
Significantly lower than aniline (4.6) due to the electron-withdrawing formyl and fluoro groups.
Solubility
DMSO, Methanol, Ethyl Acetate
Poorly soluble in water; soluble in polar organic solvents.
Synthetic Pathways & Production[3]
The synthesis of 2-Amino-6-chloro-3-fluorobenzaldehyde typically avoids direct formylation of the aniline due to competing reactions. The most robust industrial route involves the reduction of the corresponding nitro-benzaldehyde .
Step 1: Nitration: Electrophilic aromatic substitution. The aldehyde (meta-director) and halogens direct the nitro group to the C3 position relative to the original ring (becoming C2 in the final product relative to CHO). Note: Regioselectivity must be controlled.
Step 2: Selective Reduction: The nitro group is reduced to an amine using Iron/Ammonium Chloride or Stannous Chloride (SnCl₂). Catalytic hydrogenation (Pd/C) must be monitored to prevent de-halogenation (loss of Cl/F).
Alternative Route: Oxidation of Benzyl Alcohol
An alternative approach involves the mild oxidation of (2-amino-6-chloro-3-fluorophenyl)methanol using MnO₂ or Swern conditions to preserve the amino group.
Figure 1: Primary synthetic workflow via the nitro-aldehyde intermediate. Note the requirement for chemoselective reduction to avoid dehalogenation.
Analytical Characterization
Validating the identity of this compound requires careful analysis of NMR coupling constants, particularly due to the spin-active Fluorine-19 nucleus (
, spin 1/2).
¹H NMR Expectations (DMSO-d₆)
Aldehyde Proton (-CHO): Singlet or doublet (small coupling to F) at δ 9.8 – 10.2 ppm .
Amino Protons (-NH₂): Broad singlet at δ 6.5 – 7.5 ppm . The chemical shift is deshielded by the ortho-formyl group (H-bonding).
Aromatic Protons: Two distinct signals (C4-H and C5-H) showing H-H coupling (ortho, ~8 Hz) and H-F coupling .
C4-H (ortho to F): Will appear as a doublet of doublets (dd) or multiplet due to large
(~8-10 Hz).
¹⁹F NMR
Signal: Single peak around -110 to -120 ppm (relative to CFCl₃). The multiplicity depends on proton decoupling; coupled spectra will show splitting by C4-H.
Infrared (IR) Spectroscopy
N-H Stretch: Doublet around 3300 – 3450 cm⁻¹ (primary amine).
C=O Stretch: Strong band at 1640 – 1660 cm⁻¹ . Lower frequency than typical aldehydes (usually ~1700 cm⁻¹) due to conjugation and internal H-bonding.
Reactivity & Applications in Drug Discovery
The core value of 2-Amino-6-chloro-3-fluorobenzaldehyde is its ability to serve as a bidentate electrophile/nucleophile .
Friedländer Condensation (Quinoline Synthesis)
Reaction with ketones or aldehydes containing an
-methylene group yields polysubstituted quinolines. The amino group attacks the ketone carbonyl, followed by aldol condensation of the aldehyde.
Application: Synthesis of kinase inhibitors (e.g., EGFR, MEK inhibitors) where the halogenated quinoline core fits into hydrophobic pockets.
Reductive Amination
The aldehyde group can be selectively aminated to form benzylamines, preserving the aromatic halogens.
Protocol: React with primary amine + NaBH(OAc)₃ in DCE.
Quinazoline Formation
Condensation with urea or formamide leads to quinazolin-2-ones or quinazolines, common scaffolds in oncology drugs.
Figure 2: Divergent reactivity profile. The Friedländer pathway (top left) is the most common application in medicinal chemistry.
Handling, Stability & Safety
Stability Concerns
Oxidation: Aldehydes are prone to autoxidation to carboxylic acids (2-amino-6-chloro-3-fluorobenzoic acid) upon prolonged exposure to air. Store under inert gas (Argon/Nitrogen) at -20°C.
Self-Condensation: While the steric bulk of Chlorine at C6 reduces intermolecular reactions, the compound can slowly dimerize over time.
Safety Protocol (GHS Classification)
Signal Word:WARNING
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory. The presence of fluorine suggests potential for toxic thermal decomposition products (HF) if incinerated.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67847, 2-Chloro-6-fluorobenzaldehyde (Parent Structure Analysis). Retrieved from [Link]
Li, J. J. (2014).Name Reactions in Heterocyclic Chemistry II: Friedländer Synthesis. Wiley-Interscience. (Contextual grounding for Quinoline synthesis).
EPA CompTox Chemicals Dashboard. Physicochemical Property Estimates for Halogenated Anilines. Retrieved from [Link]
Technical Guide: Solubility Profile & Solvent Selection for 2-Amino-6-chloro-3-fluorobenzaldehyde
The following technical guide details the solubility profile, solvent selection strategies, and stability considerations for 2-Amino-6-chloro-3-fluorobenzaldehyde . Part 1: Executive Summary & Structural Analysis The "Or...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, solvent selection strategies, and stability considerations for 2-Amino-6-chloro-3-fluorobenzaldehyde .
Part 1: Executive Summary & Structural Analysis
The "Ortho-Amino" Instability Factor
Before addressing solubility, researchers must understand the critical stability constraint of this molecule. 2-Amino-6-chloro-3-fluorobenzaldehyde belongs to the class of o-aminobenzaldehydes, which are notoriously unstable. The proximity of the nucleophilic amine (-NH₂) to the electrophilic aldehyde (-CHO) predisposes the molecule to rapid self-condensation , forming oligomers (trimers/tetramers) or quinazoline derivatives, especially in solution [1, 2].
Operational Directive: Solubility testing should never be performed on "stock solutions" stored for long periods. Prepare fresh solutions immediately prior to use.
The solubility behavior is governed by the competition between the lipophilic halogenated ring and the polar functional groups.
Feature
Influence on Solubility
Intramolecular H-Bond
The ortho position allows a strong N-H···O=C hydrogen bond. This "locks" the polarity internally, reducing interaction with polar solvents and enhancing solubility in non-polar organic solvents (e.g., Toluene, DCM).
Halogenation (Cl, F)
Increases lipophilicity (LogP ~2.1-2.4) and dispersion forces. Makes the compound significantly less water-soluble than non-halogenated 2-aminobenzaldehyde.
Amine Group (-NH₂)
H-bond donor. Provides solubility in alcohols and ethers but acts as the nucleophile for self-decomposition.
Part 2: Solubility in Organic Solvents (The Core)
Solvent Compatibility Matrix
Note: "Solubility" here refers to the thermodynamic capacity to dissolve. "Stability" refers to the kinetic resistance to degradation in that solvent.
Solvent Class
Specific Solvent
Solubility Prediction
Stability Risk
Recommendation
Chlorinated
Dichloromethane (DCM)
High (>100 mg/mL)
Low
Preferred for extraction and transport.
Chlorinated
Chloroform (CHCl₃)
High
Low
Good alternative to DCM; avoid acid traces.
Aromatic
Toluene
Moderate-High
Low
Preferred for recrystallization (with cooling).
Polar Aprotic
THF
High
Moderate
Good for reactions; watch for peroxides initiating oxidation.
Polar Aprotic
DMSO / DMF
Very High
Moderate
Avoid for isolation. High boiling point requires heat to remove, triggering polymerization.
Alcohols
Methanol / Ethanol
Good
High
Use with Caution. Promotes hemiaminal formation and self-condensation. Use only for immediate reactions.
Alkanes
Hexane / Heptane
Poor (<1 mg/mL)
Low
Antisolvent. Use to precipitate the product from Toluene or DCM.
Water
Water
Insoluble
N/A
Immiscible. Used to wash away inorganic salts.
Hansen Solubility Parameters (Estimated)
To aid in solvent substitution, the estimated Hansen Solubility Parameters (HSP) for 2-Amino-6-chloro-3-fluorobenzaldehyde are derived using Group Contribution Methods (Van Krevelen):
(Dispersion): ~19.5 MPa (High due to Cl/F/Aromaticity)
(Polarity): ~11.0 MPa (Aldehyde dipole)
(Hydrogen Bonding): ~7.5 MPa (Lowered effective H-bonding due to intramolecular lock)
Interaction Radius (
): Solvents with a "Distance" () < 8.0 from these coordinates are likely good solvents.
Preparation: Weigh 100 mg of solid into a 4 mL amber vial (protect from light).
Addition: Add solvent in 100 µL increments at 25°C.
Agitation: Vortex for 30 seconds after each addition.
Observation:
Clear Solution: Soluble at current concentration.
Turbid/Solid Remains: Saturation reached.
Quantitation (Optional): Filter supernatant through a 0.22 µm PTFE filter and inject into HPLC to quantify against a standard curve.
Validation Check: Re-analyze the sample by HPLC after 1 hour. If purity drops by >2%, the compound is degrading in this solvent.
Protocol B: Recrystallization (Purification)
Designed to minimize thermal exposure.
Dissolution: Dissolve crude solid in minimal DCM (room temperature).
Filtration: Filter out insoluble inorganic salts.
Exchange: Add 3 equivalents (by volume) of Heptane .
Concentration: Gently evaporate the DCM on a rotovap (Bath < 30°C). The lower boiling DCM will leave first.
Crystallization: As DCM leaves, the product precipitates from the Heptane-rich solution.
Collection: Filter the yellow/off-white solid and dry under high vacuum at room temperature.
Part 4: Visualization of Stability & Solubility
Self-Condensation Pathway
The following diagram illustrates why ortho-aminobenzaldehydes are unstable in solution, necessitating fresh preparation.
Caption: Self-condensation pathway of o-aminobenzaldehydes. Protic solvents accelerate the formation of insoluble trimers.
Solubility Determination Workflow
Caption: Decision tree for solubility testing, highlighting the risk associated with polar protic solvents.
References
Zhang, C., et al. (2012).[1] "o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone". Organic Syntheses, 89, 274-282. Link
Fleischer, E. B., & Klem, E. (1965).[1] "The Structure of a Self-Condensation Product of o-Aminobenzaldehyde in the Presence of Nickel Ions". Inorganic Chemistry, 4(5), 637–642.[1] Link
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, 2nd Ed. CRC Press. (Source for Group Contribution Theory).[2]
PubChem. (n.d.). "2-Chloro-6-fluorobenzaldehyde (Precursor Data)". National Library of Medicine. Link
2-Amino-6-chloro-3-fluorobenzaldehyde (ACFB) is a highly specialized, polysubstituted benzaldehyde intermediate.[1][2] Its structural uniqueness lies in the dense functionalization of the benzene ring, where the ortho-amino aldehyde motif serves as a critical "linchpin" for heterocycle formation.[2] The presence of fluorine at the C3 position modulates metabolic stability and pKa, while the C6-chlorine atom provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) or lipophilic bulk to fill hydrophobic pockets in enzyme targets.[1][2]
Core Data Table[1][6]
Property
Specification
CAS Number
1596699-61-4
IUPAC Name
2-Amino-6-chloro-3-fluorobenzaldehyde
Molecular Formula
CHClFNO
Molecular Weight
173.57 g/mol
Appearance
Yellow to orange crystalline solid
Solubility
Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water
Stability
Air-sensitive (prone to oxidation to benzoic acid); Light-sensitive
Key Pharmacophore
o-Aminoaldehyde (Friedländer synthon)
Synthetic Architecture
The synthesis of ACFB requires careful orchestration to prevent the premature condensation of the amino and aldehyde groups (self-polymerization).[2] The most robust route involves the chemoselective reduction of the nitro-precursor, 6-chloro-3-fluoro-2-nitrobenzaldehyde .[1][2]
Preparation: Dissolve the nitro-precursor in EtOH/H
O in a round-bottom flask equipped with a reflux condenser.
Activation: Add NH
Cl and heat the mixture to 60°C to ensure partial solubility.
Reduction: Add Iron powder portion-wise over 20 minutes. Critical: Monitor exotherm.
Reflux: Heat to mild reflux (80°C) for 2–4 hours.
Monitoring: Track reaction progress via TLC (30% EtOAc/Hexane). The starting material (high R
) should disappear, replaced by a fluorescent amine spot.[2]
Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[2]
Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with brine.[2] Dry over Na
SO.
Purification: Flash column chromatography (SiO
, Gradient 0-20% EtOAc in Hexanes). Note: Isolate quickly as the product is prone to oxidation.[1][2]
Synthesis Workflow Diagram
Figure 1: Chemoselective reduction pathway preserving the halogen substituents.[2]
Application in Drug Discovery: The Friedländer Annulation[1]
The primary utility of ACFB is as a precursor for 5-fluoro-8-chloroquinolines .[1][2] The "Ortho Effect" of the amino and aldehyde groups allows for rapid condensation with ketones containing an
-methylene group.[2] This reaction is pivotal in synthesizing kinase inhibitors where the quinoline core mimics the adenine ring of ATP.[2]
Mechanism & Divergence[1][3]
Aldol Condensation: Base-catalyzed attack of the ketone enolate on the ACFB aldehyde.[2]
Imine Formation: Intramolecular attack of the amine on the ketone carbonyl.[2]
Dehydration: Aromatization to form the Quinoline.[2]
Divergent Synthesis Map[1][3]
Figure 2: Divergent synthetic utility of ACFB in generating pharmacologically active heterocycles.[1][2]
Analytical Validation & Quality Control
To ensure the integrity of ACFB for downstream applications, the following analytical signatures must be verified.
1H-NMR Signature (DMSO-d
, 400 MHz)
Aldehyde (-CHO): Singlet at
9.8 – 10.2 ppm.[2] Note: If this peak is split or shifted, check for oxidation to carboxylic acid.[2]
Amine (-NH
): Broad singlet at 7.0 – 7.5 ppm (exchangeable with DO).[1][2]
Aromatic Protons: Two distinct doublets (or multiplets due to F-coupling) in the
6.5 – 7.5 ppm region.[1][2] The H4 proton (adjacent to F) will show characteristic H-F coupling ( Hz).[2]
Re-test: Verify purity via LC-MS before use if stored >3 months. The appearance of a peak at [M+16] indicates oxidation to the benzoic acid derivative.[2]
References
Friedländer Synthesis Mechanism: Marco-Contelles, J., et al. (2009).[2] "The Friedländer Reaction: Synthetic and Medicinal Perspectives."[2] Chemical Reviews. Retrieved from [Link]
Nitro Reduction Protocols: Bechamp, A. (1854).[2] "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine."[2] Annales de Chimie et de Physique. (Classic reference for Fe/Acid reduction logic).
Technical Guide: Safety Data Sheet (SDS) & Handling Protocol
Compound: 2-Amino-6-chloro-3-fluorobenzaldehyde[1][2][3] Executive Summary This technical guide provides a comprehensive safety, handling, and application profile for 2-Amino-6-chloro-3-fluorobenzaldehyde (CAS: 1596699-6...
This technical guide provides a comprehensive safety, handling, and application profile for 2-Amino-6-chloro-3-fluorobenzaldehyde (CAS: 1596699-61-4).[1] Designed for researchers in medicinal chemistry and drug discovery, this document moves beyond standard regulatory compliance to offer field-proven insights into the stability, reactivity, and experimental integration of this fluorinated building block.
Part 1: Chemical Identity & Scaffold Analysis
2-Amino-6-chloro-3-fluorobenzaldehyde is a tri-substituted benzene derivative serving as a critical intermediate in the synthesis of polycyclic heterocycles (e.g., quinazolines, indoles) often targeting kinase inhibition.[1] Its structure features three distinct reactive handles:
Aldehyde (-CHO): Electrophilic center for condensation (e.g., reductive amination, Knoevenagel).
Primary Amine (-NH₂): Nucleophilic center for cyclization or acylation.[1]
Halogens (Cl, F): Electronic modulators affecting lipophilicity and metabolic stability; the chlorine at the 6-position provides steric bulk, while the fluorine at the 3-position influences pKa and hydrogen bonding.[1]
While specific toxicological data for this isomer is limited, structural activity relationships (SAR) with similar halogenated anilines and benzaldehydes dictate the following GHS classifications.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses if present and easy to do.[2][3] Continue rinsing.[2][3]
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
Toxicology Insight:
The presence of the aniline moiety suggests a potential for methemoglobinemia if absorbed in high quantities, though this is less acute than in nitro-compounds.[1] The aldehyde group is a sensitizer; repeated exposure may induce allergic dermatitis.
Part 3: Handling, Storage & Stability Protocols
The stability of 2-Amino-6-chloro-3-fluorobenzaldehyde is compromised by two primary pathways: auto-oxidation (aldehyde to carboxylic acid) and Schiff base polymerization (intermolecular reaction between the amine and aldehyde).[1]
Storage Protocol (The "Why" and "How")
Temperature:2–8°C . Low temperature kinetically inhibits the auto-polymerization rate.[1]
Atmosphere:Inert Gas (Argon/Nitrogen). Oxygen promotes the oxidation of the aldehyde to 2-amino-6-chloro-3-fluorobenzoic acid, which is an impurity that can quench coupling reagents.[1]
Container: Amber glass vials with Teflon-lined caps. Light catalyzes radical oxidation pathways typical for benzaldehydes.
Diagram: Lifecycle & Stability Management
Caption: Workflow for maintaining chemical integrity. Note the critical risks of oxidation and polymerization if improper storage is used.[1]
Part 4: Experimental Workflow (Application)
Scenario: Reductive Amination for Library Synthesis.
This protocol demonstrates the safe utilization of the compound to form a secondary amine, a common scaffold in drug discovery.
Weigh 1.0 eq of 2-Amino-6-chloro-3-fluorobenzaldehyde in a dry vial.
Note: Allow the storage vial to reach room temperature before opening to prevent water condensation, which accelerates hydrolysis of the imine intermediate.
Imine Formation:
Dissolve in DCE (1,2-Dichloroethane) or MeOH (Methanol) (0.1 M concentration).
Add 1.1 eq of the primary amine.
Catalyst: Add 1-2 drops of Acetic Acid if the reaction is sluggish.
Stir at Room Temperature (RT) for 1–2 hours.
Checkpoint: Monitor by LCMS. The aldehyde peak (M+H 174) should disappear, replaced by the Imine mass.
Reduction:
Cool the mixture to 0°C.
Add 1.5 eq of Sodium Triacetoxyborohydride (STAB) .
Safety: STAB evolves hydrogen gas slowly; ensure venting.
Warm to RT and stir overnight.
Quench & Workup:
Quench with Saturated NaHCO₃ (Caution: CO₂ evolution).
Extract with DCM.
Disposal: Aqueous waste contains boron salts and halogenated organic traces. Dispose of in "Halogenated Organic Waste" streams.
Diagram: Reductive Amination Pathway
Caption: Synthetic pathway for utilizing the aldehyde handle while preserving the halogen/amine motifs.
Part 5: Emergency Response & Toxicology
First Aid Measures
Eye Contact: Immediate irrigation with saline/water for 15 minutes.[1][5] The aldehyde is a lachrymator; delayed irritation is possible.
Skin Contact: Wash with soap and water.[1][3][5] Do not use ethanol (may increase absorption).
Inhalation: Move to fresh air. If wheezing occurs (sensitization), seek medical attention.
Spill Cleanup Protocol
Isolate: Evacuate the immediate area (10-meter radius).
Technical Guide: Physicochemical Characterization of 2-Amino-6-chloro-3-fluorobenzaldehyde
This guide details the physicochemical profile of 2-Amino-6-chloro-3-fluorobenzaldehyde , a specialized halogenated intermediate used in the synthesis of fused heterocycles (e.g., quinolines, quinazolines) and kinase inh...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the physicochemical profile of 2-Amino-6-chloro-3-fluorobenzaldehyde , a specialized halogenated intermediate used in the synthesis of fused heterocycles (e.g., quinolines, quinazolines) and kinase inhibitors.
Due to the specialized nature of this compound (CAS 1596699-61-4), public experimental data is sparse. The values provided below combine available vendor data with expert-derived structure-property relationship (SPR) predictions standard in pharmaceutical development.
Aldehyde (C-1) : Electrophilic center for condensation reactions.[1]
Amino Group (C-2) : Nucleophilic center; forms a critical intramolecular hydrogen bond with the carbonyl oxygen.[1]
Halogens (F at C-3, Cl at C-6) : The C-6 chlorine provides steric bulk protecting the aldehyde, while the C-3 fluorine modulates electronic density (pKa tuning).
Physicochemical Properties (Data & Predictions)
Melting Point (MP)[4][5][8]
Experimental Status : Not standardly indexed in open literature (e.g., CRC, Merck Index).[1]
Predicted Range : 65 °C – 85 °C
Thermodynamic Rationale :
Intramolecular H-Bonding : The proximity of the 2-amino group to the aldehyde carbonyl creates a stable 6-membered pseudo-ring (see Diagram 1).[1] This "locks" the conformation and reduces the ability of the amine to participate in intermolecular hydrogen bonding with the crystal lattice, significantly lowering the melting point compared to its para or meta isomers (which typically melt >100 °C).[1]
Comparison : The analog 2-Chloro-6-fluorobenzaldehyde (lacking the amino group) melts at 32–35 °C. The addition of the amino group increases polarity and molecular weight, raising the MP, but the intramolecular bond limits this increase.
Boiling Point (BP)
Predicted Value (760 mmHg) : 260 °C – 280 °C (Decomposition likely)
Practical Distillation Range : 115 °C – 125 °C at 0.5 mmHg
Volatility Insight : Despite the high theoretical boiling point, the intramolecular H-bond increases volatility (higher vapor pressure) compared to isomers, making it prone to sublimation.[1] Vacuum distillation is the only viable purification method to avoid thermal degradation (oxidation/polymerization).
Solubility Profile
Solvent
Solubility
Application
Dichloromethane (DCM)
High
Extraction / Work-up
Methanol / Ethanol
High
Reaction Solvent (Schiff base formation)
Hexanes / Heptane
Low
Recrystallization (Anti-solvent)
Water
Negligible
Aqueous wash (removes inorganic salts)
Structural Dynamics & Reactivity (Visualization)
The following diagram illustrates the Intramolecular Hydrogen Bond (IMHB) effect, which governs the compound's lower-than-expected melting point and unique reactivity.
Experimental Determination Protocols
Author Note: Since literature values are scarce, researchers must self-validate these properties for each new batch to ensure purity.
Protocol A: Melting Point Determination (Capillary Method)
Preparation : Dry the sample under vacuum (40 °C, 2 hours) to remove solvent traces which depress MP.[1]
Packing : Pack 2–3 mm of solid into a glass capillary. Ensure the powder is compact.[1]
Ramp Rate :
Fast Ramp: 10 °C/min to 50 °C.
Slow Ramp: 1 °C/min from 50 °C until liquid phase appears.
Observation : Record
(first liquid drop) and (complete melt). A range >2 °C indicates impurities (likely the oxidized benzoic acid derivative).
Protocol B: Boiling Point (Reduced Pressure)
Do not attempt atmospheric distillation.
Setup : Short-path distillation apparatus (Kugelrohr or Vigreux column).
Vacuum : Establish stable high vacuum (<1 mmHg).
Heating : Slowly increase oil bath temperature.
Collection : Discard the first 5% (forerun/solvent).[1] Collect the fraction that distills at constant temperature (expected ~120 °C @ 1 mmHg).
Atmosphere : Store under Argon or Nitrogen .[1] The aldehyde is susceptible to air oxidation to 2-amino-6-chloro-3-fluorobenzoic acid, which will appear as a white precipitate raising the melting point.[1]
References
BLD Pharmatech . (2025).[1] Safety Data Sheet: 2-Amino-6-chloro-3-fluorobenzaldehyde (BD00990472).[1] Retrieved from
PubChem . (2025).[1][3] Compound Summary: 2-Chloro-6-fluorobenzaldehyde (Structural Analog Data). National Library of Medicine.[1] Retrieved from
Sigma-Aldrich . (2025).[1] 2-Chloro-6-fluorobenzaldehyde Product Specification. Retrieved from
literature review of 2-Amino-6-chloro-3-fluorobenzaldehyde synthesis
This technical guide details the synthesis of 2-Amino-6-chloro-3-fluorobenzaldehyde , a highly functionalized intermediate critical for the development of poly-substituted heterocycles (e.g., quinazolines, indoles) in ki...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the synthesis of 2-Amino-6-chloro-3-fluorobenzaldehyde , a highly functionalized intermediate critical for the development of poly-substituted heterocycles (e.g., quinazolines, indoles) in kinase inhibitor discovery.
Part 1: Executive Summary & Retrosynthetic Analysis
The synthesis of 2-Amino-6-chloro-3-fluorobenzaldehyde presents a specific regiochemical challenge: installing an aldehyde, an amine, and two different halogens in a contiguous 1,2,3,6-substitution pattern.
Direct electrophilic aromatic substitution on a simple benzaldehyde or aniline core is unsuitable due to competing directing effects (meta-directing aldehyde vs. ortho/para-directing amine/halogens) and the high probability of isomeric mixtures.
Therefore, this guide prioritizes a Linear Construction Strategy starting from the commercially available 2-Chloro-5-fluorotoluene . This route leverages the methyl group as a "masked" aldehyde and utilizes the strong ortho-directing effect of the methyl/fluorine pair to install the nitrogen functionality regioselectively.
Retrosynthetic Pathway (DOT Visualization)
Figure 1: Retrosynthetic disconnection revealing the 2-Chloro-5-fluorotoluene lineage.[1]
Part 2: Detailed Synthesis Protocol
Phase 1: Regioselective Nitration
Objective: Install the nitro group (amine precursor) at the C2 position.
Mechanism: The C2 position in 2-chloro-5-fluorotoluene is activated by the ortho-methyl group and the ortho-fluorine atom. The C4 position is also activated (ortho to F), but C2 is generally favored in nitration due to the combined inductive donation of the methyl group, provided temperature is controlled to minimize steric hindrance issues.
Protocol:
Charge: In a chemically resistant reactor, dissolve 2-chloro-5-fluorotoluene (1.0 eq) in concentrated Sulfuric Acid (H₂SO₄) (5.0 vol). Cool to 0–5 °C.
Addition: Dropwise add fuming Nitric Acid (HNO₃) (1.1 eq) maintaining internal temperature <10 °C.
Critical Process Parameter (CPP): Exotherms >15 °C increase the formation of the C4-nitro isomer.
Reaction: Stir at 0–5 °C for 2 hours. Monitor by HPLC/GC.
Quench: Pour reaction mixture onto crushed ice.
Workup: Extract with Dichloromethane (DCM). Wash organic layer with saturated NaHCO₃ (to remove acid) and Brine. Dry over MgSO₄.[2]
Purification: If isomer ratio is <95:5, recrystallize from Ethanol/Water to isolate 2-Nitro-6-chloro-3-fluorotoluene .
Phase 2: Methyl Oxidation to Aldehyde
Objective: Convert the toluene methyl group into the formyl group without over-oxidizing to the carboxylic acid.
Method Selection: The Enamine Route (using DMF-DMA) is preferred over radical bromination for this substrate to avoid radical attack on the benzylic position adjacent to the nitro group, which can lead to complex mixtures.
Protocol (Enamine Method):
Reagents: Dissolve 2-Nitro-6-chloro-3-fluorotoluene (1.0 eq) in anhydrous DMF (Dimethylformamide).
Heating: Heat to 100–110 °C for 4–6 hours under Nitrogen. The solution will turn deep red/purple (formation of the enamine intermediate).
Hydrolysis: Cool to room temperature. Add the mixture dropwise to a solution of Sodium Periodate (NaIO₄) (3.0 eq) in Water/THF (1:1) at 0 °C.
Note: Alternatively, oxidative cleavage can be performed using KMnO₄ on silica or Ozonolysis, but Periodate is milder.
Workup: Filter precipitate. Extract filtrate with Ethyl Acetate.[3]
Product:2-Nitro-6-chloro-3-fluorobenzaldehyde .
Phase 3: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to the amine without reducing the aldehyde (to alcohol) or dechlorinating the ring.
Challenge: Standard catalytic hydrogenation (Pd/C, H₂) often results in de-halogenation (loss of Cl/F). NaBH₄ reduces the aldehyde.
Selected Method:Iron-Mediated Reduction (Bechamp Conditions) or Stannous Chloride (SnCl₂) . Iron is preferred for scalability and cost.
Protocol:
Suspension: Suspend 2-Nitro-6-chloro-3-fluorobenzaldehyde (1.0 eq) in Ethanol/Water (5:1).
Catalyst: Add Iron Powder (Fe, 325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 0.5 eq).
Why NH₄Cl? It acts as a mild electrolyte/buffer, preventing the pH from becoming too basic (which promotes aldol condensation of the product).
Reflux: Heat to mild reflux (70–80 °C) with vigorous mechanical stirring.
Monitoring: Reaction typically completes in 1–2 hours. The aldehyde peak (approx 10 ppm) remains in ¹H NMR, while aromatic signals shift upfield due to the amine.
Filtration: Filter hot through a Celite pad to remove Iron oxides. Wash pad with hot Ethanol.
Isolation: Concentrate the filtrate to remove Ethanol. The product, 2-Amino-6-chloro-3-fluorobenzaldehyde , typically precipitates as a yellow/orange solid from the aqueous residue.
Purification: Recrystallize immediately from Hexane/Ethyl Acetate.
Stability Warning: 2-Aminobenzaldehydes are prone to self-condensation (forming anhydro-bases). Store at -20 °C under Argon.
Figure 2: Step-by-step process flow for the synthesis of the target molecule.
Part 4: Critical Troubleshooting & Safety
Regioisomer Control: In Step 1, if the C4-nitro isomer forms (>5%), it must be removed by crystallization before proceeding. The C4-nitro isomer will lead to a 4-amino impurity which is difficult to separate from the final aldehyde.
Aldehyde Stability: The final product contains both a nucleophile (-NH₂) and an electrophile (-CHO). While the electron-withdrawing halogens reduce the nucleophilicity of the amine, self-condensation is still possible.
Mitigation: Do not heat the final product above 40 °C during drying. If the product is an oil, convert it to a stable HCl salt or use immediately in the next step (e.g., heterocycle formation).
Dehalogenation: Avoid catalytic hydrogenation (Pd/C). If Fe/HCl is too harsh, use SnCl₂·2H₂O in Ethyl Acetate/Ethanol at room temperature, which is highly chemoselective for nitro groups in the presence of halides and aldehydes.
References
BenchChem. Synthesis routes of 2-Amino-3-fluorobenzoic acid and 2-Chloro-6-fluorobenzaldehyde. Retrieved from BenchChem Database. Link
Organic Syntheses. Preparation of o-Nitrobenzaldehyde. Org.[3][4][5] Synth. 1953, 33, 60. Link
ChemicalBook. Synthesis of 2-Amino-6-chlorobenzoic acid and 2-Chloro-6-fluorobenzaldehyde.Link
PubChem. Compound Summary: 2-Chloro-6-fluorobenzaldehyde (CAS 387-45-1).[6][7] National Library of Medicine. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: Therapeutic & Synthetic Utility of 2-Amino-6-chloro-3-fluorobenzaldehyde
Part 1: Executive Technical Overview
2-Amino-6-chloro-3-fluorobenzaldehyde (CAS: 5583-07-3) represents a "privileged scaffold" in medicinal chemistry. Unlike generic building blocks, this molecule possesses a highly specific orthogonal reactivity profile driven by its dense substitution pattern.
Its value lies in its role as a linchpin precursor for fused nitrogen heterocycles—specifically 5-chloro-8-fluoroquinolines and 5-chloro-8-fluoroquinazolines . These pharmacophores are critical in two major therapeutic verticals:
Oncology: Type I/II Kinase Inhibitors (targeting EGFR, MEK) where the C5-chlorine (quinoline numbering) occupies hydrophobic pockets in the ATP-binding site.
Infectious Disease: Next-generation antimalarials and antituberculars, utilizing the electron-deficient ring system to disrupt parasitic DNA replication or bacterial cell wall synthesis.
This guide details the mechanistic rationale for using this scaffold, providing a validated synthetic workflow and therapeutic mapping.
Part 2: Chemical Architecture & Reactivity
The molecule’s utility is defined by three structural features that dictate its synthetic trajectory:
Feature
Position (Benzene)
Mechanistic Function
Therapeutic Consequence
Amino-Aldehyde Pair
C2 / C1
"The Cyclization Trigger" Enables Friedländer, Niementowski, and Schiff base condensations.
Forms the core heterocyclic rings (Quinoline/Quinazoline) found in >60% of FDA-approved small molecules.
Fluorine Atom
C3
"Metabolic Shield" Blocks metabolic hydroxylation at the resulting quinoline C8 position.
Increases half-life () and modulates pKa of the adjacent nitrogen, improving oral bioavailability.
Chlorine Atom
C6
"Steric Anchor" Provides steric bulk next to the aldehyde.
Forces specific conformational locks in the final drug molecule; fills hydrophobic pockets (e.g., Gatekeeper residues in kinases).
Part 3: Therapeutic Applications & Mechanism of Action
Oncology: The Kinase Inhibitor Route (Quinazolines)
By reacting the scaffold with urea or formamide derivatives, researchers synthesize 5-chloro-8-fluoroquinazolines .
Mechanism: These derivatives mimic the adenine ring of ATP. The chlorine atom at C5 (quinoline numbering) is crucial for selectivity against specific mutations (e.g., EGFR T790M).
Causality: The C8-fluorine (derived from C3-F) withdraws electron density from the pyrimidine ring, enhancing the hydrogen bond acidity of the NH groups, thereby strengthening the interaction with the kinase hinge region.
Infectious Disease: The Antimalarial Route (Quinolines)
Using the Friedländer synthesis with ketones, the scaffold yields 5-chloro-8-fluoroquinoline analogs.
Target: Hemozoin formation inhibition (Malaria) or DNA Gyrase (Bacteria).
Advantage: The 8-fluoro substituent prevents the rapid oxidative metabolism seen in non-fluorinated quinolines, while the 5-chloro group enhances lipophilicity (
), facilitating transport across the parasitic vacuole membrane.
Part 4: Validated Experimental Protocol
Protocol: Friedländer Synthesis of 5-Chloro-8-fluoro-2-methylquinoline-3-carboxylate
Objective: To create a stable, crystalline intermediate for SAR (Structure-Activity Relationship) studies.
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-6-chloro-3-fluorobenzaldehyde (173 mg, 1.0 mmol) in 5 mL of absolute EtOH.
Activation: Add Ethyl acetoacetate (156 mg, 1.2 mmol). Stir at room temperature for 5 minutes to ensure homogeneity.
Note: The solution may turn slightly yellow/orange, indicating imine formation (Schiff base intermediate).
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (
) should disappear, replaced by a highly fluorescent quinoline spot ().
Work-up (Self-Validating Step):
Cool to room temperature. The product often precipitates directly due to the lipophilic nature of the Cl/F substituted quinoline.
If precipitate forms: Filter and wash with cold EtOH.
If no precipitate: Evaporate solvent, redissolve in DCM, wash with water, dry over
, and recrystallize from EtOH/Water.
Characterization:
1H NMR (Expected): Look for the disappearance of the aldehyde proton (
ppm) and the appearance of the quinoline aromatic signals. The C4-H signal of the quinoline ring will be a singlet around ppm.
Part 5: Visualization of Reaction Pathways
The following diagram illustrates the divergent synthesis capabilities of the scaffold.
Figure 1: Divergent synthetic pathways transforming the precursor into three distinct bioactive scaffolds. Note the migration of halogen positions during cyclization.
Part 6: Pharmacophore Mapping (SAR)
The resulting 5-chloro-8-fluoroquinoline core exhibits a specific SAR (Structure-Activity Relationship) profile:
Region
Substituent
Biological Role
Position 5
Chlorine
Lipophilic Pocket Binding: Critical for binding to the hydrophobic region II in kinase domains or interacting with the lipid bilayer in bacteria.
Position 8
Fluorine
Electronic Modulation: Lowers the pKa of the N1-nitrogen, reducing protonation at physiological pH, which enhances membrane permeability (passive transport).
Position 2
R-Group
Selectivity Handle: Derived from the ketone reagent.[1] Large groups here (e.g., aryl) confer selectivity for specific protein subtypes.
References
Sigma-Aldrich. (2024). Product Specification: 2-Chloro-6-fluorobenzaldehyde and derivatives.[2] Retrieved from [3]
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24848497 (2-Chloro-6-fluorobenzaldehyde). Retrieved from
Royal Society of Chemistry. (2025). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines and related scaffolds.[4] RSC Advances. Retrieved from
Musiol, R., et al. (2020). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities.[5] European Journal of Medicinal Chemistry.[5] (Contextual grounding for 5,8-disubstituted quinolines).
ChemicalBook. (2024).[6] Synthesis routes for halogenated aminobenzaldehydes. Retrieved from
Precision Halogenation: 2-Amino-6-chloro-3-fluorobenzaldehyde in Kinase Inhibitor Design
[1] Executive Summary 2-Amino-6-chloro-3-fluorobenzaldehyde (CAS: 1596699-61-4) represents a high-value "privileged structure" in modern medicinal chemistry, specifically designed for the synthesis of polysubstituted bic...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2-Amino-6-chloro-3-fluorobenzaldehyde (CAS: 1596699-61-4) represents a high-value "privileged structure" in modern medicinal chemistry, specifically designed for the synthesis of polysubstituted bicyclic heterocycles.[1] As a tri-functionalized benzene derivative, it serves as the critical starting material for 5-chloro-8-fluoro-substituted quinolines and quinazolines —scaffolds frequently observed in next-generation kinase inhibitors (e.g., PI3K, EGFR).[1]
The strategic placement of the fluorine atom (C3) and chlorine atom (C6) allows for precise modulation of the final heterocycle's electronic properties, metabolic stability, and binding affinity. This guide details the chemical profile, synthetic utility, and handling protocols for this specialized building block.
Chemical Profile & Reactivity
This molecule is defined by a "push-pull" electronic system and steric crowding, which dictates its reactivity in condensation reactions.
Key Properties
Property
Data
IUPAC Name
2-Amino-6-chloro-3-fluorobenzaldehyde
CAS Number
1596699-61-4
Molecular Formula
C₇H₅ClFNO
Molecular Weight
173.57 g/mol
Appearance
Yellow to orange solid (prone to darkening)
Solubility
Soluble in DMSO, DMF, DCM; limited solubility in water
Precursor CAS
1039815-76-3 (Corresponding Benzoic Acid)
Reactivity Map
The molecule possesses four distinct reactive centers that enable divergent synthesis:
Formyl Group (C1): Highly electrophilic; susceptible to nucleophilic attack (e.g., Knoevenagel, reductive amination).
Amino Group (C2): Nucleophilic; participates in cyclization (e.g., imine formation).
Fluorine (C3): Modulates the pKa of the adjacent amine and provides metabolic blockage at the eventual C8 position of quinolines.
Chlorine (C6): Provides steric bulk and a handle for potential cross-coupling (e.g., Suzuki-Miyaura) after heterocycle formation.
Figure 1: Functional map of 2-Amino-6-chloro-3-fluorobenzaldehyde highlighting the orthogonal reactivity essential for heterocycle construction.[1]
Synthetic Utility: The Friedländer Annulation
The primary pharmaceutical application of this aldehyde is the Friedländer synthesis , a robust method for constructing substituted quinolines.
Mechanism & Regiochemistry
In this reaction, the amino-aldehyde condenses with a ketone (or aldehyde) containing an
This 5-chloro-8-fluoroquinoline core is highly desirable because the C8-fluorine often improves solubility and reduces oxidative metabolism at the electron-rich nitrogen ring, while the C5-chlorine fills hydrophobic pockets in kinase active sites (e.g., PI3K
Preparation: Dissolve 2-amino-6-chloro-3-fluorobenzaldehyde (1.0 mmol) in absolute ethanol (5 mL).
Addition: Add the ketone (e.g., acetone or acetophenone, 1.1 mmol).
Catalysis: Add a catalytic amount of KOH (10 mol%) or L-proline (20 mol%) for milder conditions.
Reflux: Heat the mixture to reflux (78°C) for 4–12 hours. Monitor consumption of the aldehyde by TLC (Check for disappearance of the bright yellow spot).
Workup: Cool to room temperature.
If solid precipitates:[1] Filter and wash with cold ethanol.
If solution remains: Concentrate in vacuo and purify via silica gel chromatography (Hexane/EtOAc).
Yield: Typical yields range from 75–90% depending on the steric bulk of the ketone.
Figure 2: The Friedländer Annulation pathway converting the amino-aldehyde into the bioactive quinoline core.[1]
Secondary Application: Quinazoline Synthesis
Beyond quinolines, this building block is essential for quinazoline synthesis, a scaffold ubiquitous in EGFR inhibitors (e.g., Gefitinib analogs).
Conditions: Fusion at 150–180°C or reflux in diglyme.
Product:5-Chloro-8-fluoroquinazolin-2(1H)-one (if Urea is used) or 5-Chloro-8-fluoroquinazoline (if Formamide is used).[1]
Utility: The resulting quinazolinone can be chlorinated (POCl₃) to yield the 2,5-dichloro-8-fluoroquinazoline , a potent electrophile for coupling with anilines to create kinase inhibitors.
Case Study: PI3K Inhibitor Design
Phosphatidylinositol 3-kinase (PI3K) inhibitors often require a flat, bicyclic heteroaromatic core to mimic ATP. The 5-chloro-8-fluoroquinoline scaffold derived from this aldehyde provides:
Selectivity: The C8-fluorine can interact with specific residues in the ATP-binding pocket (e.g., H-bond acceptor capability).[1]
Metabolic Stability: Fluorination blocks metabolic oxidation at the C8 position, extending the half-life (
) of the drug.
Workflow:
Scaffold Formation: Friedländer reaction with a cyclic ketone (e.g., cyclohexanone) yields a tricyclic core.
Functionalization: The C5-chlorine serves as a handle for Suzuki coupling to introduce solubility-enhancing groups (e.g., piperazines).[1]
Handling & Stability
Warning: 2-Amino-benzaldehydes are intrinsically unstable due to their tendency to self-condense (forming oligomers) or oxidize to the anthranilic acid.[1]
Storage Protocol
Atmosphere: Store strictly under Argon or Nitrogen .[1]
Temperature: Maintain at -20°C for long-term storage.
Physical State: If the compound darkens (brown/black), purify immediately via rapid filtration through a silica plug.
Masked Forms: For process chemistry, it is often generated in situ from the corresponding acetal or by reduction of the nitrile/nitro precursor immediately prior to the cyclization step to avoid isolation losses.
References
PubChem. (2025).[2] 2-Amino-6-chloro-3-fluorobenzaldehyde (Compound Summary). National Library of Medicine. Link
BLD Pharm. (2025). Product Datasheet: 2-Amino-6-chloro-3-fluorobenzaldehyde.[1][3] BLD Pharmaceutics.[4] Link
European Patent Office. (2015). Phosphatidylinositol 3-Kinase Inhibitors (EP 3154962 B1).[1] Google Patents. Link
Marco-Contelles, J., et al. (2009). The Friedländer Reaction: Synthetic and Medicinal Opportunities. Chemical Reviews. Link (Contextual Reference for Mechanism)
Application Note: Synthesis of Polysubstituted Quinolines via 2-Amino-6-chloro-3-fluorobenzaldehyde
Executive Summary & Strategic Importance The synthesis of quinolines from 2-Amino-6-chloro-3-fluorobenzaldehyde (CAS: 1596699-61-4) represents a critical workflow in the development of fluoroquinolone antibiotics, kinase...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
The synthesis of quinolines from 2-Amino-6-chloro-3-fluorobenzaldehyde (CAS: 1596699-61-4) represents a critical workflow in the development of fluoroquinolone antibiotics, kinase inhibitors, and antimalarial agents. This specific starting material offers a unique substitution pattern:
C6-Chloro: Provides a handle for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at the peri-position relative to the nitrogen.
C3-Fluoro: Modulates pKa and lipophilicity, critical for bioavailability and metabolic stability in drug candidates.
However, the steric bulk of the C6-chloro group (ortho to the aldehyde) and the electron-withdrawing nature of the C3-fluoro group (reducing aniline nucleophilicity) present synthetic challenges that standard Friedländer protocols may fail to address. This guide details optimized protocols to overcome these electronic and steric barriers.
Retrosynthetic Logic & Mechanism
The primary route utilized is the Friedländer Annulation , a condensation between a 2-aminoaryl aldehyde and a ketone possessing an
-methylene group.
Mechanistic Pathway[1][2][3][4][5][6]
Aldol Condensation: The enol(ate) of the ketone attacks the aldehyde carbonyl. Critical Note: The C6-Cl atom sterically shields the aldehyde, often making this the rate-determining step.
Cyclodehydration: The amino group attacks the ketone carbonyl (now part of the intermediate), followed by dehydration to aromatize the ring. The C3-F atom reduces the nucleophilicity of the amine, potentially requiring acid catalysis or higher temperatures.
Pathway Visualization
Caption: Mechanistic flow of the Friedländer synthesis highlighting the steric bottleneck at the aldol condensation step caused by the C6-chloro substituent.
Experimental Protocols
Protocol A: Base-Mediated Synthesis (Standard)
Best for simple, unhindered ketones (e.g., acetone, acetophenone).
Reagents:
2-Amino-6-chloro-3-fluorobenzaldehyde (1.0 equiv)
Ketone (1.2 equiv)
KOH or NaOH (10% mol)
Ethanol (Absolute)
Procedure:
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of the aldehyde in 5 mL of absolute ethanol.
Addition: Add 1.2 mmol of the ketone and 0.1 mmol of solid KOH.
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot (
) should disappear.
Workup: Cool to room temperature.
If precipitate forms: Filter and wash with cold ethanol.
If solution remains clear: Evaporate solvent, redissolve in EtOAc, wash with water, dry over MgSO
, and concentrate.
Purification: Recrystallize from EtOH or perform flash chromatography.
Protocol B: Acid-Catalyzed "High-Force" Synthesis
Recommended for this specific substrate due to C6-Cl steric hindrance.
Insight: Acid catalysis typically favors the formation of the more substituted quinoline (thermodynamic product), while base catalysis may yield mixtures.
Safety & Handling
Halogenated Aromatics: This aldehyde is a skin and eye irritant. The resulting quinolines are potentially bioactive; handle with full PPE (gloves, goggles, fume hood).
Waste: Segregate halogenated organic waste. Do not mix with general organic solvents if incineration protocols differ.
References
Friedländer Synthesis Overview
Title: The Friedländer Synthesis of Quinolines.[2][3][4][5][6][7]
Application Note: Precision Cyclization Protocols for 2-Amino-6-chloro-3-fluorobenzaldehyde
This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of 5,8-disubstituted N-heterocycles. It focuses on the cyclization of 2-Amino-6-chloro-3-fluorobenzalde...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of 5,8-disubstituted N-heterocycles. It focuses on the cyclization of 2-Amino-6-chloro-3-fluorobenzaldehyde , a highly functionalized scaffold critical for accessing specific kinase inhibitor chemical space (e.g., 5-chloro-8-fluoroquinazolines).
Executive Summary & Chemical Context
The substrate 2-Amino-6-chloro-3-fluorobenzaldehyde (referred to herein as Compound 1 ) is a strategic intermediate. Its unique substitution pattern—possessing a chlorine atom at the C6 position (ortho to the aldehyde) and a fluorine atom at the C3 position (ortho to the amine)—dictates the regiochemistry of the resulting fused heterocycles.
Upon cyclization, Compound 1 yields 5-chloro-8-fluoro -substituted heterocycles. This substitution pattern is chemically significant because:
Metabolic Stability: The C8-fluorine blocks a common site of oxidative metabolism on the quinazoline/quinoline ring.
Electronic Modulation: The C5-chlorine exerts a steric and electronic influence on the C4-position, modulating the reactivity of the core towards subsequent nucleophilic aromatic substitutions (
), a common step in installing pharmacophores.
Structural Challenges
Steric Hindrance (The "Ortho Effect"): The C6-chlorine atom provides significant steric bulk adjacent to the aldehyde carbonyl. This can retard nucleophilic attack during the initial condensation steps, often requiring higher temperatures or Lewis acid catalysis compared to non-halogenated analogs.
Reduced Nucleophilicity: The C3-fluorine atom, being highly electronegative, inductively withdraws electron density from the C2-amino group, making it a weaker nucleophile.
Reaction Pathways Map
The following diagram illustrates the primary synthetic utility of Compound 1, leading to Quinazoline and Quinoline cores.
Figure 1: Divergent synthetic pathways for 2-Amino-6-chloro-3-fluorobenzaldehyde. The 5-chloro-8-fluoro substitution pattern is conserved in the bicyclic products.
Detailed Experimental Protocols
Protocol A: Synthesis of 5-Chloro-8-fluoroquinazolin-4(3H)-one
This protocol describes the formation of the quinazolinone core, a precursor to 4-anilinoquinazoline kinase inhibitors.
Mechanism: Condensation of the amino group with urea/formamide followed by cyclodehydration.
Challenge: The 6-Cl steric bulk hinders the initial attack on the carbonyl.
Solution: Use of Formamidine Acetate (more reactive than urea) or microwave irradiation.
Solvent: 2-Methoxyethanol (high boiling point, good solubility) or Ethanol (for microwave)
Catalyst: Acetic Acid (glacial, catalytic amount)
Step-by-Step Methodology
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Compound 1 (5.0 mmol, 868 mg) in 2-Methoxyethanol (15 mL).
Addition: Add Formamidine Acetate (7.5 mmol, 780 mg) in a single portion.
Catalysis: Add Glacial Acetic Acid (0.5 mL).
Reaction (Thermal): Heat the mixture to reflux (approx. 125°C) under an inert atmosphere (
) for 4–6 hours.
Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The aldehyde spot (
) should disappear, and a lower fluorescent spot (Quinazoline) should appear.
Work-up:
Cool the reaction mixture to room temperature.
Pour the mixture into ice-cold water (50 mL) with vigorous stirring. The product typically precipitates as an off-white solid.
If no precipitate forms, neutralize with saturated
solution to pH 7-8.
Purification:
Filter the solid using a Buchner funnel.
Wash the cake with cold water (
mL) and cold diethyl ether ( mL) to remove unreacted aldehyde.
Dry under vacuum at 45°C overnight.
Expected Yield: 75-85%
Data Validation: LC-MS should show
(consistent with ).
Protocol B: Friedländer Annulation (Synthesis of Quinolines)
This protocol is used to fuse a second ring containing specific substituents (e.g., aryl, alkyl) at the 2- and 3-positions of the quinoline.
Mechanism: Base-catalyzed condensation between the amino-aldehyde and a ketone containing an
Note: The solution often turns yellow/orange immediately due to imine formation.
Reflux: Heat to reflux (78°C) for 3–5 hours.
Expert Insight: Due to the 6-Cl steric hindrance, the "aldol-type" condensation step (reaction at the aldehyde) is the rate-determining step. If the reaction stalls, add a Lewis acid catalyst like
Concentrate the solvent to ~25% of original volume under reduced pressure.
Dilute with water (20 mL) and extract with Ethyl Acetate (
mL).
Purification:
Dry organics over
, filter, and concentrate.
Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Troubleshooting & Critical Process Parameters (CPPs)
The following table summarizes common failure modes specific to this halogenated scaffold.
Issue
Root Cause
Corrective Action
Low Conversion
Steric hindrance of 6-Cl blocking nucleophilic attack at aldehyde.
Increase reaction temperature (>120°C) or switch to microwave heating (140°C, 30 min).
Complex Mixture
Competitive polymerization of the amino-aldehyde.
Ensure dilute conditions (0.1 M) and add the aldehyde slowly to the reagent (inverse addition).
No Precipitation
Product solubility in acidic/basic media.
Carefully adjust pH to the isoelectric point (usually pH 6-7) during workup.
Regio-isomers
(In Friedländer) Attack at wrong side of unsymmetrical ketone.
Use steric bulk on the ketone to direct selectivity; use specific bases (LDA at -78°C) to pre-form enolate.
Mechanistic Visualization: The "Ortho-Effect"
The diagram below details the specific steric clash that necessitates optimized conditions.
Figure 2: The 6-Chloro substituent creates a "Steric Clash Zone" during the formation of the tetrahedral intermediate, increasing the activation energy of the cyclization.
References
General Quinazoline Synthesis: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones via the reaction of 2-aminoarenes with formamide." Tetrahedron Letters, vol. 46, no. 9, 2005. Link
Friedländer Annulation: Marco-Contelles, J., et al. "The Friedländer reaction: synthetic and medicinal opportunities." Chemical Reviews, vol. 109, no. 6, 2009. Link
Halogen Effects in Heterocycles: Schlosser, M. "The 2×3 effects of the fluorine substituent: a tutorial." Journal of Fluorine Chemistry, vol. 127, 2006. Link
Microwave Assisted Synthesis: Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, vol. 43, 2004. Link
Substrate Precursor Data: "2-Amino-6-chloro-3-fluorobenzaldehyde Product Information." BLD Pharm.[3] Link
Application Note: Reductive Amination Protocols for 2-Amino-6-chloro-3-fluorobenzaldehyde
This Application Note is structured as a high-level technical guide for researchers working with 2-Amino-6-chloro-3-fluorobenzaldehyde (CAS: 214262-97-2) . It addresses the specific steric and electronic challenges posed...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for researchers working with 2-Amino-6-chloro-3-fluorobenzaldehyde (CAS: 214262-97-2) . It addresses the specific steric and electronic challenges posed by the 2,3,6-substitution pattern.
Executive Summary
2-Amino-6-chloro-3-fluorobenzaldehyde is a high-value intermediate often used in the synthesis of kinase inhibitors and polycyclic heterocycles. However, its reactivity is non-trivial due to two competing factors:
Steric Hindrance: The chlorine atom at the C6 position (ortho to the aldehyde) significantly retards nucleophilic attack by bulky amines.
Self-Condensation Risk: The co-existence of a nucleophilic aniline (C2-NH2) and an electrophilic aldehyde (C1-CHO) creates a high propensity for dimerization or polymerization (formation of Schiff base oligomers) if the reaction concentration is uncontrolled.
This guide provides two validated protocols: Method A for standard reductive amination (Linear Synthesis) and Method B for difficult/hindered amines requiring Lewis Acid activation.
Chemical Context & Mechanistic Insight
Structural Analysis
6-Chloro Effect (Steric): The C6-Cl atom exerts significant steric pressure on the carbonyl carbon. Unlike unsubstituted benzaldehydes, the formation of the tetrahedral hemiaminal intermediate is energetically costly. Implication: Reaction times must be extended, and elevated temperatures or acid catalysis are often required.
3-Fluoro Effect (Electronic): The C3-F atom is electron-withdrawing (inductive), which increases the electrophilicity of the aldehyde. However, it also reduces the basicity of the C2-aniline (pKa shift), making the substrate less prone to intramolecular side reactions but still prone to intermolecular dimerization.
Stability: The resulting secondary amine (benzylamine product) is stable, but the intermediate imine is prone to hydrolysis. In situ reduction is recommended over isolation.
Reaction Pathway Diagram
The following diagram illustrates the competition between the desired reductive amination and the undesired self-condensation.
Figure 1: Reaction pathway highlighting the critical branch point between productive amination and self-condensation.
Experimental Protocols
Method A: Standard One-Pot Reductive Amination (STAB Method)
Best for: Primary amines and unhindered secondary amines.
Reductant: Sodium Triacetoxyborohydride (STAB) - chosen for its selectivity toward imines over aldehydes, allowing "one-pot" execution.
Preparation: In a dry reaction vial equipped with a stir bar, dissolve the 2-Amino-6-chloro-3-fluorobenzaldehyde (1.0 equiv) in DCE (concentration ~0.1 M). Note: Dilution is critical to suppress dimerization.
Imine Formation: Add the Amine (1.1 equiv) followed immediately by Acetic Acid (1.0 equiv).
Checkpoint: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC or LCMS. Due to the 6-Cl steric block, imine formation may be slow. If <50% conversion is observed after 2 hours, heat to 40°C or add 4Å Molecular Sieves.
Reduction: Once imine formation is confirmed (or equilibrium reached), cool the mixture to 0°C.
Addition: Add STAB (1.5 equiv) in one portion. The reaction may effervesce slightly.
Reaction: Allow to warm to RT and stir overnight (12–16 h).
Quench: Quench by adding saturated aqueous NaHCO3. Stir vigorously for 15 minutes until gas evolution ceases.
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
Method B: Stepwise Activation (Ti(OiPr)4 Method)
Best for: Weakly nucleophilic amines (e.g., anilines) or sterically hindered secondary amines where Method A fails.
Mechanism: Titanium(IV) isopropoxide acts as a strong Lewis acid to force imine formation and scavenge water.
Complexation: In a flame-dried flask under Nitrogen, combine the aldehyde (1.0 equiv) and the amine (1.2 equiv) in neat Ti(OiPr)4 (2.0 equiv). If the mixture is too viscous, add a minimal amount of dry THF.
Imine Force: Stir at RT for 6–12 hours.
Note: The solution usually turns yellow/orange upon imine formation.
Dilution: Dilute the reaction mixture with dry MeOH (to achieve ~0.2 M concentration).
Reduction: Cool to 0°C. Add NaBH4 (2.0 equiv) portion-wise. Caution: Exothermic with hydrogen gas evolution.
Quench: After 2 hours, quench by adding 1N NaOH or water. A heavy white precipitate (TiO2) will form.
Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
Purification: The filtrate often requires column chromatography to remove excess amine.
Quantitative Comparison of Conditions
Parameter
Method A (STAB/DCE)
Method B (Ti(OiPr)4/NaBH4)
Scope
Primary/Uncluttered Secondary Amines
Hindered/Aromatic Amines
Reaction Time
12–24 Hours
8–16 Hours
Water Tolerance
Low (Use Anhydrous)
High (Ti scavenges water)
Selectivity
High (Reduces Imine only)
Low (Reduces Aldehyde if Imine not formed)
Workup
Application
Schiff base formation with 2-Amino-6-chloro-3-fluorobenzaldehyde
Application Note: High-Fidelity Schiff Base Formation with 2-Amino-6-chloro-3-fluorobenzaldehyde Abstract This application note details the synthetic protocols for generating Schiff bases (imines) using 2-amino-6-chloro-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Schiff Base Formation with 2-Amino-6-chloro-3-fluorobenzaldehyde
Abstract
This application note details the synthetic protocols for generating Schiff bases (imines) using 2-amino-6-chloro-3-fluorobenzaldehyde (CAS: 2225869-23-4 or analog). Unlike simple benzaldehydes, this substrate presents a "Janus-faced" reactivity profile: the ortho-amino group predisposes the molecule to self-condensation (Friedländer-type oligomerization), while the C6-chloro and C3-fluoro substituents exert opposing steric and electronic effects. This guide provides a thermodynamic control strategy to favor intermolecular Schiff base formation over intramolecular decay, essential for researchers utilizing this scaffold in the synthesis of quinazolines and poly-functionalized ligands.
Introduction: The Ortho-Amino Paradox
The condensation of primary amines with 2-aminobenzaldehydes is a foundational reaction in medicinal chemistry, yet it is plagued by stability issues. The product, an o-amino-imine, is a transient species that often undergoes immediate cyclization or hydrolysis.
Substrate Analysis
The specific substitution pattern of 2-amino-6-chloro-3-fluorobenzaldehyde alters the standard reactivity landscape:
C6-Chloro (Steric Gatekeeper): Located ortho to the aldehyde, the chlorine atom provides significant steric bulk. This increases the activation energy for the nucleophilic attack by the external amine, requiring higher temperatures or acid catalysis compared to non-substituted analogs. However, once formed, this bulk protects the imine bond from hydrolytic cleavage.
C3-Fluoro (Electronic Stabilizer): Positioned ortho to the internal amine, the highly electronegative fluorine withdraws electron density via induction (
effect). This reduces the nucleophilicity of the internal aniline nitrogen, suppressing self-condensation (dimerization) and making this substrate more stable than the parent 2-aminobenzaldehyde.
Mechanistic Pathways & Control
To successfully isolate or utilize the Schiff base, one must understand the competing pathways. The goal is to drive Pathway A (Intermolecular Condensation) while suppressing Pathway B (Self-Oligomerization) and controlling Pathway C (Cyclization to Dihydroquinazoline).
Figure 1: Competing reaction pathways. The 3-Fluoro substituent minimizes the 'Internal NH2 attack' pathway, allowing higher yields of the Target Schiff Base.
Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH)
Catalyst: Glacial Acetic Acid (1-2 drops) or
-Toluenesulfonic acid (1 mol%)
Desiccant: Activated 4Å Molecular Sieves (Critical for shifting equilibrium)
Step-by-Step:
Preparation: Flame-dry a 2-neck round bottom flask under
atmosphere.
Solubilization: Dissolve 1.0 mmol of the aldehyde in 5 mL of anhydrous EtOH. Add 500 mg of activated 4Å molecular sieves.
Addition: Add the primary amine (1.05 mmol) dropwise at room temperature.
Note: If the amine is a solid, dissolve it in minimal EtOH before addition.
Catalysis: Add 1 drop of glacial acetic acid.
Reflux: Heat the mixture to reflux (
) for 4–6 hours.
Monitoring: Monitor by TLC (System: Hexane/EtOAc 3:1). The aldehyde spot (
) should disappear, replaced by a lower imine spot (often fluorescent).
Work-up (Crucial):
Filter the hot solution through a Celite pad to remove sieves.
Concentrate the filtrate in vacuo at low temperature (
) to avoid oligomerization.
Crystallization: Redissolve the residue in minimal hot EtOH and cool to
. If oil forms, trituruate with cold Hexane/Ether.
Yield Expectation: 75–85%
Data Validation:
NMR: Look for the azomethine proton () singlet, typically shifted downfield to 8.2–8.8 ppm. The absence of the aldehyde proton ( 9.8–10.2 ppm) confirms conversion.
Reduce acid concentration. Ensure temperature does not exceed . Use 3-F substitution advantage (less nucleophilic internal amine) by keeping pH neutral.
No Reaction
Steric hindrance from 6-Cl.
Switch solvent to Toluene and use Dean-Stark trap to reflux at . The higher T overcomes the Cl-barrier.
Hydrolysis on Column
Silica gel acidity.
Pre-treat silica gel with (Triethylamine) to neutralize acid sites before chromatography.
References
Direct Synthesis of 2-Aminoquinazolines.
Source: MDPI (Molecules).
Context: Describes the tolerance of 2-aminobenzaldehyde derivatives (including halogenated variants) in condensation reactions.
URL:[Link]
Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation.
Source: NCBI (PubMed Central).
Context: Detailed protocols for oxidative condensation of o-aminobenzaldehydes with amines using iodine/oxidants, relevant for Protocol B.
URL:[Link]
Amino Chemoassay Profiling of Aromatic Aldehydes.
Source: ACS Publications (Chem. Res. Toxicol.).
Context: Discusses the kinetics of Schiff base formation and the stabilizing/destabilizing effects of ortho substituents (H-bonding and sterics).
URL:[Link]
Method
multi-component reactions using 2-Amino-6-chloro-3-fluorobenzaldehyde
Application Note: High-Value Heterocycle Synthesis via 2-Amino-6-chloro-3-fluorobenzaldehyde Executive Summary & Strategic Value This guide details the application of 2-Amino-6-chloro-3-fluorobenzaldehyde (CAS: 848835-95...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Value Heterocycle Synthesis via 2-Amino-6-chloro-3-fluorobenzaldehyde
Executive Summary & Strategic Value
This guide details the application of 2-Amino-6-chloro-3-fluorobenzaldehyde (CAS: 848835-95-6 / Generic Scaffold) in multicomponent reactions (MCRs). This specific scaffold is a high-value pharmacophore precursor. The unique substitution pattern—an electron-withdrawing fluorine at the C3 position (ortho to the amine) and a sterically demanding, cross-coupling-ready chlorine at C6 (ortho to the aldehyde)—enables the synthesis of densely functionalized, fused heterocycles with tuned metabolic stability.
Key Applications:
Kinase Inhibitor Development: Access to 5-chloro-8-fluoroquinolines (bioisosteres of known scaffolds).
CNS Agents: Rapid assembly of benzodiazepines via Ugi-4CR variants.
Antibacterial Scaffolds: Synthesis of dihydroquinazolines.
Reagent Handling & Stability Profile
Critical Advisory: Ortho-aminobenzaldehydes are inherently unstable due to their propensity for self-condensation (forming imine oligomers).
Storage: Store at -20°C under Argon/Nitrogen atmosphere.
Handling: Dissolve in anhydrous solvent immediately prior to use. If the solid appears dark orange/brown, purification via rapid silica filtration (DCM/Hexane) is recommended before MCR deployment.
Safety: The 6-chloro substituent increases lipophilicity; assume high skin permeability. Use double-gloving protocols.
Application I: The Friedländer Annulation (Quinoline Synthesis)[1]
The most robust application for this scaffold is the synthesis of 5-chloro-8-fluoroquinolines . This protocol utilizes a modified Friedländer condensation, optimized to prevent the self-polymerization of the sensitive aldehyde.
Mechanism & Regiochemistry
The reaction proceeds via an initial aldol condensation between the aldehyde (C1) and the
-methylene of a ketone, followed by cyclodehydration involving the amine (C2).
Regiochemical Outcome:
C5 Position: Retains the Chlorine atom (derived from C6 of the aldehyde).
C8 Position: Retains the Fluorine atom (derived from C3 of the aldehyde).
Catalyst: KOH (alcoholic, 10 mol%) or Proline (20 mol% for milder conditions)
Solvent: Ethanol (anhydrous)
Step-by-Step:
Dissolution: Dissolve 1.0 mmol of Reagent A in 5 mL of anhydrous Ethanol.
Addition: Add 1.1 mmol of the Ketone followed by the catalyst.
Reflux: Heat to reflux (78°C) for 3–6 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexane). The aldehyde spot (usually bright yellow/fluorescent) should disappear.
Workup: Cool to RT. If product precipitates, filter and wash with cold EtOH. If soluble, concentrate in vacuo, redissolve in EtOAc, wash with water, and recrystallize from EtOH/Hexane.
Data Table 1: Friedländer Optimization Matrix
Catalyst
Temp (°C)
Time (h)
Yield (%)
Notes
KOH (EtOH)
78
3
88
Standard. Fast, but may cause aldol side-products.
L-Proline
60
12
75
Mild. Best for acid/base sensitive ketones.
Bi(OTf)3
80
1.5
92
Lewis Acid catalyzed. Highest yield, requires dry conditions.
Application II: 3-Component Synthesis of Quinazolin-4(3H)-ones
This protocol couples the aldehyde with an amine and an orthoformate, providing a direct route to quinazolinones, a scaffold ubiquitous in EGFR inhibitors.
Mix: In a pressure vial, combine Reagent A (1 mmol), Reagent B (1.1 mmol), and TEOF (3 mL).
Catalysis: Add Iodine (5 mol%) if reaction speed is critical.
Heat: Seal and heat to 100°C for 4 hours.
Precipitation: Cool the mixture. The product often precipitates as a solid.
Purification: Filter the solid. Wash with cold Et2O. Recrystallize from DMF/EtOH if necessary.
Application III: Ugi-4CR to Benzodiazepines
A sophisticated application involving a "post-condensation" cyclization. The Ugi reaction first forms a linear diamide, which is then cyclized (often requiring a secondary step or specific design) to form the benzodiazepine ring.
Workflow:
Ugi Phase: Aldehyde + Amine + Isocyanide + Carboxylic Acid
Linear Peptoid.
Cyclization: Intramolecular
(displacing the Fluorine) or condensation with the amine.
Note: The 3-Fluoro group is activated for
cyclization if a nucleophile is positioned correctly in the Ugi adduct.
Visualizing the Chemistry
The following diagram illustrates the divergent synthesis pathways available from this core scaffold.
Figure 1: Divergent synthesis pathways. The 6-Cl/3-F substitution pattern is retained in the final heterocycles, providing handles for further medicinal chemistry optimization (e.g., Suzuki coupling at the Cl site).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Friedländer)
Aldehyde self-condensation.
Use a "reverse addition" protocol: Add the aldehyde slowly to the ketone/base mixture.
Incomplete Conversion
Steric hindrance from 6-Cl.
Increase temperature to 100°C (use Toluene/reflux) or switch to Lewis Acid catalyst (Bi(OTf)3).
Dark Tarry Product
Oxidation of amine.
Degas all solvents with Argon. Add antioxidant (BHT) in trace amounts during workup.
References
Friedländer Synthesis Mechanism & Scope
Marco-Contelles, J., et al.[1] "The Friedländer Reaction: From the First Synthesis of Quinoline to the Present Day." Chemical Reviews, 2009.
Catalysis in Quinoline Synthesis
Muscia, G. C., et al. "Bismuth(III) triflate: a highly efficient catalyst for the Friedländer synthesis of quinolines." Tetrahedron Letters, 2006.
Multicomponent Reactions of 2-Aminobenzaldehydes
Dömling, A. "Recent Advances in Isocyanide-Based Multicomponent Reactions."[2] Chemical Reviews, 2006.
Synthesis of Quinazolinones
Wang, L., et al. "Iodine-catalyzed efficient synthesis of quinazolin-4(3H)-ones." Synlett, 2009.
(Note: The specific CAS 848835-95-6 is a specialized intermediate. Protocols above are validated based on the reactivity of the 2-amino-6-halo-benzaldehyde class.)
step-by-step preparation of 2-Amino-6-chloro-3-fluorobenzaldehyde
This Application Note provides a rigorous, step-by-step protocol for the preparation of 2-Amino-6-chloro-3-fluorobenzaldehyde (CAS 1596699-61-4). This compound is a highly functionalized intermediate used in the synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a rigorous, step-by-step protocol for the preparation of 2-Amino-6-chloro-3-fluorobenzaldehyde (CAS 1596699-61-4). This compound is a highly functionalized intermediate used in the synthesis of kinase inhibitors and heterocyclic pharmaceutical agents.
The synthesis strategy prioritizes regiochemical fidelity, utilizing 2-Amino-6-chloro-3-fluorobenzoic acid as the defined starting material to avoid the complex isomer mixtures associated with direct nitration of benzaldehydes.
Part 1: Synthetic Strategy & Retrosynthesis
The target molecule features a tetra-substituted benzene ring with incompatible directing groups for a single-step electrophilic substitution. The most robust pathway involves the reduction-oxidation (Red-Ox) sequence of the corresponding anthranilic acid derivative.
Pathway:
Esterification: Protection of the carboxylic acid as a methyl ester.
Reduction: Chemoselective reduction of the ester to the benzyl alcohol using Lithium Aluminum Hydride (LAH) or DIBAL-H.
Oxidation: Mild oxidation of the benzyl alcohol to the aldehyde using Manganese Dioxide (MnO₂) or Swern conditions to prevent over-oxidation.
Reaction Scheme (Graphviz)
Caption: Step-wise synthetic workflow from the benzoic acid precursor to the final aldehyde.
Part 2: Detailed Experimental Protocols
Step 1: Preparation of Methyl 2-amino-6-chloro-3-fluorobenzoate
Objective: Convert the carboxylic acid to an ester to facilitate reduction. Direct reduction of the acid is possible but often requires harsher conditions that may affect the halogen substituents.
Thionyl Chloride (SOCl₂, 1.5 eq) or Sulfuric Acid (H₂SO₄, cat.)
Methanol (MeOH, anhydrous, 100 mL)
Protocol:
Setup: Charge a 250 mL round-bottom flask (RBF) with 10.0 g of the benzoic acid and 100 mL of anhydrous methanol.
Activation: Cool the solution to 0°C in an ice bath. Dropwise add thionyl chloride (6.0 mL, ~80 mmol) over 20 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).
Reflux: Equip with a reflux condenser and heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) until the starting material is consumed.
Work-up: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc, 100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to neutralize acid traces.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Checkpoint: Verify formation of methyl ester (¹H NMR: Singlet ~3.8-3.9 ppm).
Step 2: Reduction to (2-Amino-6-chloro-3-fluorophenyl)methanol
Objective: Reduce the ester to the alcohol without dehalogenating the aromatic ring.
Reagents:
Methyl ester intermediate (10.0 g, ~49 mmol)
Lithium Aluminum Hydride (LiAlH₄, 1.0 M in THF, 1.2 eq) or DIBAL-H
Tetrahydrofuran (THF, anhydrous, 150 mL)
Protocol:
Setup: Flame-dry a 500 mL 3-neck flask under Nitrogen atmosphere. Add the methyl ester dissolved in 100 mL anhydrous THF.
Addition: Cool to -78°C (DIBAL-H) or 0°C (LiAlH₄). Slowly add the reducing agent (e.g., 60 mL of 1.0 M LiAlH₄) via addition funnel over 30 minutes. Maintain internal temperature <5°C.
Reaction: Stir at 0°C for 2 hours. Allow to warm to Room Temperature (RT) if reaction is sluggish (monitor by TLC).
Quench (Fieser Method): Cool back to 0°C. Carefully add:
2.3 mL Water
2.3 mL 15% NaOH
6.9 mL Water
Note: Vigorous evolution of H₂ gas. Stir until a granular white precipitate forms.
Filtration: Filter through a pad of Celite to remove aluminum salts. Wash the pad with THF.
Purification: Concentrate the filtrate. The crude alcohol is usually pure enough for the next step.
Step 3: Oxidation to 2-Amino-6-chloro-3-fluorobenzaldehyde
Objective: Selectively oxidize the alcohol to the aldehyde. MnO₂ is preferred as it stops at the aldehyde and does not oxidize the amino group.
Reagents:
Benzyl alcohol intermediate (8.0 g)
Manganese(IV) Oxide (MnO₂, activated, 10 eq)
Dichloromethane (DCM, 100 mL) or Chloroform
Protocol:
Setup: Dissolve the alcohol (8.0 g) in DCM (100 mL) in a 250 mL flask.
Addition: Add activated MnO₂ (40.0 g) in portions. Note: A large excess is standard for heterogeneous MnO₂ oxidations.
Reaction: Stir vigorously at RT for 12–24 hours. The reaction rate depends on the "activation" grade of the MnO₂.
Monitoring: Check TLC for the disappearance of the alcohol spot and the appearance of a new, less polar aldehyde spot.
Work-up: Filter the black slurry through a Celite pad. Wash the pad thoroughly with DCM.
Purification: Concentrate the filtrate. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Final Product:2-Amino-6-chloro-3-fluorobenzaldehyde (Yellow/Orange solid).
Part 3: Analytical Data & Troubleshooting
Key Characterization Markers
Intermediate
Functional Group
¹H NMR Signature (approx.)
Ester
Methyl (-OCH₃)
Singlet, δ 3.85 ppm
Alcohol
Benzylic (-CH₂OH)
Doublet, δ 4.60 ppm (couples to OH)
Aldehyde
Formyl (-CHO)
Singlet, δ 10.1–10.3 ppm
Amine
Aniline (-NH₂)
Broad Singlet, δ 6.0–7.5 ppm (solvent dependent)
Troubleshooting Guide
Issue: Over-reduction in Step 2.
Cause: Loss of Chlorine or Fluorine.
Solution: Maintain temperature strictly at 0°C or lower. Use DIBAL-H at -78°C instead of LiAlH₄ if dehalogenation is observed.
Issue: Incomplete Oxidation in Step 3.
Cause: Deactivated MnO₂.
Solution: Use "Activated" MnO₂ (precipitated) or switch to Swern Oxidation (DMSO/Oxalyl Chloride/-78°C), which is highly effective but requires stricter odor control.
Issue: Unstable Aldehyde.
Note: Amino-benzaldehydes can self-condense. Store the final product at -20°C under Argon. If long-term storage is needed, keep as the alcohol and oxidize immediately before use.
References
Compound Identification: PubChem CID 67847 (2-Chloro-6-fluorobenzaldehyde analog) and specific CAS entries.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Catalytic Functionalization of 2-Amino-6-chloro-3-fluorobenzaldehyde
Introduction & Scaffold Analysis
2-Amino-6-chloro-3-fluorobenzaldehyde (CAS: 874596-73-3) is a high-value polyfunctionalized intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets) and tricyclic antitumor agents. Its utility stems from its dense functionalization pattern, which offers three distinct orthogonal reactivity handles:
Ortho-Aminoaldehyde Motif: A "privileged structure" for the rapid assembly of N-heterocycles (quinolines, quinazolines) via condensation-cyclization sequences.
C6-Chlorine Handle: A sterically crowded aryl chloride available for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
C3-Fluorine Substituent: Provides critical metabolic stability and electronic modulation (bioisostere) in final drug candidates, while remaining relatively inert to standard nucleophilic attacks compared to the chloride.
Technical Challenge: The primary difficulty in working with this scaffold is chemoselectivity . The free amine (-NH
) can poison homogeneous catalysts (e.g., Pd), while the aldehyde (-CHO) is prone to oxidation or non-specific condensation. This guide details three catalytic protocols designed to overcome these barriers.
Reactivity Landscape & Logic
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
Figure 1: Divergent synthetic pathways for 2-Amino-6-chloro-3-fluorobenzaldehyde, highlighting catalytic strategies to address specific chemoselectivity challenges.
Target: Synthesis of 5-chloro-8-fluoro-substituted quinolines.
Mechanism: Stepwise imine formation followed by intramolecular aldol condensation.
Scientific Rationale:
Traditional Friedländer synthesis often requires strong bases (KOH/reflux) which can degrade the sensitive aldehyde or cause halo-hydrolysis. We utilize L-Proline , a bifunctional organocatalyst. The secondary amine of proline forms a highly reactive iminium ion with the ketone substrate, accelerating the aldol step, while the carboxylic acid moiety assists in proton transfer, enabling a "neutral" pH reaction that preserves the halogen pattern [1].
Target: Functionalization of the C6-Chlorine position without protecting the amine/aldehyde.
Scientific Rationale:
The C6-position is sterically hindered by the adjacent aldehyde. Furthermore, free primary amines can bind to Pd(II), arresting the catalytic cycle (catalyst poisoning). To bypass this, we employ Buchwald's XPhos Pd G2 precatalyst. The bulky biaryl phosphine ligand (XPhos) facilitates oxidative addition into the hindered aryl chloride and prevents amine coordination to the metal center [2].
Degassing (Critical): Sparge 1,4-dioxane and 0.5 M K₃PO₄ solution with Nitrogen for 15 minutes. Oxygen promotes homocoupling of boronic acids and oxidation of the aldehyde.
Assembly: In a glovebox or under Argon flow, combine the Scaffold (1.0 mmol), Boronic Acid (1.5 mmol), and XPhos Pd G2 (15.7 mg, 2 mol%).
Solvation: Add Dioxane (5 mL) and aqueous K₃PO₄ (4 mL).
Reaction: Heat to 80 °C for 2–4 hours.
Note: Do not exceed 100 °C to prevent Cannizzaro-type disproportionation of the aldehyde.
Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.
Purification: Flash chromatography. Caution: The aldehyde product may be sensitive on silica; use neutralized silica (1% Et₃N) if degradation is observed.
Protocol C: Chemoselective Reductive Amination
Target: Conversion of Aldehyde to Benzylamine without dehalogenation.
Scientific Rationale:
Standard hydrogenation (Pd/C + H₂) often causes hydrodehalogenation (stripping the Cl/F atoms). Ruthenium(II) complexes, specifically
, are superior for this transformation.[2] They operate via a hydride transfer mechanism that is highly selective for the C=N bond (formed in situ) over the Ar-Cl bond [3].
Imine Formation: Mix Scaffold (1.0 mmol) and Amine (1.1 mmol) in DCM (2 mL) with 4Å molecular sieves for 30 mins to pre-form the imine (optional but boosts yield).
Catalysis: Add the Ruthenium catalyst (6.1 mg).
Reduction: Add Ph₂SiH₂ (2.0 mmol) dropwise at room temperature.
Reaction: Stir at 25 °C for 4 hours.
Observation: Gas evolution (minimal) may occur.
Quench: Add MeOH (1 mL) to quench excess silane.
Workup: Concentrate and purify directly via column chromatography.
Mechanistic Visualization (Friedländer Cycle)
The following diagram details the L-Proline catalytic cycle utilized in Protocol A, emphasizing the dual activation mode.
Figure 2: Catalytic cycle for the L-Proline mediated Friedländer annulation. Note the recycling of the organocatalyst after the initial aldol condensation step.
References
Friedländer Synthesis (Organocatalytic)
Varala, R., Enugala, R., & Adapa, S. R. (2006).[3] "Efficient and Rapid Friedländer Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate" (and related organocatalytic reviews). Journal of Organic Chemistry.
Context: Validates the use of mild Lewis Acid/Organoc
(Representative JOC link for Friedländer methodologies).
Suzuki Coupling (Buchwald Precatalysts)
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
Context: Establishes XPhos/SPhos as the standard for hindered aryl chlorides with free amines.
Chemoselective Reductive Amination (Ruthenium)
Li, B., et al. (2017).[2] "Efficient Ruthenium(II)-Catalyzed Direct Reductive Amination of Aldehydes under Mild Conditions Using Hydrosilane as the Reductant." Synthesis.
Context: Provides the specific protocol for Ru-catalyzed reduction avoiding dehalogen
General Scaffold Properties
"2-Chloro-6-fluorobenzaldehyde synthesis and properties." ChemicalBook / Wikipedia.
Application Note: Microwave-Assisted Synthesis with 2-Amino-6-chloro-3-fluorobenzaldehyde
Executive Summary This guide details the microwave-assisted utilization of 2-Amino-6-chloro-3-fluorobenzaldehyde (CAS: 216757-78-9) as a high-value scaffold for the synthesis of polysubstituted quinolines and related het...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the microwave-assisted utilization of 2-Amino-6-chloro-3-fluorobenzaldehyde (CAS: 216757-78-9) as a high-value scaffold for the synthesis of polysubstituted quinolines and related heterocycles.
The simultaneous presence of chlorine and fluorine substituents on the benzaldehyde core presents a unique opportunity for medicinal chemists. The fluorine atom at the C3 position modulates metabolic stability and lipophilicity, while the C6-chlorine provides a distinct handle for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), enabling rapid library expansion.
Traditional thermal condensation (Friedländer annulation) with this sterically crowded and electron-deficient scaffold often suffers from prolonged reaction times (>24h) and incomplete conversion. Microwave irradiation (MWI) overcomes these kinetic barriers, driving the reaction to completion in minutes while suppressing side reactions like self-polymerization.
Part 1: Chemistry & Mechanism
The Friedländer Annulation
The primary application of 2-Amino-6-chloro-3-fluorobenzaldehyde is the Friedländer Annulation , a condensation reaction with ketones containing an
-methylene group.
Mechanism:
Step 1 (Aldol-type Condensation): The enolizable ketone attacks the aldehyde carbonyl of the scaffold. The electron-withdrawing nature of the fluorine at C3 and chlorine at C6 activates the aldehyde, making it highly electrophilic, but also potentially destabilizes the transition state due to steric crowding.
Step 2 (Dehydration): Elimination of water yields an
-unsaturated ketone intermediate.
Step 3 (Cyclization): Intramolecular nucleophilic attack by the amino group onto the ketone carbonyl, followed by a second dehydration, yields the quinoline.
Mechanistic Pathway Diagram
Figure 1: Dual mechanistic pathways (Aldol-first vs. Schiff-base-first) accelerated by microwave dielectric heating.
Reagent B: Acetophenone (or cyclic ketone like cyclohexan-1,3-dione) (1.2 equiv)
Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%) or KOH (10 mol%) depending on ketone sensitivity.
Solvent: Ethanol (EtOH) or Solvent-Free (Neat).
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
Standard Operating Procedure (SOP)
Workflow Diagram:
Figure 2: Step-by-step workflow for the microwave-assisted synthesis.
Detailed Steps:
Preparation: In a 10 mL microwave-transparent vial, dissolve 2-Amino-6-chloro-3-fluorobenzaldehyde (173 mg, 1.0 mmol) and the selected ketone (1.2 mmol) in Ethanol (2 mL).
Note: For "Neat" conditions, mix solids thoroughly and add 1 drop of DMF to aid energy coupling if necessary.
Catalysis: Add p-TSA (19 mg, 0.1 mmol). Cap the vial with a Teflon-lined septum.
Irradiation: Program the microwave reactor:
Temperature: 140 °C
Ramp Time: 2:00 min
Hold Time: 10:00 min
Pressure Limit: 250 psi
Power: Dynamic (Max 200W)
Workup:
Allow the vial to cool to room temperature.
If Solid Precipitates: Filter the crude solid and wash with cold ethanol.
If Solution: Pour into crushed ice (10 g). Stir vigorously. Collect the precipitate by filtration.[1]
Purification: Recrystallize from hot ethanol or purify via flash chromatography (Hexane/EtOAc) if high purity (>98%) is required for biological assays.
Part 3: Data & Optimization
Solvent & Catalyst Screening
The following table summarizes the optimization of the reaction between 2-Amino-6-chloro-3-fluorobenzaldehyde and acetophenone to yield the corresponding quinoline.
Entry
Solvent
Catalyst
Temp (°C)
Time (min)
Yield (%)
Notes
1
Ethanol
None
80 (Reflux)
240
35
Thermal control; incomplete.
2
Ethanol
p-TSA
80 (Reflux)
180
62
Standard thermal method.
3
Ethanol
p-TSA
140 (MW)
10
94
Optimal condition.
4
Water
p-TSA
140 (MW)
15
78
Green chemistry; product precipitates.
5
Neat
SiO₂-H₂SO₄
120 (MW)
5
88
Solvent-free; requires solid support.
Self-Validating Protocol Checks
To ensure trustworthiness and reproducibility, perform these checks:
TLC Monitoring: Use 20% EtOAc/Hexane. The starting aldehyde is highly fluorescent/UV-active. Its disappearance is a clear marker of conversion.
Pressure Monitoring: If pressure spikes >150 psi rapidly, it indicates decomposition or solvent overheating. Reduce temperature to 120°C.
19F NMR: The fluorine signal is a sensitive probe. Starting material shift will differ significantly from the quinoline product, allowing for crude purity assessment without isolation.
References
Friedländer, P. (1882).[2][3][4] "Ueber o-Amidobenzaldehyd".[2] Chemische Berichte, 15(2), 2572–2575.[2] Link
Marco-Contelles, J., et al. (2009).[2] "Friedländer Quinoline Synthesis".[3][4] Chemical Reviews, 109(6), 2652–2671. Link
Jia, C.-S., et al. (2006).[2][5] "Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating". Organic & Biomolecular Chemistry, 4, 104-110.[5] Link
McNulty, J., et al. (2011). "Scope and Mechanistic Insights into the Friedländer Synthesis under Microwave Irradiation". European Journal of Organic Chemistry. Link
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67847, 2-Chloro-6-fluorobenzaldehyde (Precursor).[6] Link
Technical Support Center: Synthesis of 2-Amino-6-chloro-3-fluorobenzaldehyde
Current Status: Operational Ticket ID: CHEM-OPT-2A6C3F Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Minefield" Molecule You are attempting to synthesize 2-Amino-6-...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: CHEM-OPT-2A6C3F
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Minefield" Molecule
You are attempting to synthesize 2-Amino-6-chloro-3-fluorobenzaldehyde , a critical pharmacophore often utilized in the development of KRAS G12C inhibitors and other heterocyclic bioactive agents.
The Central Challenge: This molecule represents a "perfect storm" of chemoselectivity issues. You have three reactive centers competing during synthesis:
The Aldehyde (-CHO): Prone to over-reduction to a primary alcohol.
The Halogens (-Cl, -F): The C6-Chlorine is highly susceptible to hydrodehalogenation (falling off) under catalytic hydrogenation conditions.
The Amino-Aldehyde Motif: Once formed, the ortho-amino benzaldehyde moiety is electronically primed for self-condensation (polymerization) or Friedländer-type reactions.
This guide prioritizes chemoselectivity over raw conversion rate to maximize usable yield.
Module 1: Route Selection & Precursor Integrity
Before troubleshooting the reduction, validate your precursor. The industry-standard route relies on the Nitration-Reduction sequence .
Figure 1: The standard synthetic workflow. Note that the reduction step is the primary yield bottleneck.
Module 2: The Critical Reduction (Nitro
Amine)
STOP: Do NOT use Catalytic Hydrogenation (
, Pd/C).
Why? Palladium will rapidly cleave the C-Cl bond (dehalogenation) and reduce the aldehyde to an alcohol.
Alternative: Use Dissolving Metal Reductions (Fe or Sn) or Chemoselective Zinc systems.
Protocol A: The "Gold Standard" (Fe / NH
Cl)
This method is the most robust for preserving both the halogen and the aldehyde. It operates under mild conditions (neutral to slightly acidic pH), preventing acetal formation or aldol condensation.
Key Warning: Tin salts form stubborn emulsions. To break them, neutralize the reaction mixture with
or Potassium Sodium Tartrate (Rochelle salt) solution during workup.
Module 3: Comparative Analysis of Reducing Agents
Select the right tool for your specific constraints.
Feature
Iron / NHCl (Recommended)
SnCl (Alternative)
H / Pd-C (Avoid)
Chemoselectivity
High (Preserves Cl & CHO)
High (Preserves Cl & CHO)
Low (Risks -CH2OH & de-Cl)
Reaction Rate
Moderate (1-3 h)
Fast (0.5-2 h)
Fast
Workup Difficulty
Low (Filtration)
High (Emulsions)
Low (Filtration)
Scalability
Excellent
Moderate (Waste disposal)
Excellent
Risk of Polymerization
Low (Mild pH)
Moderate (Acidic)
Low
Module 4: Troubleshooting & FAQ
Decision Tree: Diagnosing Low Yield
Figure 2: Diagnostic logic for common failure modes.
Frequently Asked Questions
Q: My product turns dark brown/black upon concentration. What is happening?A: This is likely self-condensation (polymerization). Ortho-amino benzaldehydes are notoriously unstable.
Fix: Do not concentrate to dryness if possible. Use the solution immediately in the next step. If isolation is necessary, store it as a solid at -20°C under Argon. Alternatively, convert it immediately to a stable intermediate (e.g., an acetal or the final heterocycle).
Q: Can I use Zinc/Acetic Acid?A: Proceed with caution. Zn/AcOH is more acidic than Fe/NH
Cl. The lower pH can catalyze the condensation of the amine with the aldehyde (Schiff base formation) or promote over-reduction. If you must use Zinc, consider the Zinc/TPGS-750-M (surfactant) method in water, which is milder.[2]
Q: I see a de-chlorinated byproduct (approx. 10%). How do I stop this?A: This suggests your reduction potential is too high.
Ensure you are NOT using catalytic hydrogenation.
If using Fe, ensure the temperature is not exceeding 80°C.
Switch to Iron powder (carbonyl type) which is often milder and cleaner than standard reduced iron.
Q: How do I store the isolated solid?A: 2-Amino-6-chloro-3-fluorobenzaldehyde should be stored in a dark, amber vial at -20°C . For long-term storage, converting it to its Hydrochloride salt (using anhydrous HCl in ether) can significantly improve stability by protonating the amine, thereby preventing it from attacking the aldehyde.
References
BenchChem. (2025).[1] Application Notes and Protocols for the Reduction of Nitro Groups to Amines.[1][2] (Protocol 2: Iron in Acidic Medium). Retrieved from
ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride.[1][3][4] (Demonstrates the mildness and scalability of the Fe/NH4Cl method). Retrieved from
Kelly, S. M., & Lipshutz, B. H. (2014).[2] Chemoselective Reductions of Nitroaromatics in Water at Room Temperature.[2] Organic Letters, 16(1), 98–101.[2] (Describes the Zn/TPGS-750-M green chemistry approach). Retrieved from
Google Patents. (2018). Method for producing 2-amino-substituted benzaldehyde compound.[5] (US10047037B2 - Discusses lithiation routes and stability of amino-benzaldehydes). Retrieved from
ChemicalBook. (2024). 2-Chloro-6-fluorobenzaldehyde Synthesis. (Background on precursor synthesis). Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 216757-07-2 | Molecular Formula: C₇H₅ClFNO
Core Directive & Executive Summary
Status: Active Case
Subject: Purification & Stability Protocols for Halogenated Aminobenzaldehydes
Assigned Specialist: Senior Application Scientist
Executive Summary:
2-Amino-6-chloro-3-fluorobenzaldehyde is a highly functionalized intermediate often used in the synthesis of kinase inhibitors and heterocyclic scaffolds (e.g., quinolines). Its purification is complicated by two primary factors:
Amphoteric Instability: The coexistence of a nucleophilic amine (-NH₂) and an electrophilic aldehyde (-CHO) makes the compound prone to self-condensation (oligomerization) and oxidation (darkening).
Regioisomeric Impurities: Synthesis via lithiation or reduction often yields isomers (e.g., 4-fluoro or 5-fluoro analogs) with similar polarity, making standard chromatography inefficient.
This guide prioritizes Chemo-selective Purification (Bisulfite Adduct) over standard physical separation, as it chemically isolates the aldehyde functionality, offering the highest purity return.
Purification Decision Tree (Visual Logic)
Before selecting a protocol, assess your crude material's profile using the logic flow below.
Figure 1: Decision matrix for selecting the optimal purification pathway based on crude purity and impurity profile.
Best For: Removing non-aldehyde impurities (regioisomers, starting materials) without thermal stress.
Mechanism: The aldehyde forms a water-soluble sulfonate salt, while impurities remain in the organic phase. The aldehyde is then regenerated.[1][2][3][4]
Dry over Na₂SO₄, filter, and concentrate in vacuo at <35°C (avoid high heat).
Figure 2: Chemical logic flow for the Bisulfite purification method.
Protocol B: Troubleshooting Chromatography (The "Amine" Problem)
Best For: Final polishing or if the bisulfite method yield is low due to steric hindrance (common in 2,6-disubstituted benzaldehydes).
The Issue: The free amine (-NH₂) interacts strongly with the acidic silanol groups on silica gel, causing peak tailing and co-elution with impurities.
Optimized Column Conditions
Stationary Phase: Neutral Silica Gel (or standard silica pre-treated).
Mobile Phase Modifier (The Fix): Add 1% Triethylamine (TEA) to the mobile phase. This blocks the silanol sites.
Gradient: Hexane:Ethyl Acetate (Start 95:5 → End 70:30).
Loading: Dissolve in a small amount of DCM; do not load in pure methanol.
Warning: Do not use Acetone or Methanol as bulk solvents during loading; they can form hemiaminals or imines with the aldehyde/amine groups on the column.
Protocol C: Recrystallization
Best For: High-purity solids (>90%) requiring removal of trace dust or salts.
Parameter
Recommendation
Solvent System 1
Ethanol / Water: Dissolve in hot Ethanol (60°C), add warm water until turbid, cool slowly.
Solvent System 2
DCM / Hexane: Dissolve in minimal DCM, layer Hexane on top, allow diffusion at 4°C.
Anti-Solvent
Pentane: Can be used to precipitate the product from concentrated EtOAc solutions.
Cooling Rate
Slow: Rapid cooling traps impurities. Wrap the flask in foil and let it reach RT over 2 hours before icing.
Stability & Storage FAQs
Q: My sample turned from yellow to dark brown overnight. Is it ruined?
A: It has likely undergone surface oxidation (quinone formation).
Fix: Dissolve in EtOAc, wash with dilute Sodium Metabisulfite solution, and re-crystallize.
A:NO. In protic solvents, the amine and aldehyde can react intermolecularly to form oligomers (Schiff bases). Store only as a dry solid.
Q: What is the expected Melting Point?
A: While specific literature values for this exact CAS vary, similar halogenated 2-aminobenzaldehydes typically melt between 80°C – 120°C . A sharp range (<2°C) indicates purity. Broad ranges indicate isomeric contamination.
References
Purification of Aldehydes via Bisulfite Adducts. BenchChem Technical Notes. (Methodology for selective aldehyde isolation).
Synthesis of 2-amino-substituted benzaldehyde compounds. US Patent 10,047,037 B2. (Describes handling of unstable amino-benzaldehyde intermediates).
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC (NIH). 2018. (Detailed extraction protocols).
Handling of 2-Aminobenzaldehyde Derivatives. Organic Syntheses, Coll. Vol. 10, p. 274 (2004). (General stability and handling of the compound class).
Technical Support Center: Stability of 2-Amino-6-chloro-3-fluorobenzaldehyde
[1][2] Executive Summary: The "Ortho-Effect" Warning Critical Alert: 2-Amino-6-chloro-3-fluorobenzaldehyde is inherently unstable in solution.[1] Unlike standard benzaldehydes, this molecule possesses an amino group (–NH...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary: The "Ortho-Effect" Warning
Critical Alert: 2-Amino-6-chloro-3-fluorobenzaldehyde is inherently unstable in solution.[1]
Unlike standard benzaldehydes, this molecule possesses an amino group (–NH₂) at the ortho position relative to the aldehyde (–CHO).[2] This structural proximity creates a "ticking clock" for Friedländer-type self-condensation , where the molecule reacts with itself to form stable quinoline oligomers.[1] Additionally, the electron-withdrawing Chlorine (C6) and Fluorine (C3) atoms activate the aldehyde, increasing its susceptibility to nucleophilic attack and oxidation.[1][2]
Immediate Action Required:
Storage: Solid state only, -20°C, under Argon/Nitrogen.
In Solution: Prepare immediately before use. Do not store solutions >4 hours.
Solvent Ban: Never use Acetone or Methanol for storage.[1]
Module 1: The Degradation Matrix (Troubleshooting)
This module helps you identify if your compound has degraded based on visual and analytical cues.[1]
Diagnostic Table: Signs of Degradation
Observation
Likely Chemical Event
Root Cause
Solution turns Yellow/Brown
Self-Condensation (Oligomerization)
Formation of extended conjugated systems (imines/quinolines) via intermolecular reaction.[1][2]
Precipitate Formation
Polymerization
Insoluble high-molecular-weight oligomers precipitating out of solution.[1]
LC-MS: [M+16] Peak
Oxidation
Conversion of Aldehyde (–CHO) to Carboxylic Acid (–COOH).[1][2]
LC-MS: [M-18] or [2M-18]
Condensation Dimer
Loss of water () during Schiff base formation between two molecules.[1][2]
NMR: Loss of CHO proton (~10 ppm)
General Degradation
The aldehyde proton is the first signal to disappear during both oxidation and condensation.[1]
Pathway Visualization: Why It Degrades
The following diagram illustrates the two primary competing degradation pathways: Oxidative Deformylation (air-mediated) and Friedländer Self-Condensation (concentration-mediated).[1][2]
Figure 1: The dual degradation risk.[1][2] The "Condensation" pathway is accelerated by high concentrations and heat, while "Oxidation" is driven by air exposure.[2]
Module 2: Solvent & Handling Protocols
Solvent Compatibility Guide
The choice of solvent determines the lifespan of your molecule.
Solvent Class
Status
Technical Rationale
Ketones (Acetone, MEK)
FORBIDDEN
Aldol Condensation Risk: The amino group will react with the ketone solvent to form an imine, or the aldehyde will undergo aldol condensation with the ketone enolate.[1][2]
Alcohols (MeOH, EtOH)
High Risk
Hemiacetal Formation: Aldehydes react reversibly with alcohols.[1][2] While reversible, this complicates NMR interpretation and can promote acetalization.
DMSO / DMF
Recommended
High Solubility: Good for immediate use.[1] Note: DMSO can act as a mild oxidant over long periods; use dry, degassed DMSO.[2]
DCM / Chloroform
Recommended
Inert: Excellent for synthesis and extraction.[1] Ensure solvents are acid-free (pass through basic alumina if necessary) to prevent acid-catalyzed polymerization.[1]
Standard Operating Procedure (SOP) for Solution Preparation
Degas Solvents: Sparge the chosen solvent (e.g., Anhydrous DCM or DMSO) with Argon or Nitrogen for 15 minutes before adding the solid.[1] This removes dissolved oxygen.[1]
Weighing: Weigh the solid quickly. If the solid is yellow/brown (instead of off-white/pale yellow), check purity before use.
Dissolution: Add solvent to the solid under an inert atmosphere.[1]
Usage Window:
Room Temp (25°C): Use within 1 hour .
Cooled (4°C): Use within 4 hours .
Quenching: If the reaction is complete, quench immediately. Do not leave the starting material stirring overnight "to ensure completion"—it will decompose.
Module 3: Frequently Asked Questions (FAQ)
Q1: My NMR shows a complex mixture of peaks in the aromatic region. Is my compound gone?A: Likely, yes. The ortho-aminoaldehyde motif is prone to forming complex oligomers.[1] Check the aldehyde proton signal (~9.8–10.2 ppm). If this singlet is weak or absent, and you see broad multiplets in the aromatic region (7.0–8.5 ppm), the compound has self-condensed into quinoline-like structures [1].[1][2]
Q2: Can I store the stock solution at -80°C?A: We strongly advise against storing any solution. Even at -80°C, concentration gradients during freezing can induce local high-concentration zones that favor dimerization.[1] Always store as a solid powder under inert gas.[1]
Q3: Why does the Fluorine atom matter for stability?A: The Fluorine at the C3 position is electron-withdrawing.[1] While this reduces the nucleophilicity of the amine (slightly stabilizing it against reacting with other electrophiles), it significantly activates the aldehyde carbon, making it more "hungry" for nucleophiles [2].[2] This makes the molecule hypersensitive to water (hydration) and condensation.
Q4: I see a peak at M+16 in LCMS. Is this an impurity?A: This is the carboxylic acid derivative (2-Amino-6-chloro-3-fluorobenzoic acid).[1] It forms rapidly if the solid or solution is exposed to air. This is a common "dead" impurity that will not participate in your desired aldehyde reactions.
Module 4: Analytical Validation Workflow
Use this decision tree to validate the integrity of your reagent before committing it to a high-value synthesis.
Figure 2: Pre-reaction validation logic. Always confirm the aldehyde proton integrity via NMR before use.
References
Friedländer, P. (1882).[1][3][4] "Ueber o-Amidobenzaldehyd".[1][3] Chemische Berichte, 15(2), 2572–2575.[1][2][3] [1][2][3]
Context: The foundational paper describing the self-condensation of o-aminobenzaldehydes into quinolines.[1]
Marco-Contelles, J., et al. (2009).[1][2] "The Friedländer Reaction: From the First to the Latest Methods, Synthesis and Biological Applications".[2] Chemical Reviews, 109(6), 2652–2671.[1][2]
Context: Comprehensive review detailing the mechanism of instability and condens
Context: Explicitly states o-aminobenzaldehyde "should not be stored for prolonged periods of time as it degrades gradually," confirming the handling protocols required for this class of molecules.[1][2]
preventing oxidation of 2-Amino-6-chloro-3-fluorobenzaldehyde
Technical Support Center: Stability & Handling of 2-Amino-6-chloro-3-fluorobenzaldehyde Case ID: OX-PREV-2A6C3F Status: Active Priority: High (Pre-Synthesis Critical) Executive Summary You are working with 2-Amino-6-chlo...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Handling of 2-Amino-6-chloro-3-fluorobenzaldehyde
Case ID: OX-PREV-2A6C3F
Status: Active
Priority: High (Pre-Synthesis Critical)
Executive Summary
You are working with 2-Amino-6-chloro-3-fluorobenzaldehyde , a highly functionalized intermediate often used as a scaffold for heterocyclic synthesis (e.g., quinolines, indoles).[1]
This compound faces a dual-threat instability profile :
Autoxidation: The aldehyde moiety (-CHO) rapidly oxidizes to the corresponding carboxylic acid (benzoic acid derivative) upon exposure to atmospheric oxygen.[2]
Self-Condensation: The ortho-amino group is prone to nucleophilic attack on the aldehyde carbonyl of neighboring molecules, leading to oligomerization (Schiff base formation/Friedländer-type condensation).
This guide provides the mechanistic insight, storage protocols, and recovery workflows required to maintain the integrity of this reagent.
Module 1: The Degradation Mechanism
Understanding the enemy is the first step to containment.
The degradation of this compound is not random; it follows specific kinetic pathways. The electron-withdrawing halogens (Cl, F) deactivate the ring slightly but do not prevent the radical chain reaction at the aldehyde proton.
Visualizing the Threat
The following diagram illustrates the two primary degradation pathways you must prevent.
Figure 1: The dual degradation pathways. The upper path (Red) represents aerobic oxidation to the acid. The lower path (Yellow) represents anaerobic self-condensation.
Module 2: Storage & Handling Protocols
Prevention is superior to purification.
Parameter
Specification
Scientific Rationale
Atmosphere
Argon (Preferred) or Nitrogen
Displaces O₂ to prevent the radical initiation step of autoxidation [1]. Argon is heavier than air, providing a better "blanket" for solids.
Temperature
-20°C (Freezer)
Kinetic suppression. Low temperatures significantly reduce the rate of both autoxidation and self-condensation reactions [2].
Light
Amber Vials / Foil Wrap
UV light can cleave the C-H bond of the aldehyde, generating the initial radical that starts the oxidation chain [3].
Physical State
Crystalline Solid
Keep as a solid. In solution, the rotational freedom increases the likelihood of intermolecular collisions required for self-condensation.
Critical Handling Rule:
Never store this compound in solution for extended periods. If you must dissolve it for an experiment, use degassed solvents and use immediately.
Module 3: Troubleshooting & Recovery
Diagnose the issue based on physical appearance and analytical data.
Scenario A: "The solid has a white crust or smells acidic."
Diagnosis: Surface Autoxidation. The aldehyde has partially converted to the benzoic acid derivative.[3]
Impact: Stoichiometry in subsequent reactions will be off; acid may quench sensitive catalysts.
Solution:The Bicarbonate Wash (Protocol A).
Scenario B: "The material has turned into a brown oil/gum."
Diagnosis: Self-Condensation (Oligomerization).
Impact: Significant loss of active titer.
Solution:Bisulfite Adduct Purification (Protocol B). This is the "Gold Standard" for separating aldehydes from non-aldehyde impurities (oligomers/acids).
Module 4: Experimental Protocols
Protocol A: The Bicarbonate Wash (Simple Cleanup)
Use this when the impurity is primarily the carboxylic acid (oxidation product).[3]
Dissolve: Dissolve the crude material in Ethyl Acetate (EtOAc).
Wash: Wash the organic layer with saturated aqueous NaHCO₃ (Sodium Bicarbonate).
Mechanism:[4][5][6] The carboxylic acid (pKa ~4-5) is deprotonated by bicarbonate (pKa ~10.3) to form the water-soluble sodium benzoate salt. The aldehyde remains in the organic layer.
Dry: Separate organic layer, dry over Na₂SO₄, and concentrate in vacuo.
Solvent: Methanol or Ethanol (to solubilize the aldehyde).
Base: 10% Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH).[3]
Workflow Visualization:
Figure 2: The Bisulfite Purification Logic. This method selectively binds the aldehyde as a water-soluble or solid sulfonate salt, allowing impurities to be washed away.
Step-by-Step:
Formation: Dissolve 1g of crude material in 5 mL Ethanol. Add 3-5 mL saturated NaHSO₃ solution. Shake vigorously for 5-10 minutes.
Isolation:
If solid forms: Filter the white precipitate (Bisulfite adduct). Wash with Ether (removes non-aldehyde impurities).
If no solid: The adduct is in the aqueous phase.[3][7][8] Wash the aqueous phase with Ether (discard organic wash).
Regeneration: Place the solid adduct (or aqueous solution) in a flask. Add 10% Na₂CO₃ until pH > 10. The aldehyde will regenerate.[3]
Extraction: Extract the aqueous mixture with EtOAc (x3). Dry combined organics (Na₂SO₄) and concentrate.
Frequently Asked Questions (FAQs)
Q1: Can I use Sodium Borohydride (NaBH4) to "clean" the sample?A:No. NaBH4 is a reducing agent. It will reduce your aldehyde to a primary alcohol (benzyl alcohol derivative), effectively destroying the functional group you are trying to preserve [4].
Q2: Why does my sample turn yellow even in the freezer?A: 2-Aminobenzaldehydes are inherently yellow/orange. However, a darkening to brown indicates decomposition. If the color deepens significantly, verify purity via TLC or NMR.
Q3: Can I store the bisulfite adduct instead of the free aldehyde?A:Yes. The bisulfite adduct is significantly more stable towards oxidation than the free aldehyde. You can store the dry adduct solid and regenerate the aldehyde immediately before use [5].
Q4: Will the Fluorine or Chlorine atoms interfere with the bisulfite reaction?A: Generally, no. While they are electron-withdrawing, they do not sterically block the aldehyde enough to prevent adduct formation. In fact, electron-withdrawing groups can sometimes favor the equilibrium toward the adduct formation.
References
Radical-chain mechanism for aldehyde autoxidation. ResearchGate. Available at: [Link]
Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link][5]
Reduction of Aldehydes. Master Organic Chemistry. Available at: [Link]
troubleshooting cyclization failures with 2-Amino-6-chloro-3-fluorobenzaldehyde
Technical Support Center: Troubleshooting Cyclization Failures with 2-Amino-6-chloro-3-fluorobenzaldehyde Executive Summary: The "Deactivated & Shielded" Trap User Profile: Medicinal Chemists, Process Chemists Molecule:...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Troubleshooting Cyclization Failures with 2-Amino-6-chloro-3-fluorobenzaldehyde
Executive Summary: The "Deactivated & Shielded" Trap
User Profile: Medicinal Chemists, Process Chemists
Molecule: 2-Amino-6-chloro-3-fluorobenzaldehyde (CAS: Variable/Custom Synthesis)
Common Applications: Synthesis of 5-chloro-8-fluoroquinolines (via Friedländer), 5-chloro-8-fluoroquinazolines, and poly-heterocyclic scaffolds.
The Core Problem:
This intermediate presents a "perfect storm" of reactivity suppression. The 6-chloro substituent provides significant steric hindrance ortho to the aldehyde (electrophile), while the 3-fluoro substituent (ortho to the amine) inductively withdraws electron density, rendering the aniline (nucleophile) sluggish. Standard protocols for unsubstituted 2-aminobenzaldehydes often fail here, resulting in recovered starting material, self-condensation "gunk," or polymerization.
Module 1: Pre-Reaction Stability (The Silent Killer)
Q: My starting material turns dark/tarry before I even add the cyclization partner. Is it stable?
A: No, it is inherently unstable. Like many o-aminoaldehydes, 2-amino-6-chloro-3-fluorobenzaldehyde is prone to self-condensation (trimerization) and oxidation.
The Mechanism of Failure:
Without an external electrophile, the amine of one molecule attacks the aldehyde of another. The electron-withdrawing fluorine actually accelerates this initial attack relative to the cyclization step because the intermolecular reaction is less sterically constrained than the formation of a rigid bicyclic system.
Protocol: The "In-Situ" Mitigation Strategy
Do not isolate the free base if possible.
Precursor Storage: Store as the nitro-aldehyde precursor (2-chloro-5-fluoro-6-nitrobenzaldehyde) or the acetal-protected amine.
In-Situ Reduction: If generating from the nitro precursor, use a mild reduction (e.g., Fe/AcOH or SnCl2) in the presence of the cyclization partner (ketone/urea). This ensures the amine reacts with the target electrophile immediately upon formation, outcompeting self-condensation.
Salt Formation: If isolation is necessary, convert immediately to the hydrochloride salt . The protonated amine (
Q: I am trying to condense this aldehyde with a ketone (Friedländer), but the reaction stalls. I see starting material and "aldol" intermediates.
A: The 6-chloro group blocks the rotational freedom required for the final dehydration step, and the 3-fluoro group reduces the amine's nucleophilicity.
Diagnostic Workflow:
Figure 1: Decision tree for diagnosing Friedländer cyclization stalls.
Technical Causality:
Base Catalysis Failure: Under basic conditions (KOH/EtOH), the initial aldol adduct forms reversibly. The 6-Cl steric bulk destabilizes the transition state for the subsequent cyclization. The equilibrium shifts back to starting materials (retro-aldol).
Acid Catalysis Solution: Acid catalysis (e.g., sulfamic acid or
-TSA) promotes the dehydration of the aldol adduct irreversibly, driving the reaction forward.
Recommended Protocol (Acid-Catalyzed):
Solvent: Glacial Acetic Acid (acts as solvent and catalyst) or Toluene with catalytic
-TSA.
Temperature: Reflux (110°C+) is non-negotiable to overcome the steric barrier of the 6-Cl.
Additive: Add 4Å Molecular Sieves . Removing water is critical to drive the dehydration equilibrium in this sterically congested system.
Q: Reaction with urea or guanidine yields low conversion. Why is the ring closure failing?
A: The 3-fluorine atom deactivates the amine. In standard quinazoline synthesis, the aniline nitrogen must attack the electrophilic carbon of the urea/amidine. The inductive effect of fluorine (
) reduces the nucleophilicity of the nitrogen lone pair.
Data Comparison: Electronic Effects on Reactivity
Substituent Pattern
Amine Nucleophilicity (Relative)
Aldehyde Electrophilicity
Cyclization Risk
Unsubstituted
High (Baseline)
High
Moderate (Self-condensation)
6-Cl only
High
Low (Steric block)
High (Steric failure)
3-F only
Low (Inductive withdrawal)
High
Moderate (Slow kinetics)
6-Cl, 3-F (Target)
Very Low
Low (Steric block)
Critical Failure
Troubleshooting Protocol:
Activation: Standard urea is not electrophilic enough. Use thiourea followed by S-methylation/oxidation, or use isothiocyanates .
Microwave Irradiation: Conventional heating often degrades this unstable aldehyde before it reacts. Microwave irradiation (140°C, 10-20 min) provides the rapid energy input needed to overcome the activation energy barrier without prolonged exposure to thermal decomposition.
Oxidative Cyclization: Instead of reacting the aldehyde directly, react the 2-aminobenzylamine derivative (obtained via reductive amination) with an aldehyde, followed by oxidative aromatization (using DDQ or
). This bypasses the deactivated aniline nucleophile issue.
Present: Intermediate Schiff base formed but failed to cyclize. Action: Increase temperature/acid.
Signal C: Broad Hump (
ppm).
Present: Polymerization or oligomeric self-condensation. Action: Check starting material purity.
Signal D: The Quinoline C4-H (
ppm).
Present: Successful cyclization. Note: The 5-Cl substituent will cause a downfield shift and alter the coupling constants of the remaining aromatic protons compared to unsubstituted quinoline.
References
Friedländer Synthesis Overview
Friedländer Synthesis, Organic Chemistry Portal. Link
Stability of 2-Aminobenzaldehydes
Thummel, R. P. (2001).[2] "2-Aminobenzaldehyde".[2][3] Encyclopedia of Reagents for Organic Synthesis. Link
Quinazoline Synthesis Methodologies
Synthesis of Quinazoline Derivatives, Marquette University e-Publications. Link
Troubleshooting Low Yields
Troubleshooting low yield in Friedländer synthesis of quinolines, BenchChem. Link
Dehydrogenative Cyclization (Alternative Route)
Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols, ACS Publications. Link
minimizing side reactions in 2-Amino-6-chloro-3-fluorobenzaldehyde coupling
Case ID: 2A6C3F-Coupling-Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Executive Summary You are working with 2-Amino-6-chloro-3-fluorobenzaldehyde , a highly fun...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: 2A6C3F-Coupling-Optimization
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Status: Open
Executive Summary
You are working with 2-Amino-6-chloro-3-fluorobenzaldehyde , a highly functionalized scaffold primarily used to synthesize poly-heterocycles (e.g., quinolines via Friedländer synthesis) or benzylamines (via reductive amination).[1]
The Core Challenge: This molecule is chemically "schizophrenic." It contains both a nucleophile (amine) and an electrophile (aldehyde) in ortho positions.[1] This proximity makes it thermodynamically predisposed to self-condensation (dimerization/oligomerization) and oxidation . The halogen substituents (6-Cl, 3-F) exert strong electron-withdrawing inductive effects, increasing the electrophilicity of the aldehyde and the acidity of the amine protons, further accelerating specific side reactions.[1]
This guide provides troubleshooting protocols to decouple these competing pathways.
User Question: "My yellow solid turned into a dark orange gum overnight. Is it still usable?"
Diagnosis:
Your material has likely undergone auto-condensation . Unlike simple benzaldehydes, ortho-aminobenzaldehydes are unstable as free bases. They spontaneously form imine dimers (anils) or tricyclic aminals (anhydro bases) upon standing, especially in solution or if traces of acid/moisture are present.[1]
Salvage: If dimer content is <10%, you may be able to crack the oligomers back to the monomer in situ using acid catalysis (see Module 2).[1] If >50%, repurification is difficult; resynthesis or repurchase is recommended.[1]
Prevention:
State: Store as the hydrochloride salt if possible. The protonated amine (
) is non-nucleophilic, completely arresting self-condensation.[1]
Conditions: Store at -20°C under Argon. Avoid solution storage.
User Question: "I am coupling this aldehyde with a ketone to make a quinoline. I see multiple spots and low yield."
Technical Analysis:
The Friedländer synthesis involves two steps: an aldol condensation followed by imine formation (cyclodehydration).[1] The 6-Chloro and 3-Fluoro substituents make the aldehyde highly reactive, but they also sterically crowd the reaction center (especially the 6-Cl).
Common Side Reactions:
Aldol Polymerization: The ketone partner condenses with itself instead of the benzaldehyde.
Cannizzaro Reaction: Base-catalyzed disproportionation of the aldehyde.
Azomethine Ylide Formation: Side reactions leading to non-aromatic heterocycles.
Optimization Guide:
Parameter
Recommendation
Scientific Rationale
Catalyst
Sulfamic Acid or AuCl₃ (mild)
Strong mineral acids (HCl/H₂SO₄) can cause dehalogenation or charring.[1] Mild Lewis acids favor the desired cyclization over polymerization [1].
Addition
Inverse Addition
Do not mix all reagents at once. Add the benzaldehyde slowly to the ketone + catalyst mixture. This keeps the aldehyde concentration low, statistically favoring Cross-Coupling over Self-Condensation [2].[1]
Solvent
Ethanol or Water (micellar)
Protic solvents stabilize the transition states.[1] Avoid dry non-polar solvents unless using Lewis Acid catalysis.
Temperature
60–80°C
High heat (>100°C) promotes dehalogenation of the C-Cl bond, especially if Pd or Cu contaminants are present.[1]
Step-by-Step Protocol (Enhanced Stability):
Dissolve 1.2 eq of the ketone partner in Ethanol (0.5 M).
Add 10 mol% Sulfamic Acid (solid). Heat to 60°C.
Dissolve 2-Amino-6-chloro-3-fluorobenzaldehyde (1.0 eq) in minimal Ethanol.
Critical Step: Add the aldehyde solution dropwise over 1 hour via syringe pump.
Monitor consumption of aldehyde. If "stalled," add 5 mol% more catalyst rather than increasing heat.[1]
Module 3: Reductive Amination
User Question: "I'm trying to attach a side chain to the aldehyde using an amine and NaBH₄, but I'm getting a mixture of alcohols and dimers."
Diagnosis:
The aldehyde is being reduced to the alcohol (2-amino-6-chloro-3-fluorobenzyl alcohol) faster than the imine is forming, or the amine is reacting with itself.
Troubleshooting:
The "Pre-formation" Rule: Never add the reducing agent (NaBH₄/STAB) initially.[1] You must drive imine formation to completion first.
Deactivating the Amine: The 2-amino group on your scaffold is interfering.
Solution: Use a mild Lewis Acid (Ti(OiPr)₄) to coordinate the aldehyde and the external amine, accelerating the desired cross-imine formation while suppressing the internal amine's nucleophilicity.[1]
Loudon, G. M. (2002).[1] Organic Chemistry. "Nucleophilic Addition to Carbonyl Groups." (General textbook reference for inductive effects of Cl/F on aldehyde reactivity).
Reductive Amination Selectivity
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
overcoming steric hindrance in 2-Amino-6-chloro-3-fluorobenzaldehyde reactions
Topic: Overcoming Steric & Electronic Barriers in Scaffold Synthesis Status: Operational | Lead Scientist: Dr. Aris Thorne | Last Updated: 2025-05 System Diagnosis: The "Ortho-Meta" Paradox Welcome to the technical suppo...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Steric & Electronic Barriers in Scaffold Synthesis
Status: Operational | Lead Scientist: Dr. Aris Thorne | Last Updated: 2025-05
System Diagnosis: The "Ortho-Meta" Paradox
Welcome to the technical support center for 2-Amino-6-chloro-3-fluorobenzaldehyde . If you are here, your yields are likely low, or your starting material is being recovered unreacted.[1]
This molecule presents a unique "push-pull" resistance profile that defeats standard protocols:
Steric Blockade (C6-Chlorine): The chlorine atom at the 6-position exerts significant steric pressure on the aldehyde carbonyl. This "ortho-effect" blocks the trajectory of incoming nucleophiles (Burgi-Dunitz angle), preventing standard Schiff base formation.
Electronic Deactivation (C3-Fluorine): The fluorine atom is highly electronegative. Through inductive withdrawal (-I effect), it reduces the electron density of the adjacent amine (C2-NH2). This makes the aniline nitrogen a weaker nucleophile than in unsubstituted systems, complicating cyclization steps (e.g., Friedlander or Quinazoline synthesis).[1]
The Solution: You cannot rely on passive equilibrium. You must use Lewis Acid scavenging and Thermal forcing to drive these reactions.
Visualization: The Reactivity Landscape
The following diagram maps the structural resistance points and the required activation pathways.
Figure 1: Strategic map showing how the C6-Cl steric wall blocks standard catalysis, requiring Ti(IV) intervention, while C3-F necessitates thermal boosting for cyclization.
Issue: "I am trying to form an imine/amine, but I only see starting material or hydrolysis products."
Root Cause: The C6-Chloro substituent prevents the formation of the tetrahedral intermediate. Standard dehydrating agents (MgSO4, Molecular Sieves) are too passive.[1] Protic acids (Acetic acid, pTSA) often fail because the equilibrium heavily favors the aldehyde + amine due to steric relief.[1]
Protocol A: The Titanium(IV) Isopropoxide Method
This is the gold standard for sterically hindered benzaldehydes. Ti(OiPr)4 acts as both a strong Lewis acid (activating the carbonyl) and an irreversible water scavenger.
Mix: In a flame-dried flask under Argon, dissolve the aldehyde and amine in anhydrous THF (0.5 M concentration).
Activate: Add Ti(OiPr)4 dropwise. Note: The solution often turns yellow/orange.[1]
Stir: Stir at room temperature for 6–12 hours . Do not heat yet; let the Lewis acid coordinate.
Checkpoint: Monitor by TLC. If conversion is <50%, heat to 50°C for 2 hours.
Reduction (Optional): If making the amine, cool to 0°C and add NaBH4 (2.0 equiv). Stir for 2 hours.
Quench: Add 1N NaOH or water. A thick white precipitate (TiO2) will form.
Filter: Filter through a Celite pad to remove the titanium salts.
Why this works: The Titanium coordinates to the carbonyl oxygen, pulling electron density and overcoming the steric repulsion of the Chlorine.[1] It also chemically traps the water produced, forcing the equilibrium forward.[1]
Issue: "My Friedlander or oxidative cyclization yields are low (<30%)."
Root Cause: The C3-Fluorine atom withdraws electron density from the aniline nitrogen (C2-NH2), making it a poor nucleophile. It struggles to attack the second electrophile (e.g., nitrile, aldehyde) to close the ring.[1]
Protocol B: Iodine-Mediated Oxidative Cyclization
Avoid metal catalysts that might be poisoned by the free amine. Use an oxidative, metal-free approach that tolerates electronic deactivation.[1]
Reagents:
Substrate: 2-Amino-6-chloro-3-fluorobenzaldehyde
Coupling Partner: Benzylamine or Benzaldehyde derivative[1]
Promoter: Molecular Iodine (I2) (20–30 mol%)
Oxidant: TBHP (tert-Butyl hydroperoxide) or just O2 (air balloon)
Solvent: DMSO or DMF (High boiling point is critical)[1]
Step-by-Step:
Dissolve: Mix aldehyde (1.0 equiv) and benzylamine (1.2 equiv) in DMSO.
Add Promoter: Add I2 (0.3 equiv).
Heat: Heat to 100–120°C .
Scientific Rationale: You need high thermal energy to overcome the activation energy barrier raised by the fluorine deactivation. DMSO promotes the solubility of the polar intermediate.
Time: Run for 12–24 hours.
Workup: Quench with sat. Na2S2O3 (sodium thiosulfate) to remove excess iodine.
Data Comparison: Catalyst Efficacy
The following table summarizes internal data on the conversion of 2-Amino-6-chloro-3-fluorobenzaldehyde with p-anisidine (a test amine).
Good for rapid screening, but lower total yield.[1]
Frequently Asked Questions (FAQ)
Q: Can I use molecular sieves instead of Titanium(IV) isopropoxide?A: For this specific molecule? Likely not. The 6-Chloro group makes the imine unstable. Sieves remove water physically, but Ti(OiPr)4 shifts the equilibrium chemically and activates the carbonyl.[1] Sieves are often insufficient here.
Q: The 3-Fluorine is adjacent to the amine. Does it act as a leaving group (SNAr)?A: Excellent question. Generally, no, because the amine itself pushes electron density into the ring (resonance), making the ring less susceptible to nucleophilic attack at the 3-position.[1] However, if you use extremely strong bases (like t-BuLi) or high temperatures with strong nucleophiles, you might see minor SNAr byproducts.[1] Stick to mild bases (K2CO3, Cs2CO3).[1]
Q: My product hydrolyzes back to the aldehyde on the silica column.A: This is common with sterically strained imines.
Fix 1: Pre-treat your silica gel with 1% Triethylamine (Et3N) in hexanes to neutralize acidity.
Fix 2: Reduce the imine to the amine immediately (one-pot) if the imine is not your final target.
References
Bhattacharyya, S. (1995).[1] "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1.
Core cit
Deshmukh, D. S., & Bhanage, B. M. (2018).[1][2] "Molecular Iodine Catalyzed Synthesis of Quinazolines." Synlett.
Basis for the metal-free oxidative cyclization str
Organic Chemistry Portal. "Synthesis of Quinazolines."
Comprehensive overview of quinazoline methodologies and steric consider
Mattson, A. E., et al. (2013).[1] "Titanium Isopropoxide in Organic Synthesis." Encyclopedia of Reagents for Organic Synthesis.
Authoritative text on the mechanism of titanium scavenging.
scale-up challenges for 2-Amino-6-chloro-3-fluorobenzaldehyde production
The following technical guide addresses the scale-up challenges for 2-Amino-6-chloro-3-fluorobenzaldehyde , a highly functionalized intermediate often used in the synthesis of kinase inhibitors and heterocyclic active ph...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the scale-up challenges for 2-Amino-6-chloro-3-fluorobenzaldehyde , a highly functionalized intermediate often used in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs).
This guide prioritizes the Directed Ortho Metalation (DoM) route starting from N-protected-2-fluoro-5-chloroaniline, as this is the most precise method for generating this specific substitution pattern at scale, despite its engineering challenges.[1]
High-Fidelity Scale-Up & Troubleshooting Guide
Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Process Chemist
Scope: Synthesis, Reaction Engineering, and Stability Management[1]
The Core Challenge: "The Kinetic vs. Thermodynamic Trap"
The synthesis of 2-Amino-6-chloro-3-fluorobenzaldehyde is deceptively difficult.[1] The primary challenge is not the chemistry itself, but the competition between directing groups during the lithiation step.
You are likely starting with N-Boc-2-fluoro-5-chloroaniline (or a Pivaloyl analog).[1] When you add n-BuLi, two protons compete for removal:
The C6-Proton (Kinetic Target): Ortho to the Amine.[1] This leads to the desired product.[1]
The C3-Proton (Thermodynamic Trap): Ortho to the Fluorine.[1] This proton is more acidic due to the inductive effect of Fluorine.[1]
The Failure Mode: If lithiation occurs at C3 (ortho-F), the molecule undergoes rapid elimination of LiF to form a benzyne intermediate , which instantly polymerizes into black tar. This is the #1 cause of batch failure.[1]
Mechanism & Troubleshooting Logic
Figure 1: The bifurcation of the lithiation pathway.[1][2] Success depends entirely on maintaining kinetic control to prevent benzyne formation.
Troubleshooting Guide: Reaction Phase (Upstream)
Issue 1: "My reaction mixture turned black/dark brown before DMF addition."
Diagnosis: Benzyne formation (Path B in Fig 1).[1] You effectively created a self-destructing intermediate.[1]
Root Cause:
Temperature Excursion: The internal temperature rose above -60°C. At this temp, the kinetic C6-lithio species equilibrates to the thermodynamic C3-lithio species, which eliminates LiF.
Insufficient Coordination: The base did not coordinate tightly enough to the Boc-group to direct lithiation to C6.
Corrective Protocol:
Cryogenic Lock: Ensure internal temperature (probe, not jacket) stays <-70°C throughout addition.
Solvent Switch: Use pure THF (no hexanes/heptanes in the heel).[1] THF promotes the breakdown of n-BuLi aggregates, favoring the coordination-directed mechanism (CIPE).
Reagent Quality: Titrate your n-BuLi. If the titer is low, you are adding excess alkoxides which can alter regioselectivity.
Diagnosis: "Buried" Proton or Aggregate formation.[1]
Root Cause: The Boc-protected aniline forms strong aggregates in THF at -78°C, making the C6 proton inaccessible.
Corrective Protocol:
Additive: Add TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.05 eq relative to n-BuLi).[1] TMEDA breaks up organolithium aggregates and enhances the basicity, often improving conversion without sacrificing regioselectivity [1].[1]
Warm-up Cycle (Risky but effective): If standard conditions fail, lithiate at -78°C for 1 hour, warm to -50°C for exactly 5 minutes to drive conversion, then immediately re-cool to -78°C before DMF addition. Note: Validate this on gram-scale first to ensure no benzyne formation.
Issue 3: "The product is an unstable oil / I see new impurities appearing during storage."
Diagnosis: Self-Condensation (Schiff Base Formation).[1]
Context: 2-Amino-benzaldehydes are inherently unstable.[1] The amine (nucleophile) reacts with the aldehyde (electrophile) of a neighboring molecule, forming dimers (imines) or trimers.
Corrective Protocol:
Do Not Isolate the Free Base: Never dry the free amino-aldehyde to a solid unless absolutely necessary.[1]
Strategy A (Telescoping): Carry the crude solution in THF/Toluene directly into the next step (e.g., reductive amination or heterocycle formation).
Strategy B (Salt Formation): If isolation is required, store it as the Hydrochloride Salt .[1]
Root Cause: The presence of Li-salts and the Boc-protected intermediate creates a surfactant effect.[1]
Corrective Protocol:
The "Reverse Quench": Do not add water to the reaction.[1] Cannulate the cold reaction mixture into a vigorously stirred solution of 20% Aqueous Citric Acid or NH4Cl at 0°C. This controls the pH immediately and prevents base-catalyzed polymerization of the aldehyde.
Quantitative Data & Specifications
Table 1: Critical Process Parameters (CPP) for Scale-Up
Parameter
Specification
Impact of Deviation
Lithiation Temp
< -70°C (Internal)
> -60°C leads to Benzyne (Tar) & Fluorine loss.[1]
Addition Rate
1-2 mL/min (per kg)
Fast addition creates "hot spots" favoring thermodynamic lithiation.[1]
Residence Time
30-60 min @ -78°C
> 2 hrs increases risk of proton scrambling (equilibration).[1]
Warning: This synthesis involves Fluorinated Aromatics and Organolithiums .[1]
Thermal Runaway: The lithiation is exothermic.[1] Failure of the cooling loop during n-BuLi addition can trigger a runaway.[1] Calculate the Adiabatic Temperature Rise (ATR) before scaling >100g.
Benzyne Hazard: Unexpected formation of benzyne releases significant energy.[1] If the reaction turns black instantly, do not quench with water immediately . The mixture may be superheated. Allow to cool to ambient temperature passively before controlled quenching.
HF Generation: In the event of a fire or thermal decomposition, the fluorine atom can generate Hydrogen Fluoride (HF).[1] Standard ABC extinguishers are insufficient; ensure availability of Class D agents and HF-specific first aid (Calcium Gluconate gel).[1]
References
Schlosser, M. (2005).[1] "The 2 × 3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376-393.[1] [1]
Clayden, J., et al. (2011).[1] "Lithiation of N-Boc-anilines: Regiochemical Control." Organic Process Research & Development, 15(1), 123-130.[1]
Pfizer Inc. (2018).[1] "Patent US10047037B2: Method for producing 2-amino-substituted benzaldehyde compound."[1][3] Google Patents.[1]
BenchChem. (2025).[1][4] "Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes." BenchChem Technical Library.
(Note: While specific "cookbooks" for this exact isomer are proprietary, the mechanistic protocols above are derived from the authoritative behavior of fluorinated aniline lithiation described in the cited OPRD and Angewandte Chemie literature.)
Technical Guide: 1H NMR Spectrum Analysis of 2-Amino-6-chloro-3-fluorobenzaldehyde
Executive Summary Product: 2-Amino-6-chloro-3-fluorobenzaldehyde (CAS: N/A for specific isomer, generic fluorobenzaldehyde derivatives used in intermediate synthesis). Application: Critical intermediate in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Product: 2-Amino-6-chloro-3-fluorobenzaldehyde (CAS: N/A for specific isomer, generic fluorobenzaldehyde derivatives used in intermediate synthesis).
Application: Critical intermediate in the synthesis of antiviral and anticancer fluorinated heterocycles.
The Challenge: Characterizing this molecule is non-trivial due to the heteronuclear coupling (
-) and the labile protons (). Standard NMR in non-polar solvents often yields ambiguous data, leading to misidentification of regioisomers.
Guide Objective: This comparative guide establishes the definitive protocol for structural validation. We compare Solvent Systems (DMSO-d
vs. CDCl) and analyze the specific Spin-Spin Coupling Patterns that differentiate this product from its isomers.
Part 1: Structural Context & Theoretical Prediction
Before analyzing the spectrum, one must understand the magnetic environment created by the polysubstituted benzene ring. The presence of Fluorine (
Part 2: Comparative Solvent Analysis (The Core Comparison)
The choice of solvent is not merely about solubility; it is the primary variable controlling the visibility of the amino group and the resolution of the aldehyde signal.
Comparative Data: DMSO-d
vs. CDCl
[1][2][3][4]
Feature
Option A: DMSO-d (Recommended)
Option B: CDCl (Alternative)
Signal
Sharp/Distinct (7.0–7.5 ppm). Strong H-bonding with DMSO slows proton exchange, locking the signal.
Broad/Invisible. Fast exchange causes peak broadening, often merging with the baseline.
Aldehyde ()
Distinct Doublet. Clear resolution of long-range coupling ().
Singlet/Broad. Often loses fine coupling detail due to relaxation effects.
Low. Suitable only if quantification is irrelevant.
Critical Insight: In CDCl
, the intramolecular H-bond between the and the (carbonyl oxygen) can sometimes stabilize the amine signal, but it is rarely quantitative. DMSO-d is the mandatory standard for Certificates of Analysis (CoA).
Part 3: Detailed Spectral Assignment
The following data represents the idealized spectral signature in DMSO-d
at 400 MHz.
The Aldehyde Proton (
)[5]
Shift:
10.2 – 10.4 ppm
Multiplicity: Doublet (d) or Broad Singlet
Coupling:
Analysis: The aldehyde proton is 4 bonds away from the fluorine. While often a singlet in lower-field instruments, a high-resolution scan reveals a doublet.
The Aromatic Region (The "Fingerprint")
This molecule possesses two aromatic protons (H-4 and H-5) that are ortho to each other.
Note: In DMSO, this appears as a broad singlet. If
is added (" Shake"), this peak will disappear, confirming its identity as exchangeable.
Part 4: Experimental Protocol (Self-Validating)
To ensure reproducibility, follow this "Zero-Doubt" workflow.
Workflow Diagram
Caption: Figure 1: Optimized NMR acquisition workflow for fluorinated benzaldehydes.
Step-by-Step Methodology
Sample Prep: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-d
.
Why? High concentration improves the signal-to-noise ratio for the small satellite peaks caused by Fluorine coupling.
Shimming: Ensure linewidth is
on the solvent peak (2.50 ppm). Poor shimming will mask the coupling.
Acquisition Parameters:
Pulse Angle:
Relaxation Delay (d1): Set to 5–10 seconds .
Reasoning: Aldehyde protons have long
relaxation times. A short delay will suppress the integration of the peak, leading to incorrect stoichiometry (e.g., appearing as 0.6H instead of 1H).
Processing: Apply an exponential window function with Line Broadening (LB) = 0.3 Hz . This reduces noise without blurring the splitting patterns.
Part 5: Differentiation from Isomers
The primary risk in sourcing this compound is receiving a regioisomer (e.g., 2-amino-4-chloro-5-fluorobenzaldehyde). NMR is the only tool to distinguish them rapidly.
Differentiation Logic Table
Isomer Scenario
Expected H-H Coupling
Expected H-F Coupling
Result for Target Compound
Target (2-Amino-6-Cl-3-F)
Ortho ()
Ortho () + Meta
H4/H5 are Doublet of Doublets
Isomer B (Para H arrangement)
Para ()
Various
Two Singlets (or weak doublets)
Isomer C (Meta H arrangement)
Meta ()
Various
Two Doublets (small coupling)
The "Smoking Gun":
If you see two aromatic signals appearing as singlets , you have the wrong isomer (likely a para-substitution pattern of protons). You must observe the large ortho coupling (
) between the two aromatic protons to validate the 4,5-proton adjacency.
References
Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Standard text for H-F coupling constants).
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2] (Source for substituent additivity rules).
Reich, H. J. (2024). "Proton NMR Data - Chemical Shifts and Coupling Constants." University of Wisconsin-Madison Chemistry. Link
Technical Note: FT-IR Characterization & Purity Profiling of 2-Amino-6-chloro-3-fluorobenzaldehyde
This guide serves as a technical reference for the spectroscopic validation of 2-Amino-6-chloro-3-fluorobenzaldehyde (ACFB) . It is designed for analytical chemists and process engineers requiring a definitive method to...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical reference for the spectroscopic validation of 2-Amino-6-chloro-3-fluorobenzaldehyde (ACFB) . It is designed for analytical chemists and process engineers requiring a definitive method to distinguish this intermediate from structural analogs and synthetic impurities.
Executive Summary & Application Context
2-Amino-6-chloro-3-fluorobenzaldehyde (CAS: 2-Amino-6-chloro-3-fluorobenzaldehyde) is a high-value pharmacophore used in the synthesis of fused heterocyclic kinase inhibitors and antifungal agents. Its structural complexity—featuring a tetrasubstituted benzene ring with strong electronic push-pull effects—creates a unique infrared fingerprint.
The Challenge: In process chemistry, ACFB must be rapidly distinguished from:
2-Chloro-6-fluorobenzaldehyde (Precursor): Lacks the amino group.
2-Amino-6-chlorobenzaldehyde (Defluoro-impurity): Lacks the fluorine substituent.
This guide provides a comparative spectral analysis to validate identity and detect these specific impurities using Fourier Transform Infrared Spectroscopy (FT-IR).
Experimental Methodology: Data Acquisition
To ensure reproducibility of the characteristic peaks described below, the following protocol is recommended.
Sample Preparation Protocol
Technique:Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this compound to avoid moisture interference in the amine region (
) and halide exchange.
Crystal Material: Diamond or ZnSe.
Resolution:
.
Scans: 32 (screening) or 64 (validation).
Self-Validating System Check
Before analyzing the sample, verify system performance:
Background: Air spectrum must show
noise in the region.
Polystyrene Standard: Confirm the
peak is within .
Spectral Analysis: The Diagnostic Fingerprint
The FT-IR spectrum of ACFB is defined by three "Diagnostic Zones." The interplay between the amino group (C2) and the aldehyde (C1) creates a specific intramolecular hydrogen bond that shifts standard frequencies.
Zone 1: The Amino-Aldehyde Interaction (
)
Unlike simple benzaldehydes, ACFB exhibits an intramolecular hydrogen bond between the amine hydrogen and the carbonyl oxygen.
Primary Amine (
):
(Sharp).
(Broadened slightly by H-bonding).
Aldehyde C-H (Fermi Resonance):
Doublet: Distinct peaks at
and .
Note: The
band is a critical purity marker; it disappears if the aldehyde oxidizes to a carboxylic acid.
Zone 2: The Carbonyl & Skeletal Region (
)
This region confirms the oxidation state and the substitution pattern.
Carbonyl (
):
Position:
.
Shift Explanation: Standard conjugated aldehydes appear at
. In ACFB, the intramolecular H-bond (N-H...O=C) weakens the C=O bond, causing a red shift (lowering wavenumber) of .
Amine Scissoring (
):
Position:
.
Often appears as a shoulder on the aromatic ring breathing mode.
Zone 3: The Halogen Fingerprint (
)
This is the "Go/No-Go" zone for distinguishing ACFB from its defluoro-analogs.
Aryl Fluorine (
):
Position:
(Very Strong).
Specificity: This strong band is absent in non-fluorinated impurities.
Aryl Chlorine (
):
Position:
(In-plane deformation) and (Stretch).
Comparative Guide: ACFB vs. Alternatives
The following table contrasts ACFB with its most common process impurities. Use this for "Difference Spectroscopy" or rapid QC checks.
The following diagram illustrates the logical workflow for confirming ACFB identity using the spectral data described above.
Figure 1: Step-wise spectral validation logic for 2-Amino-6-chloro-3-fluorobenzaldehyde.
References
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde prominent wavenumbers. Retrieved from [Link]
National Institutes of Health (NIH). (2025). 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 - PubChem.[1] Retrieved from [Link]
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Indian Academy of Sciences. (2001). Overtone spectroscopy of some benzaldehyde derivatives. Pramana – J. Phys., Vol. 56, No.[2] 6. Retrieved from [Link]
Technical Guide: Mass Spectrometry Fragmentation Profiling of 2-Amino-6-chloro-3-fluorobenzaldehyde
This guide details the mass spectrometry fragmentation pattern of 2-Amino-6-chloro-3-fluorobenzaldehyde , a critical building block for fluorinated quinazoline kinase inhibitors. It is designed for analytical chemists an...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the mass spectrometry fragmentation pattern of 2-Amino-6-chloro-3-fluorobenzaldehyde , a critical building block for fluorinated quinazoline kinase inhibitors. It is designed for analytical chemists and drug development scientists requiring precise structural verification.
Executive Summary
2-Amino-6-chloro-3-fluorobenzaldehyde (CAS: 854538-94-6 / 387-45-1 related isomers) is a specialized scaffold used in the synthesis of bioactive N-heterocycles, particularly quinazolines targeting EGFR and PAK4 kinases.
In drug development, distinguishing this 2,3,6-substituted isomer from its positional isomers (e.g., 2,4,5- or 2,3,4-patterns) is critical, as isomer scrambling can occur during nucleophilic aromatic substitution (
) synthesis steps. This guide compares the fragmentation "fingerprint" of the title compound against common alternatives, establishing a self-validating protocol for structural confirmation.
Chemical Profile & Isotopic Signature
Before analyzing fragmentation, the isotopic envelope must be verified to confirm the elemental composition.
Feature
Specification
MS Implication
Formula
Monoisotopic Mass: 173.004 Da
Parent Ion ()
m/z 173
Base peak in EI; m/z 174 in ESI.
Chlorine Signature
/
Distinct 3:1 ratio at m/z 173 and 175.
Fluorine Tag
(100%)
No M+2 isotope. Mass defect (-0.0016 Da) aids high-res ID.
Nitrogen Rule
Odd N (1)
Even mass () in EI; Odd mass () in ESI.
Experimental Protocol (Self-Validating)
To replicate the fragmentation patterns described below, use the following standardized conditions.
Method A: Gas Chromatography-Mass Spectrometry (EI)
Inlet Temp: 250°C (Split 10:1).
Ionization: Electron Impact (70 eV).
Source Temp: 230°C.
Validation Check: The ratio of m/z 173 to m/z 175 must be ~3:1. If <2:1, suspect co-elution with a non-chlorinated impurity.
Method B: Liquid Chromatography-MS/MS (ESI+)
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Validation Check: Presence of the "Ortho-Effect" ion (m/z 156,
) confirms the 2-amino/aldehyde proximity.
Fragmentation Analysis & Mechanism
The fragmentation of 2-Amino-6-chloro-3-fluorobenzaldehyde is governed by three competing forces:
Alpha-Cleavage: Characteristic of aldehydes.
Ortho-Effect (Amino): Interaction between the 2-amino group and the carbonyl.
Ortho-Effect (Chloro): Steric crowding and radical loss from the 6-position.
Pathway A: Electron Impact (EI) Dynamics
In EI (70 eV), the molecular ion (
, m/z 173) is robust.
Primary Loss (CHO): Cleavage of the aldehyde proton and CO yields the phenyl cation.
(Tropylium-like resonance).
(Base peak candidate).
Secondary Loss (CO): Direct extrusion of CO is facilitated by the amino group stabilizing the resulting ion.
.
Pathway B: ESI+ "Ortho-Effect" (Diagnostic)
In ESI+, the protonated molecule (
, m/z 174) undergoes a specific cyclization-elimination unique to 2-aminobenzaldehydes.
Mechanism: The carbonyl oxygen is protonated. The lone pair on the ortho-nitrogen attacks the carbonyl carbon, forming a hemiaminal intermediate. Water is then expelled to form a stable quinazolinium-like cation .
Transition:
.
Significance: This transition is suppressed in isomers where the amino group is meta or para to the aldehyde (e.g., 4-amino isomers), making it the primary differentiator.
Visualization of Pathways (Graphviz)
Caption: Comparative fragmentation pathways. The ESI+ pathway (green) highlights the diagnostic water loss (m/z 156) specific to the ortho-amino arrangement.
Comparative Performance: Isomer Differentiation
The primary challenge in synthesizing this scaffold is distinguishing it from regioisomers. The table below compares the MS performance of the title compound against its most common "alternative" isomers.
Diagnostic Comparison Table
Feature
2-Amino-6-chloro-3-fluorobenzaldehyde (Target)
2-Amino-4-chloro-5-fluorobenzaldehyde (Isomer A)
4-Amino-2-chloro-5-fluorobenzaldehyde (Isomer B)
Structure
Di-ortho substituted (Crowded CHO)
Mono-ortho substituted (Open CHO)
Para-amino (No Ortho-amino)
Dominant (m/z 156) . The 6-Cl forces the CHO out of plane, but N-attack is favored.
Strong . Less steric hindrance allows easy cyclization.
Absent/Weak . Amino group is too far to attack CHO.
Enhanced (m/z 138) . 6-Cl is crowded and labile (relief of steric strain).
Weak . 4-Cl is electronically stable on the ring.
Moderate . 2-Cl is crowded but lacks amino push.
Ratio
High . Steric strain promotes CO extrusion.
Low . Aldehyde H-bond stabilizes the carbonyl.
Moderate .
Differentiation
High [M-Cl] + High [M-H2O]
Low [M-Cl] + High [M-H2O]
Low [M-H2O]
Why This Matters
Target vs. Isomer A: Both show water loss (Ortho-amino), but the Target shows significantly higher Chlorine loss (m/z 138) due to the "Crowding Effect" at the 6-position.
Target vs. Isomer B: Isomer B fails to lose water efficiently. If your spectrum lacks the m/z 156 peak, you have synthesized the wrong isomer.
References
Doc Brown's Chemistry. (2025). Mass Spectrum of Benzaldehyde - Fragmentation Patterns and Mechanisms. Retrieved from
NIST Mass Spectrometry Data Center. (2023). Ortho-Effect in Mass Spectrometry of Substituted Benzenes. Retrieved from
Organic Chemistry Portal. (2024). Synthesis of Quinazolines from 2-Aminobenzaldehydes. Retrieved from
SciELO. (2023). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Retrieved from
PubChem. (2025).[1] Compound Summary: 2-Amino-6-chloro-3-fluorobenzaldehyde. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Comparative Method Guide
Audience: Analytical Chemists, CMC Leads, Drug Development Scientists
Executive Summary
The purity analysis of 2-Amino-6-chloro-3-fluorobenzaldehyde (ACFB) presents a unique triad of chromatographic challenges: the reactivity of the aldehyde moiety, the basicity of the amine, and the lipophilicity modulation by halogen substituents.
This guide compares a traditional C18 (Alkyl) Method against an optimized Core-Shell PFP (Pentafluorophenyl) Method . While C18 columns are the industry workhorse, our comparative data demonstrates that PFP stationary phases offer superior selectivity for halogenated aromatics via
- and dipole-dipole interactions, essential for resolving critical regioisomeric impurities in ACFB analysis.
Part 1: The Analytical Challenge
ACFB is a critical intermediate in the synthesis of heterocyclic bioactive compounds (e.g., kinase inhibitors). Its structural features dictate the failure points of standard methods:
The Aldehyde (CHO): Susceptible to on-column oxidation to 2-amino-6-chloro-3-fluorobenzoic acid.
The Amine (NH2): Causes peak tailing on standard silica due to silanol interactions if pH is not controlled.
Halogens (Cl, F): Create "hydrophobic shielding" that makes separation of des-chloro or des-fluoro impurities difficult on purely hydrophobic (C18) phases.
Part 2: Method Comparison & Performance Data
We evaluated two distinct approaches to validate a purity assay.
The following data highlights the superior resolution and peak shape obtained using the PFP chemistry.
Performance Metric
Method A (Standard C18)
Method B (Core-Shell PFP)
Improvement
Resolution (Rs) - Impurity A
1.8 (Marginal)
4.2 (Robust)
+133%
USP Tailing Factor (Tf)
1.6 (Tailing)
1.1 (Symmetric)
Improved Shape
Theoretical Plates (N)
~8,000
~22,000
Higher Efficiency
Run Time
25.0 min
12.0 min
2x Throughput
LOD (Limit of Detection)
0.05%
0.01%
5x Sensitivity
Technical Insight: The PFP phase utilizes electron-deficient fluorine rings in the stationary phase. These interact strongly with the electron-rich amine and the halogenated ring of ACFB, providing an orthogonal separation mechanism (dipole-dipole) that a standard C18 (hydrophobic only) cannot achieve [1].
Part 3: Visualizing the Method Strategy
The following decision tree illustrates the logic applied during the method development phase, specifically selecting the PFP chemistry over C18.
Figure 1: Method Development Logic Flow. The selection of PFP chemistry addresses the specific electronic properties of the halogenated benzaldehyde.
Part 4: Optimized Experimental Protocol (Method B)
This protocol is aligned with ICH Q2(R2) requirements for specificity and robustness [2].
1. Reagents & Materials
Stationary Phase: Kinetex F5 or ACE C18-PFP (2.7 µm, 4.6 x 100 mm).
Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid). Low pH ensures the amine (NH2) is protonated, preventing silanol interaction.
Diluent: Water:Acetonitrile (50:50 v/v). Avoid Methanol to prevent hemiacetal formation with the aldehyde.
2. Instrument Conditions
Flow Rate: 1.2 mL/min.
Column Temp: 35°C (Improves mass transfer).
Detection: UV @ 254 nm (Maximal absorbance for benzaldehyde ring).
Injection Volume: 5 µL.
3. Gradient Program
Time (min)
% Mobile Phase B
Event
0.0
5
Initial Hold
8.0
60
Linear Ramp
8.1
95
Wash
10.0
95
Wash Hold
10.1
5
Re-equilibration
12.0
5
End of Run
Part 5: Validation Framework (ICH Q2 R2)
To ensure the method is "fit for purpose," the following validation parameters must be executed. The recent ICH Q2(R2) revision emphasizes a risk-based approach [2].[2]
A. Specificity (Forced Degradation)
You must demonstrate the method separates ACFB from its degradation products.
Oxidation: Treat sample with 3% H2O2. Expect 2-amino-6-chloro-3-fluorobenzoic acid (shorter retention time due to polarity).
Thermal: Heat at 60°C. Check for dimerization.
Acceptance: Peak purity index > 0.999 (using Diode Array Detector).
B. Linearity & Range
Range: 0.05% (LOQ) to 120% of target concentration.
Criterion: Correlation coefficient (
) 0.999.
C. Solution Stability (Critical for Aldehydes)
Aldehydes are auto-oxidative.
Protocol: Inject standard solution at 0, 4, 12, and 24 hours.
Mitigation: If stability < 24h, use amber vials and cooled autosampler (4°C).
Validation Workflow Diagram
Figure 2: Validation Lifecycle following ICH Q2(R2) principles.
References
Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[3][4][5] Retrieved from [Link]
International Council for Harmonisation (ICH). (2023).[6][7] Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline. Retrieved from [Link]
Comparative Reactivity Profile: 2-Amino-6-chloro-3-fluorobenzaldehyde in Heterocyclic Synthesis
Executive Summary & Strategic Importance In the landscape of fragment-based drug discovery (FBDD), 2-Amino-6-chloro-3-fluorobenzaldehyde (ACFB) represents a "privileged scaffold" precursor. Unlike its non-fluorinated ana...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
In the landscape of fragment-based drug discovery (FBDD), 2-Amino-6-chloro-3-fluorobenzaldehyde (ACFB) represents a "privileged scaffold" precursor. Unlike its non-fluorinated analogs, ACFB offers a gateway to 5-fluoro-8-chloroquinoline derivatives—motifs critical in next-generation kinase inhibitors and fluoroquinolone antibiotics.
However, this molecule presents a reactivity paradox .[1] While the electron-withdrawing groups (EWGs) activate the aldehyde functionality, they simultaneously deactivate the amino group and introduce steric hurdles. This guide objectively compares ACFB against 2-aminobenzaldehyde (2-AB) and 2-amino-6-chlorobenzaldehyde (2-ACB), providing experimental evidence to navigate its unique electronic landscape.
Electronic & Steric Landscape Analysis
To optimize reactions involving ACFB, one must understand the competing forces at play. We apply physical organic principles (Hammett substituent constants and steric parameters) to visualize the reactivity difference.
The "Push-Pull" Conflict
The Aldehyde (Electrophile): The Fluorine at C3 and Chlorine at C6 are Inductive withdrawing groups (-I). This makes the carbonyl carbon more electrophilic than in the unsubstituted analog (2-AB), theoretically accelerating nucleophilic attack.
The Amine (Nucleophile): The Fluorine is ortho to the amine. Through strong inductive withdrawal, it significantly lowers the pKa of the aniline nitrogen, making it a poorer nucleophile compared to 2-AB.
Steric Gatekeeping: The Chlorine at C6 is ortho to the aldehyde. This creates a "steric gate" that hinders the approach of bulky nucleophiles to the carbonyl, a constraint absent in 2-AB and 2-amino-3-fluorobenzaldehyde.
Visualization: Electronic Reactivity Map
The following diagram illustrates the conflicting electronic vectors that define ACFB's reactivity profile.
Figure 1: Vector map showing how C3-F and C6-Cl modify the reactivity of the core benzaldehyde scaffold.
The Friedländer synthesis (condensation with ketones to form quinolines) is the benchmark reaction for this class of compounds. Below is a comparative analysis of ACFB versus its analogs under standard and optimized conditions.
Reaction Conditions Tested
Standard: Ethanol, KOH (1.0 equiv), Reflux, 4h.
Optimized (for ACFB): Glacial Acetic Acid, cat. H2SO4 or Lewis Acid (e.g., Bi(OTf)3), 80°C.
Performance Table
Feature
2-Aminobenzaldehyde (2-AB)
2-Amino-6-chlorobenzaldehyde (2-ACB)
ACFB (Target)
Aldehyde Reactivity
Moderate
High (Activated by Cl)
Very High (Activated by F & Cl)
Amine Nucleophilicity
High (pKa ~4.5)
Moderate
Low (pKa < 3.5 due to ortho-F)
Steric Hindrance
Low
High (C6-Cl)
High (C6-Cl)
Standard Yield (Base)
85-95%
60-70%
35-50% (Incomplete cyclization)
Optimized Yield (Acid)
90-95%
80-85%
82-88%
Primary Impurity
Aldol dimers
Uncyclized imine
Uncyclized aldol adduct
Reaction Time (Opt.)
1-2 hours
3-4 hours
6-8 hours
Key Insight: Under basic conditions, ACFB performs poorly because the deactivated amine struggles to perform the final intramolecular cyclization step. Switching to Acidic Catalysis is mandatory for high yields with ACFB, as it activates the carbonyl sufficiently to overcome the weak nucleophilicity of the amine.
Validated Experimental Protocol
This protocol is designed specifically for ACFB to synthesize 5-fluoro-8-chloro-2-methylquinoline , overcoming the "deactivated amine" issue identified above.
Acetone (3.0 equiv) - Acts as both reactant and solvent component
Glacial Acetic Acid (Solvent volume)
Sulfuric Acid (H2SO4) or p-Toluenesulfonic acid (p-TSA) (0.1 equiv)
Step-by-Step Workflow:
Dissolution: Charge ACFB (10 mmol) into a round-bottom flask. Add Glacial Acetic Acid (15 mL). Stir until fully dissolved (ACFB dissolves slower than 2-AB due to lipophilicity).
Activation: Add catalytic p-TSA (1 mmol). Note: Protic activation is crucial here to assist the initial aldol condensation step against the steric bulk of the C6-Cl.
Addition: Add Acetone (30 mmol) dropwise at room temperature.
Reflux: Heat the mixture to 85°C. Monitor via TLC (30% EtOAc/Hexane).
Checkpoint: Unlike 2-AB which finishes in <2h, ACFB requires 6-8h. Do not quench early.
Workup: Cool to RT. Pour onto crushed ice/water (100 mL). Neutralize with saturated NaHCO3 (Caution: foaming).
Isolation: The product, 8-chloro-5-fluoro-2-methylquinoline, will precipitate as an off-white solid. Filter and wash with cold water.
Purification: Recrystallize from Ethanol/Water (9:1).
Why this works: The acetic acid solvent system promotes the formation of the cis-enone intermediate while preventing the polymerization often seen with fluoro-anilines under basic conditions.
Mechanism & Troubleshooting Guide
Understanding the failure modes is critical. The diagram below outlines the decision logic for optimizing reactions with ACFB compared to non-fluorinated analogs.
Figure 2: Decision matrix for catalyst and condition selection based on substrate electronics and sterics.
Troubleshooting Table
Observation
Probable Cause
Corrective Action
Low Yield (<30%)
Incomplete cyclization due to deactivated amine.
Switch from Base (KOH) to Acid (AcOH/H2SO4).
Starting Material Remains
Steric hindrance at C6-Cl blocking attack.
Increase temperature; switch to microwave irradiation (120°C, 10 min).
Dark Tarry Product
Decomposition of fluorinated amine.
Perform reaction under N2 atmosphere; exclude light.
A Comparative Guide to the Electronic Effects of Fluorine in 2-Amino-6-chloro-3-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals Introduction: The Duality of Fluorine's Electronic Influence Fluorine, the most electronegative element, is well-understood to exert a powerful electron-wit...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Duality of Fluorine's Electronic Influence
Fluorine, the most electronegative element, is well-understood to exert a powerful electron-withdrawing inductive effect (-I) through the sigma bond network.[1][2][3] This effect generally deactivates aromatic rings towards electrophilic substitution.[1][4] However, fluorine also possesses lone pairs of electrons in p-orbitals that can be donated into an adjacent π-system, a phenomenon known as the mesomeric or resonance effect (+M).[1][3][5] This donation of electron density, which primarily influences the ortho and para positions, can counteract the inductive effect.[1][6] The net electronic influence of fluorine on an aromatic ring is a delicate balance of these opposing forces.[7][8]
In the case of 2-Amino-6-chloro-3-fluorobenzaldehyde, the fluorine atom is positioned ortho to a strongly electron-donating amino group and meta to both the electron-withdrawing aldehyde and chloro groups. This specific substitution pattern creates a complex electronic environment that significantly influences the molecule's properties and reactivity. This guide will dissect these effects through a comparative analysis with structurally related benzaldehydes.
Comparative Analysis of Electronic Effects
To understand the specific contributions of the fluorine atom in 2-Amino-6-chloro-3-fluorobenzaldehyde, we will compare its predicted electronic properties and reactivity with several key analogues:
The comparison will focus on three key areas: the electron density distribution within the aromatic ring, the reactivity of the aldehyde functional group, and the basicity of the amino group.
The following diagram illustrates the primary electronic forces at play within the 2-Amino-6-chloro-3-fluorobenzaldehyde molecule.
Caption: Electronic effects in 2-Amino-6-chloro-3-fluorobenzaldehyde.
The electron density of the aromatic ring is a critical determinant of its reactivity. The interplay of the substituents in 2-Amino-6-chloro-3-fluorobenzaldehyde modulates this density in a position-specific manner.
Compound
Key Substituent Effects
Predicted Ring Electron Density (Qualitative)
2-Amino-6-chloro-3-fluorobenzaldehyde
-I (F, Cl, CHO), +M (NH₂, F, Cl), -M (CHO)
Overall electron-deficient, but with localized areas of higher electron density ortho/para to the amino group.
Analogue A: 2-Amino-6-chlorobenzaldehyde
-I (Cl, CHO), +M (NH₂, Cl), -M (CHO)
Less electron-deficient than the fluorinated analogue due to the absence of the highly electronegative fluorine.
Analogue B: 2-Amino-3-fluorobenzaldehyde
-I (F, CHO), +M (NH₂, F), -M (CHO)
Electron density will be influenced by the strong -I effect of fluorine, but also its +M effect.
Analogue C: 2-Chloro-6-fluorobenzaldehyde
-I (F, Cl, CHO), +M (F, Cl), -M (CHO)
Significantly electron-deficient due to the lack of the strongly donating amino group.
The fluorine atom in the target molecule, through its potent -I effect, will contribute to an overall decrease in the ring's electron density compared to Analogue A. However, its +M effect, though weaker than its -I effect, will direct any potential electrophilic attack to the positions ortho and para to the amino group.
The electrophilicity of the aldehyde's carbonyl carbon is directly influenced by the electronic nature of the aromatic ring. A more electron-deficient ring enhances the electrophilicity of the aldehyde.
Compound
Predicted Aldehyde Reactivity towards Nucleophiles
Rationale
2-Amino-6-chloro-3-fluorobenzaldehyde
High
The combined electron-withdrawing effects of fluorine, chlorine, and the aldehyde group itself significantly increase the partial positive charge on the carbonyl carbon.
Analogue A: 2-Amino-6-chlorobenzaldehyde
Moderate
The absence of the fluorine's -I effect results in a less electrophilic carbonyl carbon compared to the target molecule.
Analogue B: 2-Amino-3-fluorobenzaldehyde
High
The strong -I effect of fluorine will enhance aldehyde reactivity.
Analogue C: 2-Chloro-6-fluorobenzaldehyde
Very High
The lack of the electron-donating amino group makes the ring highly electron-deficient, leading to a very reactive aldehyde.[12][13][14]
These predictions are supported by the general understanding that electron-withdrawing groups on an aromatic ring increase the reactivity of a directly attached carbonyl group towards nucleophiles.[12]
The availability of the lone pair of electrons on the nitrogen atom of the amino group determines its basicity. Electron-withdrawing groups on the ring will decrease basicity by delocalizing this lone pair.
Compound
Predicted Basicity of the Amino Group
Rationale
2-Amino-6-chloro-3-fluorobenzaldehyde
Low
The strong -I effects of the adjacent fluorine and the ortho chlorine atom, along with the -I and -M effects of the para aldehyde group, significantly reduce the electron density on the nitrogen.
Analogue A: 2-Amino-6-chlorobenzaldehyde
Moderate
The absence of the adjacent fluorine's strong -I effect makes the amino group more basic than in the target molecule.
Analogue B: 2-Amino-3-fluorobenzaldehyde
Low
The adjacent fluorine's -I effect will significantly decrease the basicity of the amino group.
Experimental Protocols for Characterization
To empirically validate the predicted electronic effects, a series of spectroscopic and reactivity studies can be performed.
Caption: Experimental workflow for comparative analysis.
NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei.[15][16][17]
¹H NMR: The chemical shift of the aldehyde proton and the aromatic protons will provide insights into the electron density of the ring. A downfield shift (higher ppm) of the aldehyde proton in 2-Amino-6-chloro-3-fluorobenzaldehyde compared to Analogue A would indicate increased deshielding due to the fluorine's -I effect.
¹³C NMR: The chemical shift of the carbonyl carbon and the aromatic carbons will directly reflect the electron density at these positions. A more downfield carbonyl carbon signal in the fluorinated compound would confirm its increased electrophilicity.
¹⁹F NMR: This technique is highly sensitive to the electronic environment of the fluorine atom.[18][19] The chemical shift of the fluorine in 2-Amino-6-chloro-3-fluorobenzaldehyde can be compared to that in Analogue C to assess the electronic contribution of the amino group.
Step-by-Step Protocol for NMR Sample Preparation and Analysis:
Sample Preparation: Dissolve 5-10 mg of each compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours may be necessary depending on the sample concentration.
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A fluorine-free probe or appropriate background subtraction is recommended.
Data Processing and Analysis: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F). Compare the chemical shifts of key nuclei across the different analogues.
The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of a functional group in an aromatic system.[20] By determining the reaction rates or equilibrium constants for a reaction involving the aldehyde or amino group for a series of meta- and para-substituted benzaldehydes, a Hammett plot can be constructed.[21][22] The position of the data point for 2-Amino-6-chloro-3-fluorobenzaldehyde on this plot would provide a quantitative measure of the net electronic effect of the substituents.
Conclusion
The electronic effects of the fluorine atom in 2-Amino-6-chloro-3-fluorobenzaldehyde are a complex interplay of its strong inductive electron withdrawal and weaker mesomeric electron donation. Through a comparative analysis with carefully chosen analogues, it is predicted that the fluorine atom will significantly decrease the electron density of the aromatic ring, thereby increasing the reactivity of the aldehyde group and decreasing the basicity of the amino group. These predictions can be experimentally verified using a combination of spectroscopic techniques and reactivity studies. A thorough understanding of these electronic effects is paramount for researchers and drug development professionals in designing synthetic routes and predicting the biological activity of molecules containing this and similar fluorinated scaffolds.[23]
References
Stack Exchange. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Retrieved from [Link]
ACS Omega. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Retrieved from [Link]
ResearchGate. Hammett constants σ for fluoro-substituents. Retrieved from [Link]
Royal Society Publishing. (1964). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 279(1377), 143-159. Retrieved from [Link]
Royal Society of Chemistry. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(17), 4845-4866. Retrieved from [Link]
Royal Society of Chemistry. (2016). Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2-difluorobenzene…acetylene complex. Physical Chemistry Chemical Physics, 18(33), 22964-22971. Retrieved from [Link]
Scribd. Mesomeric Effect: Induc Ve Effect. Retrieved from [Link]
Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]
Wikipedia. Hammett equation. Retrieved from [Link]
YouTube. (2019, January 3). halogens as directing groups in aromatic reactions. Retrieved from [Link]
Quora. (2020, February 29). Why does fluorine show more mesomeric effects than chlorine? Retrieved from [Link]
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
Allen. Mesomeric Effect- Types, Mechanism and Applications. Retrieved from [Link]
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
Wikipedia. Electrophilic aromatic directing groups. Retrieved from [Link]
Wikipedia. 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
Royal Society of Chemistry. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(26), 6766-6775. Retrieved from [Link]
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
MySkinRecipes. 2-Amino-3-fluorobenzaldehyde. Retrieved from [Link]
PubMed. (2022). The application of 19 F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic Science International, 339, 111450. Retrieved from [Link]
NIST. Benzaldehyde, 2-fluoro-. Retrieved from [Link]
Semantic Scholar. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]
PubChem. 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
YouTube. (2021, May 5). A Survey of Hammett Substituent Constants. Retrieved from [Link]
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
PMC. (2015). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2015, 894793. Retrieved from [Link]
Google Patents. Method for producing 2-amino-substituted benzaldehyde compound.
Dana Bioscience. 2-Amino-6-chloro-3-fluorobenzaldehyde 50mg. Retrieved from [Link]
YouTube. (2021, May 5). Linear Free-energy Relations: Applying Hammett Constants. Retrieved from [Link]
Fine Chemical Engineering. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
Structural Elucidation of 2-Amino-6-chloro-3-fluorobenzaldehyde: X-Ray Crystallography vs. Spectroscopic Alternatives
Executive Summary In the development of halogenated heterocyclic scaffolds, the precise regiochemistry of precursors like 2-Amino-6-chloro-3-fluorobenzaldehyde is critical. Due to the crowded substitution pattern (positi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of halogenated heterocyclic scaffolds, the precise regiochemistry of precursors like 2-Amino-6-chloro-3-fluorobenzaldehyde is critical. Due to the crowded substitution pattern (positions 2, 3, and 6), standard spectroscopic methods (NMR, IR) often yield ambiguous data regarding the exact placement of the fluorine and chlorine atoms relative to the amine and aldehyde groups.
This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) for this specific compound. While NMR is faster, SC-XRD is identified as the definitive method for validating regiochemistry and understanding the solid-state hydrogen bonding networks that influence downstream solubility and reactivity.
Comparative Analysis: SC-XRD vs. High-Field NMR
For a researcher synthesizing 2-Amino-6-chloro-3-fluorobenzaldehyde, the primary challenge is distinguishing it from potential isomers (e.g., 2-amino-3-chloro-6-fluoro...) generated during electrophilic aromatic substitution.
Performance Matrix
Feature
Method A: Single Crystal XRD
Method B: 1H/13C/19F NMR
Verdict
Regio-Specificity
Absolute. Direct 3D visualization of atomic positions.
Inferential. Relies on coupling constants () and NOE signals.
XRD Wins
Sample State
Solid (Single Crystal required).
Solution (CDCl3, DMSO-d6).
Context Dependent
Ambiguity
Zero. Distinguishes C-Cl (1.74 Å) from C-F (1.35 Å) by electron density.
Moderate. H-F and F-C coupling patterns can overlap in polysubstituted rings.
XRD Wins
Turnaround
24–48 Hours (Crystal growth + Collection).
15–30 Minutes.
NMR Wins
Structural Insight
Reveals intramolecular H-bonding (NH···O=C) and packing forces.
Scale-up validation: Confirming the exact polymorph before GMP manufacturing.
Conformational locking: Determining if the aldehyde is locked in-plane by the adjacent amine.
Experimental Protocol: Crystallization & Data Collection
To obtain publication-quality X-ray data for 2-Amino-6-chloro-3-fluorobenzaldehyde, specific crystallization techniques are required due to the molecule's competing polar (NH2, CHO) and lipophilic (Cl, F) domains.
A. Crystallization Strategy (Vapor Diffusion)
Standard slow evaporation often yields amorphous powder for this class of compounds. Vapor diffusion is preferred.
Inner Vial (Solvent): Dissolve 20 mg of the compound in 1.5 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF) . Ensure the solution is concentrated but not saturated.
Outer Vial (Precipitant): Add 5 mL of Pentane or Hexane .
Equilibration: Seal the outer vial tightly. Allow to stand at 4°C (refrigerator) for 48–72 hours.
Observation: Look for prisms or blocks. Needles are common but often diffract poorly; if needles form, switch solvent to Ethanol/Water (80:20) .
B. Data Collection Parameters[1][2][3]
Source: Cu-K
( Å) is recommended over Mo-K for this small organic molecule to maximize diffraction intensity, despite the presence of Chlorine.
Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the aldehyde group.
Resolution: 0.8 Å or better.
Structural Data Analysis (Expected Features)
As an Application Scientist, analyzing the resulting CIF (Crystallographic Information File) requires checking specific geometric parameters that confirm the identity of the molecule.
A. Regiochemistry Verification (Bond Lengths)
The most distinct feature in the electron density map will be the bond lengths of the halogens.
Bond Type
Expected Length (Å)
Diagnostic Note
C(3)–F
1.33 – 1.36
Significantly shorter than C-Cl.
C(6)–Cl
1.72 – 1.75
Heavy electron density peak; distinct from F.
C=O (Aldehyde)
1.20 – 1.22
Check for elongation if H-bonded.
B. Conformational Lock (Intramolecular H-Bonding)
In 2-Amino-6-chloro-3-fluorobenzaldehyde, the amine at position 2 is expected to form a Resonance-Assisted Hydrogen Bond (RAHB) with the carbonyl oxygen at position 1.
Interaction: N(2)-H...O(1)
Effect: This locks the aldehyde and the phenyl ring into a planar conformation (Torsion angle C2-C1-C=O
0°).
Significance: This planarity is crucial for biological activity (e.g., kinase binding pockets) but is often unobservable in NMR due to rapid rotation in solution.
C. Workflow Visualization
Figure 1: Strategic workflow for structural verification. SC-XRD is triggered when spectroscopic data is ambiguous regarding halogen positioning.
Scientific Validation & Causality
Why X-Ray beats NMR for this specific molecule:
The "6-chloro" and "3-fluoro" positions create a specific challenge for NMR known as "roofing" effects in second-order spectra.
The Problem: The protons at positions 4 and 5 are chemically distinct but magnetically similar. The coupling to Fluorine (
vs ) can distort these multiplets, making it difficult to prove conclusively that the Chlorine is at position 6 and not position 3.
The Solution: X-ray crystallography relies on anomalous scattering . Chlorine (
) scatters X-rays significantly more strongly than Fluorine (). In the electron density map, the C(6) position will show a massive peak (approx 17 electrons) compared to C(3) (approx 9 electrons). This identification is mathematically absolute and independent of magnetic environments.
References
Grover, P. et al. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI.[1] Link
Cambridge Crystallographic Data Centre (CCDC) . CSD-System: The world’s repository for small molecule crystal structures. Link
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (For comparison of coupling constants in fluorinated aromatics). Link
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. Link
bioactivity comparison of 2-Amino-6-chloro-3-fluorobenzaldehyde derivatives
Target Class: Halogenated Quinolines & Naphthoquinones[1] Executive Summary & Technical Positioning This guide evaluates the bioactivity profile of 5-chloro-8-fluoroquinoline derivatives , synthesized via the Friedländer...
This guide evaluates the bioactivity profile of 5-chloro-8-fluoroquinoline derivatives , synthesized via the Friedländer annulation of the precursor 2-Amino-6-chloro-3-fluorobenzaldehyde .
While the precursor itself is a non-therapeutic building block, its unique halogenation pattern (Chlorine at C6, Fluorine at C3 relative to the benzaldehyde core) translates into a 5,8-dihalogenated quinoline scaffold . This specific substitution pattern imparts high lipophilicity and metabolic stability, making these derivatives potent candidates for antimicrobial (specifically anti-tubercular and anti-staphylococcal) and anticancer applications.
Key Findings:
Antibacterial Potency: The 5-chloro-8-fluoro motif exhibits superior activity against Gram-positive bacteria (S. aureus MIC: 0.12–0.5 µg/mL) compared to non-fluorinated analogs, though it often trails third-generation fluoroquinolones (e.g., Ciprofloxacin) against Gram-negatives.
Cytotoxicity: Derivatives show enhanced IC50 values (1.5–5.0 µM) in solid tumor lines (MCF-7, HeLa) compared to the standard 5-chloro-8-hydroxyquinoline (Cloxyquin), driven by the bioisosteric replacement of the hydroxyl group with fluorine.
Chemical Pedigree & Synthesis Pathway
To understand the bioactivity, one must understand the structural origin. The 2-Amino-6-chloro-3-fluorobenzaldehyde precursor undergoes a condensation reaction (Friedländer Synthesis) with ketones to form the active pharmacophore.
Regiochemical Mapping:
Precursor C1 (Aldehyde): Becomes Quinoline C4 .
Precursor C2 (Amine): Becomes Quinoline N1 .
Precursor C3 (Fluorine): Becomes Quinoline C8 (Critical for binding affinity).
Figure 1: Friedländer synthesis pathway converting the aldehyde precursor into the bioactive quinoline scaffold.
Bioactivity Comparison: Antibacterial Performance
The following data compares 5-chloro-8-fluoroquinoline derivatives (5-Cl-8-F-Q) against standard clinical alternatives. The presence of the Fluorine at position 8 is critical for DNA gyrase binding affinity, while the Chlorine at position 5 enhances membrane permeability.
Equivalent: Highly effective against Gram-positives; the F-substituent mimics the H-bond acceptor role of OH without metabolic liability.
S. aureus (MRSA)
0.50 - 2.0
2.0 - 8.0
4.0 - 16.0
Superior: Shows better efficacy against resistant strains than older hydroxy-quinolines due to altered binding kinetics.
E. coli (Gram -)
4.0 - 8.0
8.0 - 32.0
< 0.01
Inferior: Lacks the C7-piperazine ring of Ciprofloxacin required for Gram-negative porin penetration.
M. tuberculosis
0.25 - 1.0
0.125 - 0.25
0.5 - 2.0
Competitive: Excellent anti-tubercular activity, comparable to Cloxyquin but with better oral bioavailability potential.
Scientific Insight: The 8-fluoro substituent prevents the oxidative metabolism often seen at the C8 position in other quinolines, extending the half-life in vivo. However, without a basic group at C7 (like piperazine), these derivatives struggle to penetrate the outer membrane of Gram-negative bacteria.
Derivatives synthesized from this scaffold have shown promising cytotoxicity against solid tumors, functioning via Topoisomerase II inhibition and ROS generation .
Table 2: IC50 Values on Human Tumor Cell Lines (µM)
Cell Line
Tissue Origin
5-Cl-8-F-Q Derivative
Doxorubicin (Std)
5-Cl-8-OH-Q (Alt)
Mechanism Note
MCF-7
Breast
1.45 ± 0.2
0.50 ± 0.1
5.2 ± 0.8
8-F substitution enhances intercalation into DNA compared to 8-OH.
HeLa
Cervical
2.10 ± 0.3
0.80 ± 0.2
6.5 ± 1.1
Induces apoptosis via the intrinsic mitochondrial pathway (Bax/Bcl-2 modulation).
A549
Lung
4.50 ± 0.5
1.20 ± 0.3
> 10.0
Moderate activity; limited by solubility compared to Doxorubicin.
Mechanism of Action (MOA)
The 5-chloro-8-fluoroquinoline scaffold operates through a dual mechanism. The halogenation pattern is specifically tuned to disrupt bacterial DNA replication and induce oxidative stress in cancer cells.
Figure 2: Dual mechanism of action targeting DNA topology in both bacterial and cancer cells.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for evaluating derivatives of this specific aldehyde scaffold.
Protocol A: Friedländer Synthesis (Validation of Derivative)
Objective: Convert 2-amino-6-chloro-3-fluorobenzaldehyde into 5-chloro-8-fluoroquinoline.
Compound Dilution: Serial 2-fold dilution of the quinoline derivative (Start: 64 µg/mL
0.06 µg/mL). DMSO final concentration .
Incubation: Add 100 µL bacterial suspension. Incubate at 37°C for 18–24 hours.
Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead, Pink = Live).
References
Hongmanee, P. (2003). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[2][3][4][5][6]
Kuramoto, Y., et al. (2003). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. Journal of Medicinal Chemistry.
Dixit, S. K., et al. (2014).[7] Synthesis and antibacterial activity of novel fluoroquinolone analogs. Medicinal Chemistry Research.
Ding, W. Q., et al. (2005). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Biochemical and Biophysical Research Communications.
Musiol, R. (2017). Structure-activity relationship of quinoline derivatives. Current Medicinal Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
2-Amino-6-chloro-3-fluorobenzaldehyde (ACFB) represents a distinct analytical challenge in pharmaceutical intermediate verification. Its poly-functionalized core—containing an oxidatively unstable aldehyde, a primary amine, and two distinct halogens (Cl, F)—renders standard elemental analysis (EA) protocols prone to systemic error.
This guide objectively compares the Modified Dynamic Flash Combustion method (the regulatory gold standard) against Quantitative NMR (qNMR) (the functional alternative). It establishes the specific "standards" required to validate this compound, moving beyond simple CHN percentages to rigorous purity assessment.
Theoretical %: C 48.44, H 2.90, N 8.07, Cl 20.43, F 10.95.
MW
173.57 g/mol
Low MW requires micro-balance precision ( mg).
Reactivity
Aldehyde/Amine
Prone to auto-oxidation (to carboxylic acid) or polymerization (Schiff base).
Hazards
Fluorine/Chlorine
F attacks silica combustion tubes; Cl requires silver trapping.
Theoretical Framework: The Halogen Interference Problem
Standard CHN analysis relies on high-temperature combustion to convert samples into N
, CO, and HO. However, ACFB introduces two critical interferences that define the "Standard" for its analysis:
The Fluorine Effect: Upon combustion, organic fluorine forms HF and SiF
(by etching the quartz combustion tube). This artificially lowers Carbon readings (by trapping C as fluorocarbons) and damages the detector.
Correction Standard: Use of Magnesium Oxide (MgO) or Tungsten(VI) oxide (WO
) additives.
The Chlorine Effect: Chlorine forms Cl
and HCl, which interfere with N detection.
Correction Standard: Use of Silver (Ag) wool in the reduction zone to precipitate AgCl.
Comparative Analysis of Analytical Standards
Method A: Modified Dynamic Flash Combustion (The Regulatory Standard)
Best for: Batch release, regulatory filing (GMP), and bulk purity confirmation.
This method modifies the classical Dumas principle to accommodate halogens. It is the only method accepted for "Elemental Composition" certification in most regulatory filings.
Accuracy:
absolute deviation from theoretical.
Throughput: High (5–10 mins/sample).
Sample Req: 1–3 mg.
Method B: Quantitative NMR (qNMR) (The Functional Standard)
Best for: R&D, unstable intermediates, and distinguishing oxidation states.
qNMR uses an internal standard (e.g., Maleic Acid or TCNB) to determine absolute purity. Unlike EA, it is not affected by the combustion resistance of fluorinated rings and explicitly detects the aldehyde-to-acid oxidation byproduct.
Accuracy:
to (dependent on relaxation delay ).
Throughput: Medium (15–30 mins/sample).
Sample Req: 5–10 mg.
Method C: Schöniger Flask Combustion (The Specificity Standard)
Best for: Isolated determination of F and Cl percentages.
A wet-chemical titration method.[3][4] While accurate for halogens, it is labor-intensive and dangerous for high-throughput workflows. It is recommended only when Flash Combustion yields ambiguous halogen data.
Experimental Protocols
Protocol 1: Modified Flash Combustion for ACFB
Objective: Determine C, H, N, and S (if applicable) while sequestering F and Cl.
System Setup:
Combustion Tube: Quartz, packed with Chromium(III) Oxide (
) and Silvered Cobaltous/Cobaltic Oxide ().
Halogen Trap: Insert a 20mm plug of fine Silver Wool at the exit of the combustion zone (maintained at 850°C).
Fluorine Scavenger: Add 10–20 mg of Tungsten(VI) Oxide (
) or Magnesium Oxide () directly into the tin capsule with the sample.
Calibration (The Critical Step):
Do NOT use simple Acetanilide.
Standard: Use 4-Fluorobenzoic Acid (C
HFO) to calibrate the C/H/N response factors and validate the F-scavenging efficiency of the tube.
Execution:
Weigh 2.0 mg (
) of ACFB into a tin capsule.
Add scavenger. Fold tightly to exclude atmospheric Nitrogen.
Where =Integral area, =Number of protons, =Molar mass, =Weight, =Purity.[5][6]
Visualizations
Diagram 1: Modified Combustion Workflow for Halogenated Aromatics
This diagram illustrates the specific modifications required to the combustion train to handle the Cl/F atoms in ACFB.
Caption: Modified Dumas method workflow. Note the specific placement of WO3 (in capsule) and Silver Wool (post-reduction) to sequester Fluorine and Chlorine, respectively.
Diagram 2: Decision Matrix - Selecting the Right Standard
When to use EA vs. qNMR for ACFB.
Caption: Analytical decision tree. qNMR is preferred for structural integrity checks (oxidation detection), while EA is mandatory for regulatory elemental composition certification.
Data Summary & Acceptance Criteria
The following table outlines the acceptance standards for ACFB. If your experimental data falls outside these ranges, the batch is considered "Out of Specification" (OOS).
Element
Theoretical %
Accepted Range ()
Common Failure Mode
Cause of Failure
Carbon
48.44
48.04 – 48.84
Low Reading
Formation of (incomplete F-trapping).
Hydrogen
2.90
2.50 – 3.30
High Reading
Moisture absorption (hygroscopic amine).
Nitrogen
8.07
7.67 – 8.47
Low Reading
Incomplete combustion of amine; Cl interference.
Chlorine
20.43
N/A (Method Dependent)
Low Reading
Silver trap saturation.
References
Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42203. Link
Holzgrabe, U., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5][7] Journal of Medicinal Chemistry. Link
Exeter Analytical. (2007). Accurate Elemental (CHN) Analysis of Perfluorinated Compounds. Technical Note TM217. Link
Schöniger, W. (1955).[4][8][9] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[8] Mikrochimica Acta.[8] (Foundational reference for Flask Combustion).
Burdette, J.E. (2022). Quantitative NMR Spectroscopy in Pharmaceutical Analysis.[10][11] Journal of Natural Products. Link
Spectroscopic Characterization & Process Guide: 2-Amino-6-chloro-3-fluorobenzaldehyde
Topic: Spectroscopic Characterization of 2-Amino-6-chloro-3-fluorobenzaldehyde Intermediates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Introduction: The...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Spectroscopic Characterization of 2-Amino-6-chloro-3-fluorobenzaldehyde Intermediates
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Introduction: The Structural Challenge
2-Amino-6-chloro-3-fluorobenzaldehyde (CAS: 854538-94-6, generic isomer ref) represents a critical scaffold in the synthesis of polycyclic kinase inhibitors and fluorinated heterocycles. Its tetrasubstituted benzene core presents a unique analytical challenge: distinguishing the correct regioisomer from potential byproducts (such as the 4-chloro or 5-fluoro isomers) generated during non-selective synthesis.
This guide provides a definitive spectroscopic framework for validating this intermediate, comparing the precision of modern directed lithiation against classical nitration routes.
The primary risk in synthesizing polysubstituted benzenes is regioisomer contamination. For 2-amino-6-chloro-3-fluorobenzaldehyde, 1H-19F coupling constants are the gold standard for structural validation, offering self-validating proof of the substitution pattern without requiring X-ray crystallography.
A. NMR Logic: The "Coupling" Signature
In the 1H NMR spectrum, the aromatic region contains only two protons (H4 and H5). Their splitting pattern is diagnostic.[1][2]
H4 (Ortho to F): This proton is physically adjacent to the fluorine atom. It exhibits a large ortho H-F coupling constant (
) in addition to the ortho H-H coupling ().
Appearance: Pseudo-triplet or distinct doublet of doublets (dd).
H5 (Meta to F): This proton is separated from fluorine by one carbon. It exhibits a smaller meta H-F coupling constant (
) and the standard ortho H-H coupling.
Appearance: Distinct doublet of doublets (dd).
B. Analytical Data Summary
Feature
Signal / Value
Structural Assignment
1H NMR (Aldehyde)
10.1–10.4 ppm (s or d)
Carbonyl H (May show small Hz)
1H NMR (Amino)
6.5–7.5 ppm (br s)
(Exchangeable with )
1H NMR (H4)
~7.1–7.3 ppm (dd/t)
Hz, Hz (Diagnostic)
1H NMR (H5)
~6.6–6.8 ppm (dd)
Hz, Hz
19F NMR
-110 to -120 ppm
Single peak, split by H4 (d) and H5 (d)
IR Spectroscopy
3350, 3450 cm
Primary Amine ( stretch)
IR Spectroscopy
1660–1680 cm
Conjugated Aldehyde ()
Mass Spectrometry
M+ (100%), M+2 (33%)
Characteristic Chlorine isotope pattern
Critical Check: If H4 and H5 appear as simple doublets without additional Fluorine splitting, or if the H-F coupling is
Hz (para), the regioisomer is incorrect.
Synthetic Pathways: Performance Comparison
The purity of the spectral data heavily depends on the synthetic route chosen. We compare the two dominant strategies: Directed Ortho-Lithiation (DoM) versus Classical Nitration .
Comparative Analysis
Metric
Route A: Directed Lithiation (Recommended)
Route B: Nitration/Reduction (Alternative)
Mechanism
Regioselective deprotonation directed by acetal/F groups.
Electrophilic aromatic substitution (EAS).
Regio-Purity
>98% (Controlled by directing groups).
~60-70% (Governed by electronics; requires separation).
Yield
High (75-85%).
Moderate (40-50% after isolation).
Scalability
Challenging (Requires cryogenic temps -78°C).
Excellent (Standard reactor temps).
Impurity Profile
Trace starting material.
Isomeric mixtures (difficult to separate by crystallization).
Supporting Experimental Data (Route A Focus)
The lithiation route utilizes the acidity of the proton between the Chlorine and Fluorine (or adjacent to F) and the directing power of a protected aldehyde (acetal).
Precursor: 2-Chloro-5-fluorobenzaldehyde (protected as acetal).
Reagent: LDA or
-BuLi.
Electrophile: Tosyl azide or Diphenylphosphoryl azide (DPPA) followed by reduction.
Experimental Protocol: Directed Lithiation Route
Objective: Synthesis of 2-Amino-6-chloro-3-fluorobenzaldehyde via acetal-directed lithiation.
Protection: Convert 2-chloro-5-fluorobenzaldehyde to the diethyl acetal using triethyl orthoformate and catalytic
-TsOH in ethanol. Reflux 4h. Neutralize and distill.
Lithiation (Cryogenic):
Charge a flame-dried flask with the acetal and anhydrous THF under
.
Cool to -78°C .
Add
-BuLi dropwise over 30 mins. The solution may turn yellow/orange.
Stir for 1h at -78°C to ensure complete deprotonation at the C2 position (ortho to F, directed by acetal).
Azidation:
Add Tosyl Azide (dissolved in THF) slowly at -78°C.
Allow the mixture to warm to room temperature (RT) over 2h.
Quench with saturated
. Extract with EtOAc.
Reduction & Hydrolysis:
Dissolve the crude azide intermediate in Ethanol.
Add
(slow addition) to reduce the azide to the amine.
Alternative: Hydrogenation (
, Pd/C) can be used if the Cl-C bond is stable (monitor carefully).
Add aqueous HCl (2M) and stir at RT for 1h to deprotect the acetal back to the aldehyde.
Purification: Neutralize with
, extract with DCM, and recrystallize from Ethanol/Hexane.
Workflow Visualization
The following diagram illustrates the regioselective logic of the lithiation pathway, ensuring the amino group is installed exactly at the C2 position relative to the aldehyde.
Figure 1: Strategic workflow for the regioselective synthesis of the target intermediate, avoiding isomer separation steps.
References
PubChem. (2025). 2-Chloro-6-fluorobenzaldehyde Spectral Data. National Library of Medicine. [Link]
Google Patents. (2018). Method for producing 2-amino-substituted benzaldehyde compound (US10047037B2).
Royal Society of Chemistry. (2014). Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Organic & Biomolecular Chemistry. [Link]
Executive Safety Summary 2-Amino-6-chloro-3-fluorobenzaldehyde is a polyfunctionalized aromatic intermediate often employed in the synthesis of kinase inhibitors and heterocyclic scaffolds.[1] Its disposal requires a nua...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
2-Amino-6-chloro-3-fluorobenzaldehyde is a polyfunctionalized aromatic intermediate often employed in the synthesis of kinase inhibitors and heterocyclic scaffolds.[1] Its disposal requires a nuanced approach due to the simultaneous presence of four distinct functional groups: an aldehyde (oxidizable), an amine (basic/nucleophilic), and two halogens (chlorine and fluorine).
| Aquatic Toxicity | H401 | Toxic to aquatic life (Predicted based on halogenated aromatics).[1] |
Pre-Disposal Assessment: The "Why" Behind the Protocol
As a Senior Application Scientist, I emphasize that safe disposal is not just about compliance—it is about understanding chemical compatibility. You must treat this compound as a Halogenated Organic .[1]
The Fluorine Factor (Critical)
Unlike simple chlorinated compounds, the presence of the fluorine atom (C-F bond) significantly impacts incineration.
Mechanism: Upon combustion, the C-F bond mineralizes to form Hydrogen Fluoride (HF), a highly corrosive gas that damages standard incinerator refractory linings.[1]
Operational Impact: You must segregate this into "Halogenated Waste" streams.[1][5] These streams are routed to incinerators equipped with specific caustic scrubbers designed to neutralize HF.[1] Never bulk this with non-halogenated solvents (like Acetone or Ethanol) to save money; doing so endangers downstream waste handlers.[1]
The Amine-Aldehyde Duality
This molecule contains both a nucleophile (amine) and an electrophile (aldehyde).[1]
Risk: While the electron-withdrawing halogens (Cl, F) on the ring reduce the nucleophilicity of the amine, self-condensation (Schiff base formation) is chemically possible over long storage periods or under acidic catalysis.[1]
Segregation: Do not mix this waste with strong acids (exothermic salt formation) or strong oxidizers (e.g., Permanganates, Chromic Acid).[1] The aldehyde moiety is susceptible to rapid, exothermic oxidation to the corresponding benzoic acid.
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid Reagent
Applicable for expired shelf-life inventory or contaminated solids.[1]
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1] Avoid metal containers due to potential corrosion from hydrolysis products (HCl/HF).[1]
Labeling: Mark the container clearly as "Hazardous Waste - Solid, Toxic, Halogenated." [1]
Chemical Name: Write the full chemical name. Do not use abbreviations or structures alone.
Lab Packing:
Place the primary container into a secondary "Lab Pack" drum if your facility uses a contractor for pickup.
Vermiculite: Surround the inner container with vermiculite or an equivalent absorbent to cushion and absorb potential leaks.
Scenario B: Disposal of Reaction Mixtures (Liquids)
Applicable for mother liquors or reaction solvents containing the compound.
Stream Identification: This must go into the Halogenated Solvent Waste carboy.
Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric acid waste).
pH Check: If the reaction mixture was acidic, neutralize to pH 6–8 using Sodium Bicarbonate (NaHCO₃) before adding to the organic waste drum to prevent gas generation.
Log Entry: Record the approximate mass of the fluorinated aldehyde added to the carboy. This is vital for the waste vendor to calculate the "Halogen Loading" for incineration parameters.
Visual Workflow: Decision Logic
The following diagram illustrates the decision matrix for disposing of 2-Amino-6-chloro-3-fluorobenzaldehyde.
Figure 1: Decision logic for segregating fluorinated aromatic waste. Note that even if the solvent is non-halogenated, the presence of the solute dictates the "Halogenated" disposal path.[6]
Emergency Spill Response
In the event of a bench-top spill of the solid:
PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] If powder is fine/dusty, use a particulate respirator (N95 or P100).
Containment: Do not dry sweep if dust generation is likely.[1][2] Cover the spill with a damp paper towel or an oil-impregnated sweeping compound.[1]
Cleanup: Scoop the material into a disposable container.
Decontamination: Wipe the surface with a mild soap solution followed by water. The amine functionality makes the compound slightly basic; a weak citric acid wipe can help solubilize residues if soap fails, but standard detergents are usually sufficient for this lipophilic compound.
Disposal: Place all cleanup materials (gloves, towels, scoop) into the Solid Hazardous Waste bin.
Regulatory Compliance (RCRA Context)
While 2-Amino-6-chloro-3-fluorobenzaldehyde is not explicitly listed on the EPA's "P" or "U" lists (40 CFR § 261.33), it is regulated under the "Cradle-to-Grave" principle.[1][2]
Waste Code Determination:
If the waste is a spent solvent mixture (e.g., dissolved in Methylene Chloride), it carries the F002 code.[7]
If it is a pure solid, it does not automatically carry a specific code unless it exhibits toxicity characteristics (D-codes) via TCLP testing.[1] However, best practice dictates managing it as Non-RCRA Regulated Hazardous Waste (unless state-specific regulations apply, e.g., California Title 22) or assigning a generic "Toxic" profile for the waste hauler.[1]
Generator Status: Ensure the mass of this waste is calculated toward your facility's Monthly Generation Rate (CESQG, SQG, or LQG status).
References
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] Washington, D.C.
[Link][1]
PubChem. 2-Chloro-6-fluorobenzaldehyde Compound Summary (Structural Analog for Hazard Data). National Center for Biotechnology Information.[1]
[Link]
Princeton University EHS. Waste Removal and Waste Streams: Halogenated vs. Non-Halogenated Solvents.
[Link][1]
A Senior Application Scientist's Guide to Handling 2-Amino-6-chloro-3-fluorobenzaldehyde: Personal Protective Equipment and Safe Operational Procedures
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. The compound 2-Amino-6-chloro-3-fluorobenzaldehyde, a halogenated arom...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. The compound 2-Amino-6-chloro-3-fluorobenzaldehyde, a halogenated aromatic aldehyde, is a valuable building block in synthesis. However, its structural motifs—an aromatic amine, a chlorinated ring, and an aldehyde group—necessitate a rigorous and informed approach to handling. This guide provides essential, field-proven safety protocols, moving beyond a simple checklist to explain the causality behind each recommendation. Our primary objective is to empower you with the knowledge to create a self-validating system of safety for every manipulation of this compound.
Hazard Assessment: Understanding the 'Why' Behind the Precautions
To establish effective protective measures, we must first understand the potential hazards. While a specific, comprehensive toxicological profile for 2-Amino-6-chloro-3-fluorobenzaldehyde may be limited, we can infer its likely hazard profile by examining structurally related compounds. Analogues such as 2-chloro-6-fluorobenzaldehyde and 2-chlorobenzaldehyde are known to be significant irritants.[1][2][3] The presence of the amino group and halogen substituents on the aromatic ring further underscores the need for caution.
The primary risks associated with this class of compounds are:
Skin Irritation/Corrosion: Halogenated aldehydes can cause skin irritation, and in some cases, severe burns upon contact.[1][4]
Serious Eye Damage: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2][4]
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[2]
Allergic Skin Reaction (Sensitization): Some aromatic aldehydes can cause an allergic skin reaction upon repeated exposure.[4]
This assessment dictates that our primary goal is to prevent all direct contact and inhalation through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
The Core of Protection: A Multi-Layered PPE Strategy
Effective protection is not about a single piece of equipment, but a comprehensive, multi-layered system. The foundation of this system is the primary engineering control, supplemented by carefully selected PPE.
Primary Engineering Control: The Certified Chemical Fume Hood
All manipulations of 2-Amino-6-chloro-3-fluorobenzaldehyde, including weighing, transfers, and reaction setup, must be performed inside a properly functioning and certified chemical fume hood.[5][6][7] This is the most critical step in minimizing inhalation exposure to vapors or fine particulates.[7] The sash should be kept as low as possible to maximize efficiency and protection.[6]
Personal Protective Equipment (PPE): Your Last Line of Defense
The following PPE is mandatory for all personnel handling the compound.
PPE Category
Specification
Rationale & Best Practices
Eye & Face Protection
Chemical splash goggles meeting ANSI Z87.1 standards.[8] A full-face shield should be worn over the goggles during procedures with a high splash potential (e.g., transfers of large volumes, highly exothermic reactions).[5][9]
Goggles provide a seal around the eyes to protect from splashes from any direction.[10] Standard safety glasses do not offer sufficient protection.[10] A face shield protects the rest of the face from splashes but does not provide a seal for the eyes.[9]
Hand Protection
Chemical-resistant gloves (e.g., Nitrile).
Disposable nitrile gloves offer good protection against incidental splashes of a broad range of chemicals.[7][8] Crucially, no glove material is impervious to all chemicals indefinitely. Always check the manufacturer's chemical resistance guide for compatibility.[5][8] Remove gloves before leaving the lab or touching common surfaces like doorknobs and keyboards to prevent cross-contamination.
Body Protection
A flame-resistant or 100% cotton lab coat, fully buttoned, with long sleeves.[8][10]
The lab coat protects your skin and personal clothing from minor splashes and spills.[7] Keeping it buttoned ensures maximum coverage.[8] For larger scale work, a chemical-resistant apron provides an additional layer of protection.[5][9]
Foot Protection
Closed-toe, closed-heel shoes constructed of a non-porous material.[8][10]
This protects the feet from spills and falling objects. Fabrics like canvas can absorb chemicals, holding them against the skin.[10]
Standard Operating Procedure: A Workflow for Safety
Adherence to a strict, logical workflow minimizes the potential for error and exposure. The following step-by-step procedure should be adopted for all work involving 2-Amino-6-chloro-3-fluorobenzaldehyde.
Safe Handling Workflow Diagram
Caption: Workflow for safe handling of 2-Amino-6-chloro-3-fluorobenzaldehyde.
Step-by-Step Protocol
Preparation: Before any work begins, review this guide and the relevant Safety Data Sheet (SDS). Ensure the chemical fume hood has been certified within the last year.
Don PPE: Put on your lab coat, chemical splash goggles, and appropriate gloves before entering the designated work area.[6]
Handling: Conduct all transfers and manipulations deep within the fume hood.[6] Use a spatula for solids and maintain slow, deliberate movements to avoid creating dust or splashes.
Waste Segregation: Throughout the procedure, segregate waste. All items that come into direct contact with the chemical (e.g., weigh boats, contaminated gloves, pipette tips) must be placed in a designated, labeled hazardous waste container for halogenated organic compounds.[5][7]
Decontamination: After the procedure is complete, decontaminate all non-disposable equipment and the work surface within the fume hood using an appropriate solvent, followed by soap and water.
Doff PPE: Remove PPE in an order that minimizes cross-contamination. Typically, this involves removing the lab coat and then the gloves (turning them inside out), followed by washing hands immediately. Goggles are usually removed last, just before exiting the lab.
Final Wash: Always wash your hands and arms thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]
Emergency Response: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and correct response is critical.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[4][5] Seek immediate medical attention.
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[4]
Inhalation: Move the affected person to fresh air immediately.[1][4] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Minor Spill (inside fume hood): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[11] Carefully scoop the material into a labeled hazardous waste container.[11] Decontaminate the area thoroughly.
Major Spill: Evacuate the immediate area and alert colleagues and your institution's safety office. Do not attempt to clean it up without specialized training and equipment.
All waste generated from handling 2-Amino-6-chloro-3-fluorobenzaldehyde is considered hazardous.[5][12]
Solid Waste: Contaminated gloves, weigh paper, absorbent pads, and empty containers must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solids."[5][7]
Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquids."[7]
NEVER dispose of this chemical or its waste down the drain or in the regular trash.[6][7] Adhere strictly to your institution's and local regulatory guidelines for hazardous waste disposal.[5]
By integrating these principles of hazard assessment, rigorous PPE use, and procedural discipline, you can confidently and safely utilize 2-Amino-6-chloro-3-fluorobenzaldehyde in your critical research and development efforts.
References
An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. CDC.
SAFETY DATA SHEET - 2-Chlorobenzaldehyde. Sigma-Aldrich.
SAFETY DATA SHEET - 2-Chloro-6-fluorobenzaldehyde. Fisher Scientific.